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  • Product: 3-Methoxy-3-oxo-2-phenylpropanoic acid
  • CAS: 33315-63-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Introduction 3-Methoxy-3-oxo-2-phenylpropanoic acid, also known by its synonym Methyl Hydrogen Phenylmalonate, is a dicarboxylic acid monoester with the chemical formula C₁₀H₁₀O₄.[1][2][3] This molecule holds a position...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methoxy-3-oxo-2-phenylpropanoic acid, also known by its synonym Methyl Hydrogen Phenylmalonate, is a dicarboxylic acid monoester with the chemical formula C₁₀H₁₀O₄.[1][2][3] This molecule holds a position of interest for researchers and professionals in drug development and organic synthesis due to its structural features: a chiral center, a reactive carboxylic acid, and a methyl ester. These functional groups provide a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its expected reactivity, and potential applications, drawing upon data from closely related analogues where direct experimental values are unavailable.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 3-methoxy-3-oxo-2-phenylpropanoic acid is not extensively reported, we can infer its properties from available data and the behavior of analogous compounds.

Table 1: Physicochemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₀H₁₀O₄[1][2][3]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name 3-methoxy-3-oxo-2-phenylpropanoic acid[1][2]
Synonyms Methyl Hydrogen Phenylmalonate, 2-(Methoxycarbonyl)-2-phenylacetic acid[1][2]
CAS Number 33315-63-8[2][3][4]
Appearance Expected to be a solid at room temperature.Based on the properties of similar carboxylic acids.
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in nonpolar solvents and water.General solubility trends for carboxylic acids and esters.
pKa Not experimentally determined. Predicted to be in the range of 3-4.The presence of the electron-withdrawing phenyl and methoxycarbonyl groups adjacent to the carboxylic acid is expected to increase its acidity compared to a simple alkanoic acid.
XLogP3 1.5[1][2]

Synthesis and Purification

Proposed Synthetic Pathway: Selective Monohydrolysis

The selective hydrolysis of one ester group in a symmetric diester like dimethyl phenylmalonate can be achieved under carefully controlled basic conditions. This method is often preferred due to the ready availability of the starting diester.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product Dimethyl_Phenylmalonate Dimethyl Phenylmalonate Hydrolysis 1. KOH (1 eq.), MeOH/H₂O 2. Acidic Workup Dimethyl_Phenylmalonate->Hydrolysis Selective Monohydrolysis Target_Molecule 3-Methoxy-3-oxo-2- phenylpropanoic acid Hydrolysis->Target_Molecule

Caption: Proposed synthesis of 3-methoxy-3-oxo-2-phenylpropanoic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established procedures for the monohydrolysis of dialkyl malonates.[5]

Materials:

  • Dimethyl phenylmalonate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl phenylmalonate (1 equivalent) in a mixture of methanol and water. The ratio of methanol to water can be optimized, but a starting point of 4:1 (v/v) is recommended.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add a solution of potassium hydroxide (1 equivalent) in water to the reaction mixture while stirring vigorously. Maintain the temperature at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Acidification: Once the reaction is complete (as indicated by the consumption of the starting material), carefully acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Use of one equivalent of base: This is crucial for selective monohydrolysis. Using an excess of base would lead to the formation of the dicarboxylic acid.

  • Low temperature (0 °C): This helps to control the rate of the reaction and improve the selectivity for the monoester.

  • Acidic workup: This protonates the carboxylate intermediate to yield the final carboxylic acid product.

Spectroscopic and Analytical Characterization

While experimental spectra for 3-methoxy-3-oxo-2-phenylpropanoic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.5 ppm.- Methine Proton (-CH-): Singlet around δ 4.5-5.0 ppm.- Methyl Protons (-OCH₃): Singlet around δ 3.7-3.8 ppm.- Carboxylic Acid Proton (-COOH): Broad singlet at δ > 10 ppm (will exchange with D₂O).
¹³C NMR - Carboxylic Acid Carbon (-COOH): ~170-175 ppm.- Ester Carbonyl Carbon (-COOCH₃): ~168-172 ppm.- Aromatic Carbons: ~128-135 ppm.- Methine Carbon (-CH-): ~55-60 ppm.- Methyl Carbon (-OCH₃): ~52-54 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.- C=O Stretch (Ester): Strong absorption around 1735-1750 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong absorption around 1700-1725 cm⁻¹.- C-O Stretch: 1000-1300 cm⁻¹.- Aromatic C-H and C=C Stretches: Characteristic bands in the aromatic region.
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z = 194.- Key Fragmentation: Loss of CO₂ (44 Da) to give a fragment at m/z = 150, and loss of the methoxycarbonyl group (•COOCH₃, 59 Da) to give a fragment at m/z = 135.

Chemical Reactivity and Stability

The reactivity of 3-methoxy-3-oxo-2-phenylpropanoic acid is dictated by its functional groups.

Decarboxylation

Malonic acid monoesters are known to undergo decarboxylation upon heating, although typically at higher temperatures than their corresponding β-keto acids. The presence of the phenyl group can influence the ease of this reaction.

Decarboxylation_Pathway cluster_start Reactant cluster_reaction Condition cluster_product Products Target_Molecule 3-Methoxy-3-oxo-2- phenylpropanoic acid Heat Heat (Δ) Target_Molecule->Heat Methyl_Phenylacetate Methyl Phenylacetate Heat->Methyl_Phenylacetate CO2 CO₂ Heat->CO2

Caption: Decarboxylation of 3-methoxy-3-oxo-2-phenylpropanoic acid.

Esterification and Amidation

The carboxylic acid moiety can readily undergo esterification with alcohols under acidic conditions or amidation with amines using standard coupling reagents (e.g., DCC, EDC) to generate a diverse range of derivatives.

Stability

The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases at elevated temperatures will likely lead to hydrolysis of the methyl ester and/or decarboxylation.

Potential Applications in Drug Development and Research

While there is no direct evidence of 3-methoxy-3-oxo-2-phenylpropanoic acid being used in drug development, its structural motifs are present in various biologically active molecules. Phenylmalonate derivatives are utilized as intermediates in the synthesis of pharmaceuticals. For instance, diethyl phenylmalonate is a precursor in the synthesis of the anticonvulsant drug felbamate.[6]

The presence of a chiral center and multiple functional groups makes this compound a valuable building block in medicinal chemistry for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid can be used to introduce the molecule onto a solid support for combinatorial synthesis or to link it to other pharmacophores.

Conclusion

3-Methoxy-3-oxo-2-phenylpropanoic acid is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Although a comprehensive set of experimental data for this specific molecule is currently lacking, its properties and reactivity can be reliably inferred from established chemical principles and the behavior of closely related compounds. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting a plausible synthetic route and potential applications, thereby encouraging further investigation into this promising molecule.

References

  • PubChem. 3-Methoxy-3-oxo-2-phenylpropanoic acid. Available from: [Link]

  • ACS Publications. Insights into the Novel Hydrolytic Mechanism of a Diethyl 2-Phenyl-2-(2-arylacetoxy)methyl Malonate Ester-Based Microsomal Triglyceride Transfer Protein (MTP) Inhibitor. Available from: [Link]

  • ScienceDirect. Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Available from: [Link]

  • PubChem. 3-Methoxy-3-oxo-2-phenylpropanoic acid. Available from: [Link]

  • PMC. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • Google Patents. US2881209A - Preparation of phenylmalonic acid.
  • Axios Research. 3-Ethoxy-3-oxo-2-phenyl propanoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • J-STAGE. A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Available from: [Link]

  • Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available from: [Link]

  • Google Patents. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.
  • Google Patents. WO2018015489A1 - Process for the preparation of phenylmalonic acid dinitriles.
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available from: [Link]

  • PMC. PEMT: a patent enrichment tool for drug discovery. Available from: [Link]

  • PubChemLite. 3-methoxy-2-phenyl-propanoic acid (C10H12O3). Available from: [Link]

  • Google Patents. US20130281580A1 - Synthesis of methylene malonates using rapid recovery in the presence of a heat transfer agent.
  • Organic Syntheses. diethyl methylenemalonate. Available from: [Link]

  • PubChem. PRMT5 inhibitors - Patent US-12441730-B2. Available from: [Link]

  • DrugPatentWatch. The Hidden Patents That Actually Decide When Generics Launch: A Strategic Analysis of Pharmaceutical Market Exclusivity. Available from: [Link]

  • Google Patents. SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT - European Patent Office - EP 320.

Sources

Exploratory

Methyl Hydrogen Phenylmalonate synthesis

An In-depth Technical Guide to the Synthesis of Methyl Hydrogen Phenylmalonate Abstract Methyl hydrogen phenylmalonate, a crucial monoester of phenylmalonic acid, serves as a versatile intermediate in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl Hydrogen Phenylmalonate

Abstract

Methyl hydrogen phenylmalonate, a crucial monoester of phenylmalonic acid, serves as a versatile intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique structure, featuring both a carboxylic acid and an ester group attached to the same stereocenter, allows for differential reactivity and selective functionalization. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining methyl hydrogen phenylmalonate, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The methodologies discussed—selective monohydrolysis of dimethyl phenylmalonate and direct carboxylation of methyl phenylacetate—are critically evaluated to provide researchers, chemists, and drug development professionals with the practical insights required for efficient and scalable synthesis.

Introduction: The Significance of Methyl Hydrogen Phenylmalonate

Malonic acid half-esters are valuable building blocks in organic synthesis. Methyl hydrogen phenylmalonate, specifically, is a precursor for molecules where a phenyl-substituted acetic acid moiety is required. Its applications span the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other complex molecular architectures. The ability to selectively react at either the carboxylic acid (e.g., for amide bond formation) or the ester (e.g., for reduction or hydrolysis) makes it a highly strategic synthetic intermediate.

The primary challenge in its synthesis lies in achieving mono-functionalization while avoiding the formation of symmetric byproducts like phenylmalonic acid or the unreacted diester starting material. This guide explores the two most prevalent and effective strategies to address this challenge.

Synthetic Strategies: A Comparative Overview

Two principal pathways dominate the synthesis of methyl hydrogen phenylmalonate:

  • Selective Monohydrolysis of Dimethyl Phenylmalonate: This is the most common approach, involving the saponification of only one of the two ester groups of the parent diester. The key to this method is precise control over stoichiometry and reaction conditions to favor the mono-acid product.

  • Direct Carboxylation of Methyl Phenylacetate: This method involves generating a carbanion at the α-carbon of methyl phenylacetate, which then acts as a nucleophile to attack carbon dioxide. This builds the malonate structure directly.

The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts.

Synthetic_Routes cluster_0 Method 1: Monohydrolysis cluster_1 Method 2: Carboxylation Dimethyl Phenylmalonate Dimethyl Phenylmalonate Methyl Hydrogen Phenylmalonate_1 Methyl Hydrogen Phenylmalonate Dimethyl Phenylmalonate->Methyl Hydrogen Phenylmalonate_1 Selective Saponification Methyl Phenylacetate Methyl Phenylacetate Methyl Hydrogen Phenylmalonate_2 Methyl Hydrogen Phenylmalonate Methyl Phenylacetate->Methyl Hydrogen Phenylmalonate_2 1. Strong Base 2. CO2 3. Acid Workup

Caption: Overview of primary synthetic pathways to Methyl Hydrogen Phenylmalonate.

Method 1: Selective Monohydrolysis of Dimethyl Phenylmalonate

Principle and Rationale

The selective monohydrolysis of a symmetric diester is a classic challenge in organic chemistry. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks one of the ester carbonyls. After the first hydrolysis, the resulting product is a carboxylate salt, which is less electrophilic and more sterically hindered than the starting diester. This inherent difference in reactivity can be exploited to favor the mono-hydrolyzed product.

Success hinges on several key factors:

  • Stoichiometry: Using slightly less than one equivalent of base is critical. An excess will inevitably lead to the formation of the diacid. A range of 0.8 to 1.0 equivalents is often optimal.[1]

  • Temperature: The reaction is typically conducted at low temperatures (e.g., 0 °C) to slow down the rate of the second hydrolysis, thereby increasing selectivity.[1]

  • Solvent System: A mixture of an organic solvent (like THF, acetonitrile, or methanol) and water is used.[1][2] The organic solvent ensures the solubility of the diester, while water is necessary for the aqueous base. The choice of solvent can also influence selectivity, with some research suggesting that increased hydrophobicity can prevent further hydrolysis.[1]

Monohydrolysis_Mechanism start Dimethyl Phenylmalonate intermediate Tetrahedral Intermediate O⁻ Ph-CH(CO₂Me)-C(O⁻)-OMe start->intermediate:f0 1. Nucleophilic Attack hydroxide OH⁻ product_salt Monoester Salt | Ph-CH(CO₂Me)-COO⁻ intermediate:f0->product_salt:f0 2. Collapse & Loss of MeO⁻ methanol MeOH intermediate:f0->methanol final_product Methyl Hydrogen Phenylmalonate product_salt:f0->final_product 3. Acidification h3o H₃O⁺ (Acid Workup)

Caption: Mechanism of selective base-mediated monohydrolysis of a diester.

Experimental Protocol

This protocol is adapted from established methods for the selective monohydrolysis of malonic esters.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve dimethyl phenylmalonate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.

  • Base Addition: Prepare a solution of potassium hydroxide (KOH, 0.95 eq) in water. Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the appearance of a more polar product spot.

  • Quenching and Acidification: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Product Isolation: Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl. The product, methyl hydrogen phenylmalonate, may precipitate as a white solid.

  • Extraction & Drying: If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.

Data Summary
ParameterValue / ConditionRationale
Reagents Dimethyl Phenylmalonate, Potassium Hydroxide (KOH)Diester is the substrate; KOH is the hydrolyzing agent.
Stoichiometry (Base) 0.8 - 1.0 equivalentsLimits the reaction to mono-hydrolysis, preventing diacid formation.[1]
Solvent THF/Water or Acetonitrile/WaterCo-solvent system to dissolve both the organic substrate and the inorganic base.[1]
Temperature 0 °CSlows the rate of the second hydrolysis, enhancing selectivity for the desired mono-acid.[1]
Reaction Time 2 - 4 hoursSufficient time for mono-hydrolysis while minimizing byproduct formation; should be monitored by TLC.
Workup Acidification to pH 2-3 with cold 1M HClProtonates the carboxylate salt to yield the final carboxylic acid product.
Expected Yield 75-90%Yield is highly dependent on precise control of stoichiometry and temperature.

Method 2: Direct Carboxylation of Methyl Phenylacetate

Principle and Rationale

This approach builds the malonic acid structure from a simpler precursor. It relies on the acidity of the α-hydrogen of methyl phenylacetate. A strong, non-nucleophilic base is used to deprotonate the α-carbon, generating a resonance-stabilized enolate. This enolate then serves as a potent nucleophile that attacks gaseous carbon dioxide. A final acidic workup protonates the resulting carboxylate to yield methyl hydrogen phenylmalonate.[3][4]

Key considerations for this method include:

  • Base Selection: A very strong base is required to fully deprotonate the α-carbon. Alkali metal salts of organic amines or other strong bases like lithium diisopropylamide (LDA) are often employed.[3] The base must be non-nucleophilic to avoid side reactions with the ester group.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will protonate the carbanion intermediate, reverting it to the starting material. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Carbon Dioxide Source: Dry CO₂ gas is bubbled through the solution, or the reaction mixture is poured over crushed dry ice.

Experimental Protocol

This protocol is based on patented methods for the carboxylation of phenylacetate derivatives.[3]

Carboxylation_Workflow A 1. Prepare Anhydrous Reaction (Methyl Phenylacetate in THF) B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add Strong Base (e.g., LDA) Dropwise to Form Enolate B->C D 4. Bubble Dry CO₂ Gas Through the Solution C->D E 5. Quench with Saturated NH₄Cl and Warm to Room Temperature D->E F 6. Acidify with 1M HCl and Perform Aqueous Workup E->F G 7. Extract, Dry, and Purify Product F->G

Caption: Experimental workflow for the direct carboxylation of methyl phenylacetate.

Step-by-Step Methodology:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask, followed by methyl phenylacetate (1.0 eq).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong base (e.g., LDA, 1.1 eq) via syringe over 30 minutes, keeping the temperature below -70 °C. Stir for an additional 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Carboxylation: Bubble dry carbon dioxide gas through the stirred solution for 1-2 hours while maintaining the low temperature. Alternatively, the enolate solution can be transferred via cannula into a separate flask containing an excess of crushed dry ice and THF.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Isolation: Acidify the mixture to pH 2-3 with 1M HCl. Transfer to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Data Summary
ParameterValue / ConditionRationale
Reagents Methyl Phenylacetate, Strong Base (e.g., LDA), CO₂Building blocks for the target molecule.[3]
Stoichiometry (Base) >1.0 equivalentsEnsures complete deprotonation to form the reactive enolate.
Solvent Anhydrous THFAprotic polar solvent required for enolate stability; must be anhydrous to prevent quenching.
Temperature -78 °CLow temperature is crucial for the stability of the strong base and the enolate intermediate.
Reaction Time 2 - 4 hoursIncludes time for enolate formation and subsequent carboxylation.
Workup Quench with NH₄Cl, then acidify with HClNeutralizes excess base and protonates the product to the final carboxylic acid form.
Expected Yield 60-80%Yield is highly sensitive to the exclusion of moisture and the efficiency of the carboxylation step.

Purification and Characterization

Regardless of the synthetic method, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification:

    • Extraction: An essential step to separate the acidic product from neutral starting materials or byproducts.

    • Crystallization: The preferred method for obtaining high-purity material if the product is a solid. A suitable solvent system (e.g., toluene, ethyl acetate/hexanes) must be determined.

    • Column Chromatography: Used for non-crystalline products or to separate mixtures with similar polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common choice.

  • Characterization:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show a characteristic singlet for the α-proton, signals for the methyl ester protons, aromatic protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the two different carbonyl carbons (ester and acid), in addition to the α-carbon, methyl carbon, and aromatic carbons.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Will display characteristic C=O stretching frequencies for both the ester (around 1735 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretch for the acid.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

Safety Considerations

  • Reagents: Potassium hydroxide is corrosive. Strong bases like LDA are pyrophoric and react violently with water. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Organic solvents like THF, ethyl acetate, and diethyl ether are flammable. Avoid open flames and ensure adequate ventilation.

  • Procedures: Reactions at low temperatures (-78 °C) require careful handling of dry ice and acetone. Quenching of strong bases and acidification steps can be exothermic and should be performed slowly and with cooling.

Conclusion

The synthesis of methyl hydrogen phenylmalonate can be successfully achieved through either selective monohydrolysis or direct carboxylation. The monohydrolysis of dimethyl phenylmalonate is often preferred for its operational simplicity and use of less hazardous reagents, provided that reaction conditions are precisely controlled to ensure high selectivity. The direct carboxylation of methyl phenylacetate offers a more convergent route but demands stringent anhydrous conditions and the use of highly reactive organometallic bases. The selection of the optimal synthetic route will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, available equipment, and safety protocols. Both methods, when executed with care, provide reliable access to this valuable synthetic intermediate.

References

  • Grokipedia. (n.d.). Diethyl phenylmalonate.
  • Obach, R. S., et al. (2012). Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. PubMed.
  • Cortes-Guzman, F., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Source not further specified].
  • Niwayama, S. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Elsevier Ltd.
  • BOC Sciences. (n.d.). CAS 83-13-6 (Diethyl phenylmalonate).
  • Google Patents. (n.d.). Preparation method of phenyl malonic acid monoester compound.
  • Guidechem. (2020, February 19). What is MONOMETHYL MALONATE and how is it prepared and used?
  • Google Patents. (n.d.). EP1541545B1 - Malonic acid monomethyl derivates and production process thereof.
  • Google Patents. (n.d.). WO2018015489A1 - Process for the preparation of phenylmalonic acid dinitriles.
  • Organic Syntheses. (n.d.). ethyl phenylmalonate.

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Foundational

Desymmetrization and Application of 3-Methoxy-3-oxo-2-phenylpropanoic Acid in Advanced Pharmaceutical Synthesis

Executive Summary In advanced organic synthesis, the strategic desymmetrization of dicarbonyl compounds is a cornerstone for building complex, multifunctional active pharmaceutical ingredients (APIs). 3-Methoxy-3-oxo-2-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, the strategic desymmetrization of dicarbonyl compounds is a cornerstone for building complex, multifunctional active pharmaceutical ingredients (APIs). 3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8), commonly known as methyl hydrogen phenylmalonate, is a highly versatile malonate half-ester. By possessing both a reactive carboxylic acid and a stable methyl ester, this compound offers differentiated reactivity at its two carbonyl centers.

This whitepaper explores the physicochemical profile, mechanistic causality of its synthesis, and its critical role as a building block in two major pharmaceutical applications: the synthesis of the antiepileptic drug Felbamate and the design of "Soft" Anticholinergic Agents .

Physicochemical Profiling

Understanding the physical properties of 3-methoxy-3-oxo-2-phenylpropanoic acid is essential for optimizing downstream phase-transfer catalysis and extraction protocols. The presence of the free carboxylic acid renders the molecule highly sensitive to pH, allowing for efficient acid-base extraction during workup[1].

Table 1: Physicochemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic acid

PropertyValue / DescriptionCausality in Experimental Design
IUPAC Name 3-Methoxy-3-oxo-2-phenylpropanoic acidDictates orthogonal reactivity (ester vs. acid).
CAS Number 33315-63-8Unique identifier for procurement and QA.
Molecular Formula C₁₀H₁₀O₄-
Molar Mass 194.18 g/mol Used for precise stoichiometric calculations.
Topological Polar Surface Area 63.6 ŲIndicates moderate polarity; soluble in polar aprotic solvents (THF, DMF).
XLogP3 1.5Lipophilic enough for organic extraction (CHCl₃, EtOAc) at low pH.

Data sourced from[1].

Mechanisms of Desymmetrization

The synthesis of a half-ester requires strict kinetic control to prevent the formation of symmetric byproducts (either unreacted di-acids or fully esterified diesters). Two primary pathways are utilized in process chemistry:

  • Kinetic Monoesterification: Reacting phenylmalonic acid with exactly 1.0 equivalent of methanol in the presence of boron trifluoride etherate (BF₃·OEt₂). BF₃ acts as a Lewis acid, activating the carboxyl group. The strict stoichiometric limitation of methanol traps the monoester before the second carboxylic acid can react[2].

  • Selective Monohydrolysis: Starting from dimethyl phenylmalonate, exactly 1.0 equivalent of aqueous NaOH or KOH is added. The causality here is electronic: the first ester hydrolysis generates a negatively charged carboxylate anion. This localized negative charge electronically deactivates the adjacent ester carbonyl toward further nucleophilic attack by hydroxide, allowing the half-ester to be isolated in high yield (>80%)[3].

Table 2: Comparative Yields of Desymmetrization Strategies

Synthetic StrategyReagentsPrimary ByproductExpected Yield
Kinetic EsterificationPhenylmalonic acid, BF₃·OEt₂, MeOH (1 eq)Diester (<5%)80–85%
Selective MonohydrolysisDimethyl phenylmalonate, NaOH (1 eq), H₂ODi-acid (<2%)81–82%

Pharmaceutical Case Studies & Mechanistic Causality

Case Study 1: Precursor to Felbamate

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a potent antiepileptic drug. The critical intermediate in its synthesis is 2-phenyl-1,3-propanediol [4]. Historically, reducing malonate esters to diols required Lithium Aluminum Hydride (LiAlH₄)—a highly pyrophoric, expensive reagent requiring strictly anhydrous conditions.

Modern scalable syntheses utilize 3-methoxy-3-oxo-2-phenylpropanoic acid (or its diethyl analog) in a biphasic aqueous system. By employing a galvanic couple of Zinc/Aluminum/Activated Carbon in the presence of aqueous NaOH and Tetrabutylammonium chloride (TBAC), the ester is cleanly reduced to the diol[5].

  • Causality: TBAC acts as a phase-transfer catalyst (PTC). It shuttles hydroxide ions and facilitates electron transfer at the solid-liquid-liquid interface, enabling the reduction of the organic ester by the aqueous-compatible metal catalyst without the hazards of LiAlH₄.

Case Study 2: "Soft" Anticholinergic Agents

Commercially available anticholinergics (like atropine) often cause severe systemic side effects (e.g., tachycardia, CNS disturbances). To circumvent this, researchers utilize 3-methoxy-3-oxo-2-phenylpropanoic acid to design "soft drugs"[2].

  • Causality: A soft drug is designed with a predictable metabolic "soft spot." By converting the free acid of the half-ester into an acyl chloride and coupling it with tropine, an active anticholinergic is formed. Once the drug exerts its local effect (e.g., as an antiperspirant), systemic esterases rapidly hydrolyze the methyl ester. The resulting zwitterionic dicarboxylic acid cannot cross the blood-brain barrier and is rapidly excreted, eliminating systemic toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints.

Protocol 1: Synthesis of Methyl Hydrogen Phenylmalonate via Kinetic Esterification

Reference standard adapted from[2].

  • Reactor Charge: Suspend phenylmalonic acid (3.6 g, 0.02 mol) in an inert reaction vessel. Add boron trifluoride etherate (2.4 mL, 0.02 mol) and exactly 0.8 mL of anhydrous methanol (0.02 mol).

  • Activation & Reflux: Heat the mixture to reflux (approx. 65°C) with continuous stirring for 24 hours.

    • Causality: The 1:1:1 stoichiometry ensures that once one carboxyl group is esterified, the lack of excess methanol prevents the formation of the diester.

  • Quench & Phase Separation: Cool to room temperature. Add 20 mL of distilled water to hydrolyze the BF₃ complex. Extract the precipitated oil with chloroform (3 × 30 mL).

  • Validation & QC: Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate under reduced pressure.

    • Self-Validation: Run a ¹H NMR (CDCl₃). The product is validated by the appearance of a distinct singlet at ~3.75 ppm (integrating to 3H), confirming the presence of exactly one methoxy group.

Protocol 2: Biphasic Galvanic Reduction to 2-Phenyl-1,3-propanediol

Reference standard adapted from [5].

  • Catalyst Preparation: Grind 400-mesh zinc powder, 400-mesh aluminum powder, and activated carbon (molar ratio 1:1:170g). Activate in 0.5% acetic acid for 20 minutes, filter, wash, and dry under argon at 90°C.

  • Reaction Setup: In a pressure reactor under argon, combine 3-methoxy-3-oxo-2-phenylpropanoic acid, the Zn/Al/C catalyst, and THF. Heat to 150°C (pressure will rise to ~4 atm).

  • Phase-Transfer Initiation: Dropwise add 4M NaOH over 60 minutes. After 8 minutes of NaOH addition, begin dropwise addition of 25% aqueous TBAC over 12 minutes.

    • Causality: The delayed addition of TBAC ensures the alkaline environment is established before phase-transfer of the active reducing species begins, preventing premature quenching.

  • Validation & QC: Cool, filter the metal catalyst, separate the organic layer, wash with water, and concentrate.

    • Self-Validation: Perform Gas Chromatography (GC). A successful run will yield >98% molar conversion with a GC purity of >98.5%, showing the complete disappearance of the ester carbonyl peak in IR spectroscopy (~1735 cm⁻¹).

Visualizing the Workflows

The following Graphviz (DOT) diagrams map the logical flow of the two primary pharmaceutical applications discussed.

Pathway1 N1 3-Methoxy-3-oxo-2-phenylpropanoic acid (Half-Ester) N2 Biphasic Reduction (Zn/Al/C, NaOH, TBAC) N1->N2 Phase-Transfer Catalysis N3 2-Phenyl-1,3-propanediol (Diol Intermediate) N2->N3 >98% Yield N4 Carbamoylation (Methyl carbamate) N3->N4 Al(O-iPr)3 Catalyst N5 Felbamate (Active API) N4->N5 Dicarbamate Formation

Caption: Reaction workflow for the synthesis of Felbamate from the half-ester intermediate.

Pathway2 M1 Phenylmalonic Acid M2 Kinetic Esterification (BF3·OEt2, MeOH) M1->M2 1.0 eq MeOH M3 Methyl Hydrogen Phenylmalonate (CAS: 33315-63-8) M2->M3 Desymmetrization M4 Acyl Chloride Formation (SOCl2) M3->M4 Activation M5 Tropine Coupling (100°C) M4->M5 Esterification M6 Soft Anticholinergic Drug (Rapidly Metabolized) M5->M6 Active Soft Drug

Caption: Synthetic route of soft anticholinergic agents utilizing the labile methyl ester.

Conclusion

3-Methoxy-3-oxo-2-phenylpropanoic acid is far more than a simple organic building block; it is a masterclass in chemical desymmetrization. By leveraging the orthogonal reactivity of its half-ester structure, process chemists can bypass hazardous reagents like LiAlH₄ in the synthesis of APIs like Felbamate, and pharmacologists can design self-destructing "soft drugs" that eliminate systemic toxicity. Mastery of its physicochemical properties and phase-transfer kinetics is essential for any modern drug development professional.

References

  • National Center for Biotechnology Information (PubChem). "3-Methoxy-3-oxo-2-phenylpropanoic acid, CID 2817775." PubChem Database. URL:[Link]

  • Bodor, N. S. "Anticholinergic compounds, compositions and methods of treatment." U.S. Patent 5,258,388A, filed September 16, 1988, and issued November 2, 1993.
  • Tan, H., Li, W. "Synthesis method of non-carbamate intermediate 2-phenyl-1,3-propanediol." Chinese Patent CN110092709A, filed May 13, 2019, and published August 6, 2019.
  • Cho, H. "Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media." Texas Tech University Libraries (Dissertation), 2008. URL:[Link]

  • Choi, Y. M., et al. "Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates." WIPO Patent WO1994006737A1, published March 31, 1994.

Sources

Exploratory

IUPAC name for C10H10O4

The Analytical and Pharmacological Profiling of C10H10O4: A Comprehensive Guide to Ferulic Acid Executive Summary The molecular formula C10H10O4 corresponds to several isomeric compounds, including dimethyl isophthalate[...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical and Pharmacological Profiling of C10H10O4: A Comprehensive Guide to Ferulic Acid

Executive Summary

The molecular formula C10H10O4 corresponds to several isomeric compounds, including dimethyl isophthalate[1], monoethyl terephthalate[2], and isoferulic acid[3]. However, in the context of pharmacognosy and drug development, the most structurally and biologically significant isomer is Ferulic Acid [4]. As a ubiquitous phenolic phytochemical, it serves as a critical precursor in the synthesis of aromatic compounds and exhibits a robust pharmacological profile, primarily acting as a potent antioxidant and anti-inflammatory agent[5].

This whitepaper provides an in-depth technical breakdown of the IUPAC nomenclature, pharmacological mechanisms, and validated extraction and quantification protocols for C10H10O4 (Ferulic Acid), designed for application scientists and drug development professionals.

Structural Elucidation & IUPAC Nomenclature

The preferred IUPAC name for the trans-isomer of ferulic acid is (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid [4][5]. The pharmacological efficacy of this molecule is directly dictated by its structural functional groups:

  • Phenolic Core (4-hydroxy-3-methoxyphenyl ring): The primary electron-donating center. The hydroxyl group at the 4-position acts as a potent hydrogen donor, neutralizing reactive oxygen species (ROS)[4]. The adjacent methoxy group at the 3-position provides steric hindrance, stabilizing the resulting phenoxy radical.

  • Propenoic Acid Side Chain: The unsaturated alkene chain (prop-2-enoic acid) provides extended resonance stabilization for the phenoxy radical formed after ROS scavenging, significantly enhancing its antioxidant half-life compared to simpler phenols[4].

Pharmacological Mechanism of Action

Ferulic acid acts as a dual-action therapeutic agent. It directly scavenges free radicals and indirectly upregulates endogenous antioxidant defenses via the Keap1-Nrf2-ARE signaling pathway[4][6]. The dissociation of Nrf2 from the Keap1 repressor complex allows for nuclear translocation and the subsequent transcription of cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

Pathway FA Ferulic Acid (C10H10O4) ROS Reactive Oxygen Species (ROS) FA->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex FA->Keap1 Dissociation Nrf2 Nuclear Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding HO1 HO-1 / NQO1 Expression ARE->HO1 Gene Transcription

Caption: Ferulic acid-mediated ROS scavenging and Nrf2/ARE antioxidant signaling pathway.

Extraction and Isolation Protocol

Because ferulic acid is predominantly found in plant cell walls covalently bonded to arabinoxylans and hemicellulose[5], standard organic solvent extraction yields only the "free" fraction. To accurately quantify the "total available" C10H10O4, an alkaline hydrolysis workflow is mandatory[7][8].

Step-by-Step Methodology: Alkaline Hydrolysis & Extraction

  • Biomass Preparation: Pulverize 5.0 g of the target plant matrix (e.g., sugar beet pulp or Angelica sinensis root) to maximize the surface area for solvent interaction[8][9].

  • Alkaline Hydrolysis: Suspend the biomass in 100 mL of 1M NaOH and incubate at 60°C for 6 hours[9].

    • Causality: The alkaline environment saponifies the ester linkages connecting ferulic acid to the lignocellulosic matrix, liberating the conjugated fraction into the aqueous phase[5][9].

  • Acidification: Cool the hydrolysate to 20°C and adjust the pH to 2.0 using concentrated HCl[9].

    • Causality: Ferulic acid has a pKa of 4.61[5]. Lowering the pH to 2.0 ensures the carboxylic acid functional group is fully protonated, converting the molecule into its uncharged, lipophilic state.

  • Liquid-Liquid Extraction: Partition the acidified aqueous phase with equal volumes of ethyl acetate three times[10].

    • Causality: The fully protonated ferulic acid selectively migrates into the organic phase, effectively separating it from highly polar, water-soluble carbohydrates and salts.

  • Concentration: Evaporate the pooled ethyl acetate fractions under reduced pressure at 40°C and reconstitute the residue in HPLC-grade methanol for chromatographic analysis[9][11].

Workflow Biomass Plant Biomass (Lignocellulosic Matrix) AlkHydro Alkaline Hydrolysis (1M NaOH, 60°C) Biomass->AlkHydro Cleave ester bonds Acidify Acidification (pH 2.0 with HCl) AlkHydro->Acidify Protonate FA Extract Solvent Extraction (Ethyl Acetate) Acidify->Extract Partition to organic HPLC HPLC Quantification (C18 Column, 320 nm) Extract->HPLC Analytical validation

Caption: Step-by-step workflow for the extraction and HPLC validation of ferulic acid.

Analytical Quantification (HPLC-DAD)

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) remains the gold standard for quantifying C10H10O4[10][12]. The use of a slightly acidic mobile phase is critical to suppress the ionization of the carboxylic acid group, thereby preventing peak tailing and ensuring sharp, reproducible retention times[7][8].

Table 1: Standardized HPLC Parameters for Ferulic Acid Quantification

ParameterMethod A (Isocratic)Method B (Gradient)
Reference Kareparamban et al.[6]Lu et al.[13]
Stationary Phase HiQSil ODS C18 (250 × 4.6 mm, 5 μm)Alltima C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : 10% Acetic Acid (20:80 v/v)Acetonitrile & 1.0% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection Wavelength 319 nm320 nm
Application Matrix Ferula assa-foetida & Polyherbal formulationsAngelica sinensis root extracts

Conclusion

The precise identification, extraction, and quantification of C10H10O4—specifically (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid—is foundational to its application in modern pharmacotherapy. By employing targeted alkaline hydrolysis followed by rigorous HPLC-DAD validation, drug development professionals can ensure the structural integrity and therapeutic efficacy of ferulic acid-based formulations.

References

  • "Ferulic Acid | C10H10O4 | CID 445858", PubChem, National Center for Biotechnology Information. URL: [Link]

  • "Dimethyl isophthalate | C10H10O4 | CID 15088", PubChem, National Center for Biotechnology Information. URL: [Link]

  • "Monoethyl terephthalate | C10H10O4 | CID 164720", PubChem, National Center for Biotechnology Information. URL: [Link]

  • "Ferulic acid", Wikipedia. URL: [Link]

  • "Extraction and Purification of Ferulic Acid as an Antioxidant from Sugar Beet Pulp by Alkaline Hydrolysis", Italian Journal of Food Science. URL: [Link]

  • "A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation", Indian Journal of Pharmaceutical Sciences (via PMC). URL: [Link]

  • "Determination of free and total available ferulic acid in different types of Chinese Angelica by high performance liquid chromatography", Journal of Food and Drug Analysis. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Executive Summary 3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8), frequently referred to as methyl hydrogen phenylmalonate, is a critical malonate half-ester utilized in advanced organic synthesis and pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8), frequently referred to as methyl hydrogen phenylmalonate, is a critical malonate half-ester utilized in advanced organic synthesis and pharmaceutical development[1]. As a bifunctional building block containing both a methyl ester and a free carboxylic acid, it serves as a versatile intermediate. It is particularly valuable in the design of "soft drugs"—therapeutics engineered to undergo predictable metabolism to inactive metabolites, thereby minimizing systemic toxicity[2]. This technical guide provides a rigorous analysis of its molecular weight, physicochemical properties, and validated protocols for its synthesis and analytical verification.

Molecular Weight and Physicochemical Profiling

Accurate molecular weight determination is the cornerstone of stoichiometric precision in synthetic workflows. 3-Methoxy-3-oxo-2-phenylpropanoic acid possesses the molecular formula C10H10O4.

To ensure analytical exactness during mass spectrometry and synthetic scale-up, the quantitative data is summarized below:

Table 1: Quantitative Mass and Elemental Composition

PropertyValueComputational Source / Rationale
Molecular Formula C10H10O4Standard IUPAC derivation[1]
Average Molecular Weight 194.18 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999)[1]
Monoisotopic Mass 194.0579 DaExact mass of the most abundant isotopes (^12C, ^1H, ^16O)[1]
Topological Polar Surface Area 63.6 ŲPredictive of membrane permeability and solvation[1]
XLogP3 1.5Indicates moderate lipophilicity, ideal for API intermediates[1]
Strategic Synthesis: The Mono-Esterification Challenge

The synthesis of malonate half-esters is notoriously prone to poor yields due to the competing formation of di-esters. To achieve high selectivity for 3-methoxy-3-oxo-2-phenylpropanoic acid, a controlled esterification of phenylmalonic acid is required. The following protocol utilizes Boron Trifluoride Etherate (BF3·Et2O) as a selective Lewis acid catalyst[2].

Causality in Experimental Design: Unlike strong Brønsted acids (e.g., H2SO4) which aggressively drive the reaction toward the dimethyl ester, BF3·Et2O provides milder Lewis acidity. By strictly limiting methanol to a stoichiometric 1:1 equivalent, the catalyst selectively activates one carboxyl group, kinetically favoring the mono-ester over the di-ester[2].

Step-by-Step Synthetic Protocol:

  • Reagent Preparation: In a dry, inert-gas purged round-bottom flask, suspend 3.6 g (0.02 mol) of phenylmalonic acid in a minimal volume of an aprotic solvent, or proceed neat with the catalyst.

  • Catalyst & Reactant Addition: Add 2.4 mL (0.02 mol) of boron trifluoride etherate (BF3·Et2O) followed by exactly 0.8 mL (0.02 mol) of anhydrous methanol. Self-Validation Check: The 1:1:1 molar ratio is critical to prevent over-esterification.

  • Thermal Activation: Reflux the mixture with continuous magnetic stirring for 24 hours to ensure complete conversion of the kinetically slower mono-esterification step.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 20 mL of distilled water. The product will precipitate as an oil.

  • Extraction: Extract the aqueous layer with Chloroform (CHCl3) in three 30 mL portions. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the target compound.

Synthesis_Pathway A Phenylmalonic Acid (Dicarboxylic Acid) B Methanol + BF3·Et2O (1:1 Stoichiometry) A->B Activation C 3-Methoxy-3-oxo-2-phenylpropanoic acid Target MW: 194.18 g/mol B->C Reflux 24h Selective Mono-esterification D Tropine + Coupling (API Assembly) C->D Subsequent Derivatization E Soft Anticholinergic Drug (Final API) D->E Target Synthesis

Logical workflow for the selective synthesis and downstream API application of the target compound.

Analytical Validation via High-Resolution Mass Spectrometry (HRMS)

To confirm the structural integrity and the 194.18 g/mol molecular weight of the synthesized batch, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) is employed.

Causality in Experimental Design: Because 3-methoxy-3-oxo-2-phenylpropanoic acid contains a free carboxylic acid moiety, it is highly prone to deprotonation in solution. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice. Positive mode (ESI+) would require protonation of the ester carbonyl, which is energetically less favorable and yields significantly weaker, less reliable signals.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve 1 mg of the synthesized oil in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile (containing 0.1% Formic Acid to maintain peak shape during chromatography).

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI-): Set the capillary voltage to 2.5 kV. The free carboxylic acid will readily lose a proton (H+), generating an [M-H]- ion.

  • Mass Analysis: Scan the m/z range of 100-500 Da using a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Interpretation: Extract the chromatogram for the theoretical monoisotopic mass of the deprotonated species.

    • Calculation: Monoisotopic Mass (194.0579 Da) - Proton Mass (1.0073 Da) = 193.0506 m/z .

    • Self-Validation Check: An observed peak at 193.0506 m/z (± 5 ppm mass error) definitively confirms the molecular weight and identity of the mono-ester.

MS_Workflow S1 Sample Prep: 10 µg/mL in MeOH/H2O (Analyte Solubilization) S2 RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 Electrospray Ionization (ESI-) (Deprotonation of Carboxylic Acid) S2->S3 S4 High-Resolution Mass Analysis (TOF / Orbitrap) S3->S4 S5 Data Validation Target [M-H]- m/z: 193.0506 S4->S5

Step-by-step LC-HRMS analytical workflow for validating the 194.18 g/mol molecular weight.

Conclusion

3-Methoxy-3-oxo-2-phenylpropanoic acid (MW: 194.18 g/mol ) is a structurally demanding yet highly valuable intermediate in pharmaceutical synthesis. By understanding the thermodynamic and kinetic principles of its mono-esterification, and by employing targeted negative-mode HRMS for self-validating analysis, development chemists can reliably integrate this building block into complex API pipelines, such as the production of next-generation soft anticholinergic agents.

References
  • Title: PubChem Compound Summary for CID 2817775, 3-Methoxy-3-oxo-2-phenylpropanoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Anticholinergic compounds, compositions and methods of treatment (US5258388A)

Sources

Exploratory

A Comprehensive Technical Guide to the Selective Mono-Mesterification of Phenylmalonic Acid

Topic: Synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid from Phenylmalonic Acid Abstract: This technical guide provides a detailed protocol and mechanistic exploration for the synthesis of 3-methoxy-3-oxo-2-phenylprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid from Phenylmalonic Acid

Abstract: This technical guide provides a detailed protocol and mechanistic exploration for the synthesis of 3-methoxy-3-oxo-2-phenylpropanoic acid, a valuable mono-ester derivative of phenylmalonic acid. The selective mono-esterification of a dicarboxylic acid presents a significant synthetic challenge, often yielding mixtures of di-ester and unreacted starting material. This document outlines a robust and controlled methodology utilizing thionyl chloride for the selective activation of one carboxylic acid moiety, followed by esterification with methanol. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, discuss critical safety considerations, and detail methods for purification and characterization of the final product. This guide is intended for researchers and professionals in synthetic chemistry and drug development who require a reliable method for preparing phenylmalonic acid mono-esters.

Introduction and Strategic Overview

Phenylmalonic acid and its derivatives are important building blocks in organic synthesis, notably in the preparation of pharmaceuticals like phenobarbital.[1] The target molecule of this guide, 3-methoxy-3-oxo-2-phenylpropanoic acid (also known as methyl hydrogen phenylmalonate)[2], is a versatile intermediate where one carboxylic acid group is protected as a methyl ester, leaving the other free for subsequent chemical transformations.

The primary challenge in this synthesis is achieving high selectivity for the mono-ester over the di-ester. Direct acid-catalyzed methods like the Fischer-Speier esterification, which involve reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, are governed by equilibrium and statistical distribution, often leading to a difficult-to-separate mixture of products.[3][4] To overcome this, a strategy involving a more controlled, non-equilibrium-based activation of one carboxyl group is required.

Our selected approach involves the reaction of phenylmalonic acid with a carefully controlled amount of thionyl chloride (SOCl₂). This converts one carboxylic acid group into a highly reactive acyl chloride intermediate. This intermediate is then susceptible to rapid and efficient nucleophilic attack by methanol to form the desired mono-ester. By using stoichiometric control, we can significantly favor the formation of the mono-activated species, thereby achieving high selectivity for the target product.

Mechanistic Rationale and Causality

The success of this synthesis hinges on the differential reactivity of the functional groups involved.

Step 1: Selective Acyl Chloride Formation Phenylmalonic acid possesses two acidic protons. The reaction is initiated by the attack of a lone pair from the oxygen of a carboxylic acid group on the sulfur atom of thionyl chloride. Following a rearrangement and the loss of sulfur dioxide (SO₂) and a chloride ion, an acyl chlorosulfite intermediate is formed. A chloride ion, acting as a nucleophile, then attacks the carbonyl carbon, displacing the chlorosulfite group to yield the acyl chloride, with the concomitant release of another molecule of HCl.

By controlling the stoichiometry—specifically, by using approximately one equivalent of thionyl chloride relative to phenylmalonic acid—we can statistically favor the activation of only one of the two carboxylic acid groups. The high reactivity of the acyl chloride intermediate ensures it is formed rapidly and irreversibly under the reaction conditions.

Step 2: Nucleophilic Acyl Substitution (Esterification) The resulting mono-acyl chloride is a potent electrophile. The addition of methanol, a nucleophile, leads to a rapid attack on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the stable methyl ester, 3-methoxy-3-oxo-2-phenylpropanoic acid. This step is significantly faster than the activation of the second carboxylic acid group, further enhancing the selectivity of the process.

Reaction Mechanism Diagram

Reaction_Mechanism PMA Phenylmalonic Acid Intermediate Mono-Acyl Chloride Intermediate PMA->Intermediate Step 1: Activation SOCl2 Thionyl Chloride (SOCl₂) (1 equiv) SOCl2->Intermediate MeOH Methanol (CH₃OH) Product 3-Methoxy-3-oxo-2- phenylpropanoic acid MeOH->Product Intermediate->Product Step 2: Esterification Byproducts SO₂ + 2HCl Intermediate->Byproducts

Caption: Reaction mechanism for selective mono-esterification.

Safety and Hazard Management

This synthesis involves hazardous materials requiring strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

ReagentKey HazardsRecommended Precautions
Phenylmalonic Acid Causes skin and serious eye irritation.[5][6]Avoid contact with skin and eyes. Minimize dust generation.[5]
Thionyl Chloride (SOCl₂) Reacts violently with water.[7][8] Causes severe skin burns and eye damage.[9][10] Toxic if inhaled.[7][10]Handle under an inert atmosphere if possible. Use in a well-ventilated fume hood. Keep away from water and moisture.[8] An emergency shower and eyewash station must be accessible.[7]
Methanol (CH₃OH) Highly flammable liquid and vapor.[11] Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Causes damage to organs (optic nerve, central nervous system).[11][14]Keep away from ignition sources.[12] Avoid breathing vapors. Ensure adequate ventilation.[15]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar transformations.[16]

Reagents and Materials
ReagentM.W. ( g/mol )AmountMolesNotes
Phenylmalonic Acid180.16[6]10.0 g55.5 mmolEnsure it is dry.
Thionyl Chloride (SOCl₂)118.974.9 mL (6.6 g)55.5 mmolUse freshly distilled or a new bottle.
Methanol (Anhydrous)32.042.7 mL (2.1 g)66.6 mmolUse anhydrous grade. 1.2 equivalents.
Diethyl Ether (Anhydrous)-~150 mL-For reaction and extraction.
Saturated NaHCO₃ (aq)-~100 mL-For work-up.
Brine-~50 mL-For work-up.
Anhydrous MgSO₄ or Na₂SO₄-q.s.-For drying.
Synthetic Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (filled with CaCl₂ or Drierite). Ensure all glassware is thoroughly oven-dried.

  • Initial Reaction: To the flask, add phenylmalonic acid (10.0 g, 55.5 mmol) and anhydrous diethyl ether (40 mL). Begin stirring to form a suspension.

  • Activation: Carefully add thionyl chloride (4.9 mL, 55.5 mmol) dropwise to the stirred suspension at room temperature over 10-15 minutes. The reaction is exothermic and will result in gas evolution (HCl and SO₂); ensure adequate ventilation in the fume hood.

  • Reaction Completion: After the addition is complete, gently heat the mixture to reflux (approx. 35°C for diethyl ether) and maintain for 1-2 hours, or until gas evolution ceases. The solid should dissolve, indicating the formation of the soluble acyl chloride.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Esterification: While maintaining the temperature at 0°C, add anhydrous methanol (2.7 mL, 66.6 mmol) dropwise over 10 minutes. Stir the reaction mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water to quench any unreacted thionyl chloride.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: potential gas evolution) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will likely be an oil or a low-melting solid. Purification can be achieved via column chromatography on silica gel, using a hexane/ethyl acetate gradient, to separate the desired mono-ester from any di-ester and unreacted starting material.

Characterization

The identity and purity of the final product, 3-methoxy-3-oxo-2-phenylpropanoic acid, should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
Appearance White solid or colorless oil
¹H NMR (CDCl₃) δ ~3.7 (s, 3H, -OCH₃), δ ~4.8 (s, 1H, -CH-), δ 7.3-7.5 (m, 5H, Ar-H), δ ~9.5 (br s, 1H, -COOH)
¹³C NMR (CDCl₃) δ ~53 (-OCH₃), δ ~57 (-CH-), δ ~128-135 (Ar-C), δ ~170 (Ester C=O), δ ~175 (Acid C=O)
IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H stretch), ~1740 (Ester C=O stretch), ~1710 (Acid C=O stretch)

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire synthetic and analytical workflow.

Experimental_Workflow start Start: Dry Glassware & Reagents react_setup Combine Phenylmalonic Acid & Diethyl Ether start->react_setup activation Add Thionyl Chloride (SOCl₂) Reflux for 1-2h react_setup->activation Step 1 esterification Cool to 0°C Add Anhydrous Methanol activation->esterification Step 2 workup Quench with Water Aqueous Wash (NaHCO₃, Brine) esterification->workup Step 3 purification Dry (MgSO₄) & Concentrate Silica Gel Chromatography workup->purification Step 4 analysis Characterize Product (NMR, IR, etc.) purification->analysis Step 5 end_product Pure 3-Methoxy-3-oxo-2- phenylpropanoic acid analysis->end_product

Sources

Foundational

Spectroscopic data of Methyl Hydrogen Phenylmalonate

Spectroscopic Profiling and Selective Synthesis of Methyl Hydrogen Phenylmalonate: A Technical Whitepaper Executive Summary Methyl hydrogen phenylmalonate (also known as monomethyl phenylmalonate, CAS: 33315-63-8) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Selective Synthesis of Methyl Hydrogen Phenylmalonate: A Technical Whitepaper

Executive Summary

Methyl hydrogen phenylmalonate (also known as monomethyl phenylmalonate, CAS: 33315-63-8) is a highly versatile half-ester utilized extensively as a chiral building block and intermediate in pharmaceutical drug development[1]. The desymmetrization of symmetric diesters to form half-esters presents a unique synthetic challenge, requiring precise kinetic control to prevent over-hydrolysis. This whitepaper provides an authoritative guide on the selective monohydrolysis of dimethyl phenylmalonate, coupled with an in-depth causality analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles.

Mechanistic Workflow & Experimental Causality

The synthesis of monomethyl phenylmalonate relies on the selective monohydrolysis of its symmetric precursor, dimethyl phenylmalonate[2].

Causality in Experimental Design:

  • Solvent System (THF/Water): Dimethyl phenylmalonate has limited aqueous solubility. Tetrahydrofuran (THF) acts as a crucial co-solvent, creating a homogeneous micro-environment that allows the aqueous hydroxide ions to interact with the organic ester linkages efficiently[3].

  • Temperature Control (0 °C): Hydrolysis is an exothermic, stepwise process. Maintaining the reaction at 0 °C kinetically freezes the reaction after the first ester is cleaved. The resulting carboxylate anion electronically deactivates the second ester carbonyl toward further nucleophilic attack, ensuring high selectivity for the half-ester[2][3].

  • Base Selection (KOH vs. NaOH): Potassium hydroxide (KOH) is often preferred over NaOH for sterically hindered or aromatic substrates. The larger, softer potassium cation provides enhanced reactivity and selectivity during the transition state of the monohydrolysis[2].

G A Dimethyl Phenylmalonate (Starting Material) E Selective Monohydrolysis (Desymmetrization) A->E B Solvent System (THF / H2O) B->E C Alkaline Base (0.25 M NaOH or KOH) C->E D Temperature Control (0 °C, 1 Hour) D->E F Acidification (1M HCl to pH < 2) E->F Quench G Extraction & Drying (EtOAc, Na2SO4) F->G Isolate H Column Chromatography (Hexane:EtOAc 3:1 -> 0:1) G->H Purify I Monomethyl Phenylmalonate (Purified Product) H->I Yield

Workflow for the selective monohydrolysis of dimethyl phenylmalonate to the monomethyl ester.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates built-in quality control checkpoints to ensure a self-validating workflow.

  • Step 1: Reaction Initiation Dissolve 250 mg (1.2 mmol) of dimethyl phenylmalonate in 2 mL of THF. Add 20 mL of deionized water. Validation: The mixture should form a slightly cloudy suspension; ensure rapid stirring to maximize the biphasic surface area[2].

  • Step 2: Kinetic Control Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes[2].

  • Step 3: Selective Hydrolysis Add 1.2 equivalents of 0.25 M aqueous NaOH (or KOH) dropwise over 5 minutes. Stir the reaction mixture for exactly 1 hour at 0 °C[2]. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf diester spot and the appearance of a baseline spot (the carboxylate salt) indicates successful conversion.

  • Step 4: Quenching and Acidification Quench the reaction by adding 1M HCl dropwise at 0 °C until the pH reaches < 2[2]. Validation: The solution will turn cloudy as the free carboxylic acid precipitates.

  • Step 5: Extraction and Drying Saturate the aqueous layer with NaCl (to drive the product into the organic phase via the salting-out effect) and extract with ethyl acetate (4 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄[2].

  • Step 6: Purification Concentrate the extract in vacuo. Purify the crude residue via silica gel column chromatography, eluting first with hexane:ethyl acetate (3:1) to remove unreacted diester, followed by 100% ethyl acetate to elute the pure half-ester[2][3].

  • Step 7: Isolation Evaporate the solvent to afford monomethyl phenylmalonate as a white solid (Yield: ~80-85%, m.p. 92-93 °C)[2][3].

Spectroscopic Data Presentation & Causality Analysis

Accurate spectroscopic characterization is critical for verifying the desymmetrization of the malonate core. The data below summarizes the structural validation of methyl hydrogen phenylmalonate.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides direct evidence of successful monohydrolysis[2][3].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.75Singlet (s)3HMethoxy protons (-OCH₃)
4.65Singlet (s)1H*Benzylic methine proton (-CH-)
7.35 - 7.40Multiplet (m)5HAromatic protons (-C₆H₅)
8.99 - 9.00Broad Singlet (br. s)1HCarboxylic acid proton (-COOH)

Expert Insight on Literature Discrepancies: It is critical to note that archival patent literature and some dissertations erroneously report the benzylic methine proton at δ 4.65 as integrating to 2H[2][3]. Structural logic and the molecular formula (C₁₀H₁₀O₄) dictate this must be a 1H integration. The extreme downfield shift to 4.65 ppm is caused by the combined anisotropic deshielding effects of the adjacent phenyl ring and the two electron-withdrawing carbonyl groups.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum (75 MHz, CDCl₃) is the definitive proof of desymmetrization, revealing two distinct carbonyl environments[2][3].

Chemical Shift (δ, ppm)Carbon TypeAssignment
53.06Primary (CH₃)Methoxy carbon (-OCH₃)
57.33Tertiary (CH)Benzylic methine carbon (-CH-)
128.55, 128.77, 129.15Tertiary (CH)Aromatic carbons (ortho, meta, para)
131.96Quaternary (C)Aromatic ipso-carbon
168.59Quaternary (C=O)Carbonyl carbon (Carboxylic Acid)
173.25Quaternary (C=O)Carbonyl carbon (Ester)

Causality: In a symmetric diester, only one carbonyl peak would be visible. The emergence of distinct peaks at 168.59 ppm and 173.25 ppm confirms the presence of both the free acid and the methyl ester[2].

FT-IR and Mass Spectrometry

Infrared spectroscopy serves as a rapid, self-validating tool for this synthesis[1][2].

ParameterValueAnalytical Significance
AppearanceWhite solidVisual confirmation of purity[2]
Melting Point92 - 93 °CThermodynamic purity benchmark[2][3]
FT-IR (neat)1717 cm⁻¹, 1740 cm⁻¹Distinct C=O stretches for acid and ester[2]
FT-IR (neat)2956 - 3212 cm⁻¹Broad O-H stretch of the carboxylic acid[2]
LC-MS (ESI)m/z ~193.05 [M-H]⁻Confirms molecular weight (194.19 g/mol )[1]

Causality: The split in the carbonyl region (1717 cm⁻¹ and 1740 cm⁻¹) is the hallmark of a half-ester. The hydrogen-bonded carboxylic acid carbonyl vibrates at a lower frequency (1717 cm⁻¹) compared to the free, non-hydrogen-bonded ester carbonyl (1740 cm⁻¹)[2].

Conclusion

The selective desymmetrization of dimethyl phenylmalonate to methyl hydrogen phenylmalonate requires strict adherence to kinetic temperature controls and biphasic solvent dynamics. By cross-referencing ¹H NMR, ¹³C NMR, and FT-IR data, researchers can confidently validate the structural integrity of this critical half-ester intermediate, ensuring downstream reliability in complex pharmaceutical syntheses.

References

  • Title: WO2008150487A2 - Synthesis of half esters Source: Google Patents URL
  • Source: Texas Tech University (tdl.org)
  • Title: Monomethyl Phenylmalonate Certificate of Analysis Source: Chemicea Pharmaceuticals URL

Sources

Exploratory

13C NMR of 3-Methoxy-3-oxo-2-phenylpropanoic acid

13C NMR Analysis of 3-Methoxy-3-oxo-2-phenylpropanoic Acid: A Comprehensive Technical Guide Executive Summary 3-Methoxy-3-oxo-2-phenylpropanoic acid (commonly known as monomethyl phenylmalonate) is a critical malonic hal...

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Author: BenchChem Technical Support Team. Date: March 2026

13C NMR Analysis of 3-Methoxy-3-oxo-2-phenylpropanoic Acid: A Comprehensive Technical Guide

Executive Summary

3-Methoxy-3-oxo-2-phenylpropanoic acid (commonly known as monomethyl phenylmalonate) is a critical malonic half-ester utilized as a building block in advanced pharmaceutical synthesis. Structurally, it features a propanoic acid backbone substituted with a phenyl ring at C2, terminating in a carboxylic acid at C1 and a methyl ester at C3. Analyzing its carbon framework via 13C Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous understanding of the molecule's electronic environment, specifically the competing deshielding effects of its functional groups and the distinct relaxation dynamics of its quaternary carbons.

This guide provides a foundational methodology for acquiring, processing, and validating the 13C NMR spectrum of this compound, designed for researchers requiring high-fidelity structural elucidation.

Causality in Experimental Design: Relaxation and NOE Dynamics

As a Senior Application Scientist, I emphasize that robust NMR data collection is not merely about running a standard pulse sequence; it requires tailoring the acquisition parameters to the physical reality of the molecule.

Spin-Lattice Relaxation (T1): In 13C NMR, the return of excited nuclei to their thermal equilibrium is governed by1[1]. Protonated carbons (such as the methoxy and methine groups) relax rapidly via efficient dipole-dipole interactions with their directly attached protons. However, 3-Methoxy-3-oxo-2-phenylpropanoic acid contains three critical quaternary carbons : the carboxylic acid carbonyl, the ester carbonyl, and the ipso-aromatic carbon. Lacking attached protons, these nuclei exhibit significantly longer T1 relaxation times. If the inter-pulse delay (d1) is too short, these signals will saturate and vanish from the spectrum.

Nuclear Overhauser Effect (NOE): Standard 13C acquisitions utilize continuous broadband 1H decoupling, which collapses carbon-proton splitting and provides a2[2]. While protonated carbons benefit from up to a 2.98-fold increase in signal intensity, quaternary carbons receive minimal NOE benefit. This physical limitation dictates that a high number of transients (scans) and an extended relaxation delay are non-negotiable for this molecule.

Self-Validating Acquisition Protocol

To ensure absolute trustworthiness in the structural assignment, the following step-by-step protocol functions as a self-validating system, utilizing a secondary DEPT-135 experiment to mathematically prove the primary 1D 13C assignments.

Step 1: Sample Preparation Dissolve 30–50 mg of high-purity (>98%) 3-Methoxy-3-oxo-2-phenylpropanoic acid in 0.6 mL of Chloroform-d (CDCl3). CDCl3 is selected because it provides a reliable 3[3] and lacks protons that would interfere with cross-referenced 1H spectra. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.0 ppm). Filter the solution through glass wool into a 5 mm NMR tube to remove paramagnetic particulates.

Step 2: Tuning and Shimming Insert the sample into the spectrometer (e.g., 400 MHz system, yielding a 100 MHz 13C frequency). Lock the magnetic field to the CDCl3 deuterium resonance. Perform rigorous gradient shimming to optimize magnetic field homogeneity; poor shimming will artificially broaden the already weak quaternary carbon signals.

Step 3: Primary 13C Acquisition Load a standard 1H-broadband decoupled 13C pulse sequence (e.g., zgpg30).

  • Critical Parameter: Set the relaxation delay (d1) to ≥ 2.5 seconds.

  • Critical Parameter: Set the number of scans (ns) to a minimum of 512 to achieve a Signal-to-Noise (S/N) ratio of >10:1 for the carbonyl peaks.

Step 4: DEPT-135 Validation Immediately acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. In this sequence, polarization is transferred from protons to carbons.

  • Causality: CH (methine) and CH3 (methoxy) carbons will appear as positive peaks. CH2 carbons (absent in this molecule) would appear inverted. Quaternary carbons (carbonyls, ipso-phenyl) will be completely invisible. This binary visibility provides absolute proof distinguishing the protonated aromatic carbons from the ipso-carbon.

Step 5: Data Processing Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation. This mathematically suppresses high-frequency noise, enhancing the visibility of the quaternary peaks. Phase the spectrum manually, apply a polynomial baseline correction, and reference the central CDCl3 solvent triplet to 77.16 ppm.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (CDCl3 + TMS, >30 mg) Tuning 2. Probe Tuning & Shimming (Optimize Line Shape) Prep->Tuning Acq 3. 13C Acquisition (1H Decoupled, d1 ≥ 2.5s) Tuning->Acq DEPT 4. DEPT-135 Validation (Isolate CH & CH3 Signals) Acq->DEPT Process 5. Data Processing (FT, Phase, Baseline) DEPT->Process Assign 6. Peak Assignment (Correlate Shifts & Validate) Process->Assign

Self-validating 13C NMR acquisition and processing workflow.

Spectral Data & Peak Assignment

Based on validated literature for the 4[4], the 13C NMR spectrum (75 MHz, CDCl3) of 3-Methoxy-3-oxo-2-phenylpropanoic acid yields eight distinct carbon environments. The quantitative assignments and their structural causalities are summarized below:

Chemical Shift (δ, ppm)Carbon TypeDEPT-135 SignalAssignmentMechanistic Causality / Notes
53.06 CH3PositiveMethoxy (-OCH3)Strongly deshielded by the directly attached electronegative ester oxygen.
57.33 CHPositiveMethine (C2)Shifted significantly downfield due to the combined electron-withdrawing effects of the phenyl ring and two adjacent carbonyl groups.
128.55 CHPositiveAromatic (ortho/meta)Standard aromatic region; represents two equivalent carbons, yielding a higher relative intensity.
128.77 CHPositiveAromatic (para)Standard aromatic region; represents a single carbon.
129.15 CHPositiveAromatic (ortho/meta)Standard aromatic region; represents two equivalent carbons.
131.96 C (Quat)Absent Aromatic (ipso, C1')Quaternary carbon attached to the sp3 methine; shifted downfield relative to other aromatic carbons.
168.59 C (Quat)Absent Ester Carbonyl (-COOCH3)Deshielded sp2 carbon. Appears slightly upfield of the acid carbonyl due to the resonance donation from the methoxy group.
173.25 C (Quat)Absent Acid Carbonyl (-COOH)Most deshielded carbon in the molecule. Hydrogen bonding of the carboxylic acid dimer in CDCl3 further exacerbates this downfield shift.

Note: The precise chemical shifts of the carbonyl carbons (168.59 and 173.25 ppm) can fluctuate slightly depending on sample concentration and temperature due to the concentration-dependent nature of carboxylic acid hydrogen bonding.

References

  • Source: google.
  • Title: High-Resolution NMR Techniques in Organic Chemistry - Edition 3 - By Timothy D.W.
  • Source: fiveable.
  • Source: uoi.
  • Source: wikipedia.

Sources

Foundational

Mass Spectrometry of 3-Methoxy-3-oxo-2-phenylpropanoic Acid: A Comprehensive Analytical Guide

Executive Summary 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as methyl hydrogen phenylmalonate) is a highly versatile malonic acid half-ester with a molecular weight of 194.18 g/mol [1]. Featuring both a carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as methyl hydrogen phenylmalonate) is a highly versatile malonic acid half-ester with a molecular weight of 194.18 g/mol [1]. Featuring both a carboxylic acid and a methyl ester bound to a benzylic carbon, this compound presents unique analytical challenges and opportunities. This whitepaper provides an authoritative, in-depth guide to the mass spectrometric characterization of this compound, detailing the causality behind specific ionization behaviors, thermal lability, and fragmentation pathways.

Physicochemical & Structural Profiling

The structural duality of 3-methoxy-3-oxo-2-phenylpropanoic acid—a free carboxyl group adjacent to an esterified carboxyl group—dictates its gas-phase thermodynamics. The benzylic proton is highly acidic, and the proximity of the two carbonyl groups facilitates cyclic transition states. These structural features make the molecule highly susceptible to thermal degradation, necessitating carefully optimized sample preparation and ionization strategies to prevent analytical artifacts[2].

Mass Spectrometry Workflows & Causality

GC-EI-MS: Thermal Lability and Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is a standard technique for structural elucidation; however, malonic acid derivatives are notoriously susceptible to thermal decarboxylation[2]. If 3-methoxy-3-oxo-2-phenylpropanoic acid is injected directly into a standard GC inlet at 250°C, the thermal energy induces a rapid loss of carbon dioxide (44 Da), quantitatively converting the analyte into methyl phenylacetate (m/z 150).

To preserve the intact molecular framework, the carboxylic acid must be protected. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability[3].

Under 70 eV Electron Ionization, the fragmentation of the silylated and underivatized forms follows the fundamental rules established by McLafferty[4][5]. The dominant fragmentation pathway is driven by the stability of the benzyl system. The radical cation undergoes rapid alpha-cleavage and inductive cleavage, consistently yielding the highly stable tropylium ion (m/z 91) as the base peak, a hallmark of phenylmalonic acid derivatives[3][6].

LC-ESI-MS/MS: Soft Ionization and Collision-Induced Dissociation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) bypasses the thermal degradation issues inherent to GC. Because the molecule contains a free carboxylic acid, ESI negative mode is the optimal choice, readily yielding the deprotonated precursor ion [M-H]⁻ at m/z 193.

During Collision-Induced Dissociation (CID), the [M-H]⁻ ion undergoes a highly characteristic, energy-dependent neutral loss of CO₂ (44 Da) to form an enolate anion at m/z 149. This specific decarboxylation pathway is a universal signature for malonic acids and their half-esters in tandem mass spectrometry[7]. Subsequent fragmentation of the m/z 149 enolate involves the loss of methanol (32 Da), yielding a phenylketene anion at m/z 117.

Analytical_Workflow Sample 3-Methoxy-3-oxo- 2-phenylpropanoic acid Split Sample Aliquoting Sample->Split Deriv Silylation (BSTFA + TMCS) Split->Deriv Volatile Analysis Dilution Solvent Dilution (MeOH/H2O) Split->Dilution Polar Analysis GCMS GC-EI-MS (70 eV) Deriv->GCMS Detects TMS-Ester LCMS LC-ESI-MS/MS (Negative Mode) Dilution->LCMS Detects[M-H]⁻

Analytical workflow for the mass spectrometric characterization of the compound.

Quantitative Spectral Data

To facilitate rapid spectral interpretation and method development, the key quantitative fragmentation data across both ionization modalities are summarized below.

Table 1: Key Mass Spectral Fragments for 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Ionization ModePrecursor IonKey Fragment (m/z)Neutral LossMechanistic Origin
GC-EI-MS (Underivatized)194 (M⁺•)150CO₂ (44 Da)Thermal decarboxylation in GC inlet
GC-EI-MS (Underivatized)15091COOCH₃ (59 Da)Tropylium ion formation
GC-EI-MS (TMS Derivatized)266 (M⁺•)251CH₃ (15 Da)Alpha-cleavage of TMS group
LC-ESI-MS/MS (Negative)193 ([M-H]⁻)149CO₂ (44 Da)CID-induced decarboxylation
LC-ESI-MS/MS (Negative)149117CH₃OH (32 Da)Formation of phenylketene anion

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality checks to ensure data integrity and trustworthiness.

Protocol A: GC-MS Analysis via Silylation

Causality Focus: Steric hindrance around the benzylic carbon can impede derivatization. Pyridine is utilized as an acid scavenger and basic catalyst to drive the silylation to completion.

  • Sample Preparation: Aliquot 1.0 mg of the standard into a deactivated glass vial.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes to ensure complete conversion of the sterically hindered carboxylic acid.

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 1:10, Inlet temperature 250°C).

  • Self-Validation Check: Monitor the chromatographic peak for the TMS derivative (m/z 266). Concurrently extract m/z 150 (the decarboxylated artifact). A ratio of m/z 266 to m/z 150 of < 10:1 indicates incomplete derivatization or an excessively active/dirty GC inlet liner causing catalytic degradation.

Protocol B: LC-MS/MS Analysis (ESI Negative Mode)

Causality Focus: Formic acid provides consistent droplet protonation dynamics, while the 50% organic modifier ensures optimal surface tension for a stable Taylor cone.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column, utilizing a gradient of water and acetonitrile (both containing 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in ESI negative mode. Set the primary CID transitions to 193 → 149 (Quantifier) and 193 → 117 (Qualifier).

  • Self-Validation Check: Monitor for the presence of the non-covalent dimer adduct [2M-H]⁻ at m/z 387. If the dimer peak exceeds 5% of the monomer base peak intensity, the sample concentration is too high, leading to space-charge effects and ion suppression in the source. Dilute the sample until the dimer is minimized.

Fragmentation_Pathway M_H [M-H]⁻ (m/z 193) Precursor Ion Enolate Enolate Anion (m/z 149) [Ph-CH-COOCH3]⁻ M_H->Enolate -CO2 (44 Da) Collision-Induced Dissociation Fragment1 Phenylketene (m/z 117) [Ph-C=C=O]⁻ Enolate->Fragment1 -CH3OH (32 Da) Neutral Loss Fragment2 Phenyl Anion (m/z 77) [C6H5]⁻ Enolate->Fragment2 -CH2COOCH3 Alpha-Cleavage

ESI negative mode CID fragmentation pathway for 3-Methoxy-3-oxo-2-phenylpropanoic acid.

Conclusion

The mass spectrometric analysis of 3-methoxy-3-oxo-2-phenylpropanoic acid requires a deep understanding of its thermal lability and ionization thermodynamics. By employing targeted silylation for GC-MS and leveraging the characteristic decarboxylation pathways in LC-MS/MS, analytical scientists can achieve highly specific, self-validating structural characterization suitable for rigorous drug development and synthetic monitoring workflows.

References[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2817775, 3-Methoxy-3-oxo-2-phenylpropanoic acid". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2817775[2] Benchchem. "Spectroscopic Analysis of Substituted Malonic Esters: A Technical Guide". Benchchem. URL: https://www.benchchem.com/document/spectroscopic-analysis-of-substituted-malonic-esters[3] Gumbi, B. P., et al. "Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS". MDPI. URL: https://www.mdpi.com/1660-4601/16/20/4022[7] Decesari, S., et al. "Molecular Characterization of the Water-Soluble Organic Compounds in Fogwater by ESIMS/MS". ACS Publications. URL: https://pubs.acs.org/doi/10.1021/es0201201[6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 75791, Phenylmalonic acid". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75791[4] McLafferty, F. W. "Mass spectrometry across the sciences". PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.0809301105[5] Roskilde University. "Fragmentation mechanisms in electron impact mass spectrometry". RUC. URL: https://ruc.dk

Sources

Exploratory

The Physicochemical Architecture and Synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic Acid: A Technical Whitepaper

Executive Summary 3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8), commonly referred to as monomethyl phenylmalonate or methyl hydrogen phenylmalonate, is a highly versatile malonic acid half-ester. Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8), commonly referred to as monomethyl phenylmalonate or methyl hydrogen phenylmalonate, is a highly versatile malonic acid half-ester. Characterized by a prochiral alpha-carbon substituted with a phenyl ring, this compound serves as a critical building block in asymmetric synthesis and the development of "soft drugs."

This whitepaper provides an in-depth technical analysis of its physical properties, structural dynamics, analytical signatures, and outlines a self-validating protocol for its synthesis via the selective desymmetrization of dimethyl phenylmalonate.

Molecular Architecture & Structural Dynamics

The physicochemical behavior of 3-methoxy-3-oxo-2-phenylpropanoic acid is dictated by the interplay of three distinct functional moieties attached to the central methine carbon:

  • The Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. This group is responsible for the compound's solid-state dimerization, which drives its melting point, and provides a handle for further functionalization (e.g., amidation or esterification).

  • The Methyl Ester (-COOCH₃): Acts solely as a hydrogen-bond acceptor. By breaking the symmetry of the parent phenylmalonic acid, the ester lowers the melting point and increases lipophilicity, making the molecule highly soluble in standard organic solvents.

  • The Phenyl Ring (-C₆H₅): Imparts significant steric bulk and lipophilicity, influencing the molecule's partition coefficient and providing a π−π stacking interface for enzyme-substrate interactions during biocatalytic desymmetrization.

StructureProperty Structure 3-Methoxy-3-oxo-2-phenylpropanoic Acid (Core Structure) Carboxyl Carboxylic Acid Group (H-Bond Donor/Acceptor) Structure->Carboxyl Ester Methyl Ester Group (H-Bond Acceptor) Structure->Ester Phenyl Phenyl Ring (Lipophilic Core) Structure->Phenyl Prop1 Solid State Dimerization (Melting Point: 92-93 °C) Carboxyl->Prop1 Prop2 Moderate Permeability (TPSA: 63.6 Ų) Carboxyl->Prop2 Ester->Prop2 Prop3 Favorable Partitioning (XLogP3: 1.5) Phenyl->Prop3

Fig 1: Logical relationship between functional moieties and emergent physicochemical properties.

Physicochemical Profiling

The quantitative physical properties of the compound dictate its handling and formulation parameters. Notably, attempting to determine the boiling point at atmospheric pressure typically results in thermal decarboxylation (yielding methyl phenylacetate), a common trait among malonic acid derivatives. Therefore, it is handled as a solid and purified via chromatography or crystallization rather than distillation.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Technical Note
Molecular Formula C₁₀H₁₀O₄-
Molecular Weight 194.18 g/mol Computed standard atomic weights.
Melting Point 92 - 93 °CDriven by intermolecular H-bonding of the free carboxylic acid forming solid-state dimers.
XLogP3 1.5The phenyl and methyl ester groups balance the polarity of the free acid, resulting in favorable organic partitioning.
TPSA 63.6 ŲIndicates moderate membrane permeability, critical for its use as a prodrug scaffold.
Physical State White SolidAt standard temperature and pressure (STP).

Data supported by the and patent literature .

Analytical Signatures & Spectroscopic Validation

Accurate spectroscopic validation is paramount. As an application scientist, it is critical to address a pervasive error found in some legacy patent literature and academic dissertations, where the C2 methine proton is erroneously reported as a 2H integration. Structural logic strictly dictates a 1H singlet for the methine proton.

Table 2: Analytical Signatures

TechniqueParameterValue / AssignmentCausality / Notes
¹H NMR (CDCl₃)O-CH₃3.75 ppm (3H, s)Methyl ester protons, shielded relative to the methine.
C2-H4.65 ppm (1H, s)*Highly deshielded by the electron-withdrawing phenyl ring and two adjacent carbonyls.
Aromatic7.35 - 7.40 ppm (5H, m)Phenyl ring protons.
COOH~9.0 ppm (1H, br. s)Broad exchangeable carboxylic acid proton.
¹³C NMR (CDCl₃)Aliphatic C53.06, 57.33 ppmMethoxy carbon and C2 methine carbon, respectively.
Aromatic C128.55 - 131.96 ppmPhenyl ring carbons.
Carbonyl C168.59, 173.25 ppmDistinct resonances for the ester and carboxylic acid carbonyls.
IR (neat)C=O Stretch1717, 1740 cm⁻¹Distinct stretches confirming the presence of both acid and ester carbonyls.

*Note: Corrected from erroneous 2H literature integrations to reflect the true C₁₀H₁₀O₄ stoichiometry.

Experimental Workflow: Selective Desymmetrization

The synthesis of 3-methoxy-3-oxo-2-phenylpropanoic acid is typically achieved via the selective monohydrolysis (desymmetrization) of dimethyl phenylmalonate.

Causality of Reaction Conditions: The reaction utilizes a mixed solvent system (THF/H₂O). THF is required to solubilize the hydrophobic diester, while water dissolves the NaOH base. The reaction is strictly maintained at 0 °C . This low temperature exploits the kinetic difference between the first hydrolysis (neutral diester to monoanion) and the second hydrolysis (monoanion to dianion), preventing the over-saponification into phenylmalonic acid.

Self-Validating Protocol
  • Dissolution: Dissolve dimethyl phenylmalonate (1.0 eq) in THF. Add water to create a miscible solvent system.

    • Validation Check: The solution must be completely clear and homogeneous before proceeding.

  • Base Addition: Cool the mixture to 0 °C in an ice-water bath. Dropwise, add 0.25 M aqueous NaOH (1.2 eq) under vigorous stirring.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The high-R_f diester spot must disappear, replaced by a baseline spot representing the sodium salt intermediate.

  • Acidification: Stir for 1 hour, then carefully acidify the mixture with 1M HCl at 0 °C.

    • Validation Check: Verify with pH paper that the aqueous layer has reached pH ~2. The solution will turn cloudy as the protonated half-ester forms.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous Na₂SO₄.

    • Validation Check: Re-extract the aqueous phase and spot on TLC under UV light to ensure complete product recovery.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield the product as a white solid.

Workflow Step1 1. Dissolution Dimethyl phenylmalonate in THF/H2O Step2 2. Base Addition 0.25 M NaOH (1.2 eq) at 0°C Step1->Step2 Solvation Step3 3. Acidification 1M HCl at 0°C to pH ~2 Step2->Step3 Monohydrolysis Step4 4. Extraction EtOAc extraction & phase separation Step3->Step4 Protonation Step5 5. Purification Silica gel chromatography Step4->Step5 Isolation

Fig 2: Step-by-step experimental workflow for selective desymmetrization and isolation.

Applications in Drug Development

Beyond its utility as a chiral building block, 3-methoxy-3-oxo-2-phenylpropanoic acid is a foundational intermediate in the design of "soft drugs" —a concept pioneered in the late 20th century. As detailed in , soft anticholinergic agents are synthesized using this half-ester to replace the traditional tropic acid moiety found in atropine analogs.

The rationale is highly mechanistic: the incorporation of the methyl ester group provides a built-in metabolic liability. Once the drug exerts its localized therapeutic effect, systemic esterases rapidly hydrolyze the methyl ester, deactivating the drug into a highly polar, non-toxic, and easily excreted diacid. This drastically reduces off-target systemic side effects, showcasing how the specific physicochemical properties of this half-ester directly translate into advanced pharmacokinetic engineering.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2817775, 3-Methoxy-3-oxo-2-phenylpropanoic acid". PubChem. URL:[Link]

  • Kulkarni, et al. (2008). "Synthesis of half esters". World Intellectual Property Organization, WO2008150487A2.
  • Cho, H. (2008). "Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media". Texas Tech University Libraries. URL:[Link]

  • Bodor, N. S. (1993). "Anticholinergic compounds, compositions and methods of treatment". United States Patent Office, US5258388A.
Foundational

An In-depth Technical Guide to the Solubility of Methyl Hydrogen Phenylmalonate

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of methyl hydrogen phenylmalonate, a molecule of significant interest in pharmaceutical and chemical synthesis. Given the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl hydrogen phenylmalonate, a molecule of significant interest in pharmaceutical and chemical synthesis. Given the ambiguity in nomenclature, this guide will focus on the mono-methyl ester of phenylmalonic acid. The document delineates the physicochemical properties of this compound, offers a detailed exploration of its predicted solubility in a range of common organic solvents, and provides a robust, step-by-step experimental protocol for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical framework for working with this and structurally related compounds.

Introduction: Defining Methyl Hydrogen Phenylmalonate

The term "methyl hydrogen phenylmalonate" does not correspond to a single, unambiguously defined chemical structure in standard chemical literature. The most logical interpretation, and the focus of this guide, is a mono-methyl ester of phenylmalonic acid . This structure contains a phenyl group, a carboxylic acid moiety, and a methyl ester group attached to the same malonic acid backbone.

Phenylmalonic acid and its diesters are recognized for their utility as intermediates in the synthesis of various pharmaceuticals, including barbiturates like phenobarbital, and other complex organic molecules.[1][2][3] The presence of both a polar carboxylic acid group and a more non-polar methyl ester and phenyl group imparts a unique solubility profile that is critical to understand for applications in drug design, formulation, and organic synthesis.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl hydrogen phenylmalonate is essential for predicting its solubility and behavior in various solvent systems. While experimental data for the specific mono-methyl ester is scarce, we can infer key properties from its parent compound, phenylmalonic acid, and related diesters.

Table 1: Physicochemical Properties of Phenylmalonic Acid and Related Compounds

PropertyPhenylmalonic AcidDiethyl PhenylmalonateMethyl Hydrogen Phenylmalonate (Predicted)
Molecular Formula C₉H₈O₄[6]C₁₃H₁₆O₄[1]C₁₀H₁₀O₄
Molecular Weight 180.16 g/mol [6][7]236.267 g/mol [1]194.18 g/mol
Appearance White crystalline solid[4][7]-Likely a solid at room temperature
Melting Point 149–152°C (with decomposition)[7]16.5 °C[1]Expected to be between that of the diacid and diester
pKa Data available, indicating acidic nature[6]Not applicableWill have a pKa due to the carboxylic acid group
Hydrogen Bond Donor Count 2[6]01
Hydrogen Bond Acceptor Count 4[6]44

The presence of a free carboxylic acid group in methyl hydrogen phenylmalonate allows it to act as a hydrogen bond donor, while the carbonyl oxygens of the ester and carboxylic acid act as hydrogen bond acceptors. The phenyl group contributes to the molecule's lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Solubility Profile of Methyl Hydrogen Phenylmalonate

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability.[8] For methyl hydrogen phenylmalonate, solubility is governed by the interplay between its polar carboxylic acid group and its non-polar phenyl and methyl ester moieties.

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," we can predict the qualitative solubility of methyl hydrogen phenylmalonate in various classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The carboxylic acid group will form strong hydrogen bonds with these solvents, promoting solubility. However, the non-polar phenyl group may limit solubility, especially in water. Malonic acid itself is soluble in water, methanol, and ethanol.[9][10] Phenylmalonic acid is also described as being soluble in water.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. The overall polarity of these solvents should also facilitate the dissolution of the molecule. Studies on malonic acid have shown good solubility in acetone and acetonitrile.[11][12]

  • Non-polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl group will have favorable interactions with these solvents, but the highly polar carboxylic acid group will significantly hinder solubility. It is expected that methyl hydrogen phenylmalonate will have poor solubility in non-polar solvents. Malonic acid is insoluble in hexane.[9]

Table 2: Predicted Qualitative Solubility of Methyl Hydrogen Phenylmalonate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Moderately SolubleHydrogen bonding with the carboxylic acid group is the dominant interaction. The phenyl group may reduce solubility compared to unsubstituted malonic acid esters.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateSolubleGood hydrogen bond accepting capabilities and overall polarity will facilitate dissolution.
Non-polar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe polar carboxylic acid group will have unfavorable interactions with the non-polar solvent, limiting solubility despite the presence of the phenyl ring.
Factors Influencing Solubility

Several factors can significantly impact the solubility of methyl hydrogen phenylmalonate:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[13]

  • pH: In aqueous solutions, the pH will have a profound effect on solubility. At pH values above the pKa of the carboxylic acid, the molecule will exist as the more polar and, therefore, more water-soluble carboxylate anion.

  • Polymorphism: Different crystalline forms (polymorphs) of the solid can exhibit different solubilities.[14] It is crucial to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility

Accurate determination of solubility requires a robust and well-controlled experimental protocol.[15] The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[16]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of methyl hydrogen phenylmalonate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Compound & Solvent Preparation C Shake-Flask Method A->C Add excess solid to solvent B Equilibration at Constant Temperature D Sample Collection & Separation B->D Allow to settle C->B Agitate for 24-72h E Quantitative Analysis (e.g., HPLC) D->E Analyze supernatant F Data Interpretation & Reporting E->F Calculate concentration

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol

Materials and Equipment:

  • Methyl hydrogen phenylmalonate (ensure purity and characterize the solid form)

  • Selected solvents (HPLC grade or equivalent)

  • Orbital shaker with temperature control

  • Calibrated thermometer

  • Centrifuge

  • Syringe filters (low-binding, appropriate pore size)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[17][18]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid methyl hydrogen phenylmalonate to a series of vials, each containing a known volume of the desired solvent. The presence of excess solid is crucial to ensure equilibrium is reached.[15]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[14]

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of methyl hydrogen phenylmalonate in the diluted sample using a validated HPLC method or another appropriate analytical technique.[19][20] A calibration curve prepared with standards of known concentration is required for accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of methyl hydrogen phenylmalonate in the solvent at the specified temperature, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Causality in Experimental Design
  • Choice of Analytical Method: HPLC with UV detection is often chosen for aromatic compounds like methyl hydrogen phenylmalonate due to the strong UV absorbance of the phenyl group.[17] Mass spectrometry (LC-MS) can provide higher sensitivity and selectivity, especially for complex matrices.[21]

  • Solvent Selection: A range of solvents with varying polarities should be selected to build a comprehensive solubility profile. This allows for a better understanding of the solute-solvent interactions that govern dissolution.

  • Equilibration Time: A 24-72 hour equilibration period is generally sufficient for most compounds.[16] However, for compounds that may undergo polymorphic transformations, a longer equilibration time may be necessary to ensure that the solubility of the most stable form is being measured.[14]

Conclusion

References

  • PubChem. Phenylmalonic acid. National Center for Biotechnology Information. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Yu, Z., et al. (2020). Experiment and modelling on solubility of malonic acid in different solvents. Journal of Molecular Liquids, 311, 113330.
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Exploratory

An In-Depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

This guide provides a comprehensive technical overview of 3-methoxy-3-oxo-2-phenylpropanoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the chemical logic behind the creat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-methoxy-3-oxo-2-phenylpropanoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the chemical logic behind the creation of its derivatives, and examine the current understanding of their biological activities and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutic agents.

Core Concepts: The Chemistry of a Versatile Scaffold

3-Methoxy-3-oxo-2-phenylpropanoic acid, also known as methyl hydrogen phenylmalonate, is a derivative of phenylmalonic acid characterized by the presence of both a carboxylic acid and a methyl ester functional group attached to the same alpha-carbon, which also bears a phenyl ring. This unique arrangement of functional groups provides a rich platform for chemical modification, making it an attractive starting point for the synthesis of a diverse range of bioactive molecules.

Table 1: Physicochemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
IUPAC Name 3-methoxy-3-oxo-2-phenylpropanoic acid[1]
CAS Number 33315-63-8[2]
Synonyms Methyl Hydrogen Phenylmalonate, 2-(Methoxycarbonyl)-2-phenylacetic acid[1]

The reactivity of this molecule is governed by three key features: the acidity of the carboxylic acid proton, the susceptibility of the ester to hydrolysis, and the potential for reactions at the alpha-carbon. The phenyl group also offers a site for modification to modulate the electronic and steric properties of the molecule.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The most common and efficient route to 3-methoxy-3-oxo-2-phenylpropanoic acid involves the selective monohydrolysis of its corresponding diester, dimethyl phenylmalonate. This process requires careful control of reaction conditions to prevent complete hydrolysis to phenylmalonic acid or decarboxylation.

Synthesis of Dimethyl Phenylmalonate

The precursor, dimethyl phenylmalonate, can be synthesized via the esterification of phenylmalonic acid.

Synthesis_of_Dimethyl_Phenylmalonate phenylmalonic_acid Phenylmalonic Acid dimethyl_phenylmalonate Dimethyl Phenylmalonate phenylmalonic_acid->dimethyl_phenylmalonate Esterification methanol Methanol (excess) methanol->dimethyl_phenylmalonate hcl HCl (catalyst) hcl->dimethyl_phenylmalonate water Water

Caption: Fischer Esterification of Phenylmalonic Acid.

Experimental Protocol: Synthesis of Dimethyl Phenylmalonate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylmalonic acid in a large excess of methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or pass anhydrous hydrogen chloride gas through the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 5 hours.[3]

  • Workup: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Selective Monohydrolysis to 3-Methoxy-3-oxo-2-phenylpropanoic Acid

The key to obtaining the desired monoester is the use of a limited amount of base to selectively hydrolyze one of the two ester groups of dimethyl phenylmalonate.

Selective_Monohydrolysis dimethyl_phenylmalonate Dimethyl Phenylmalonate monoester 3-Methoxy-3-oxo-2-phenylpropanoic Acid dimethyl_phenylmalonate->monoester Selective Hydrolysis base Base (e.g., KOH, 1 equiv) base->monoester solvent THF/Water solvent->monoester methanol Methanol

Caption: Selective Monohydrolysis of Dimethyl Phenylmalonate.

Experimental Protocol: Selective Monohydrolysis

  • Reaction Setup: Dissolve dimethyl phenylmalonate in a mixture of tetrahydrofuran (THF) and water. Cool the solution to 0°C in an ice bath.[4]

  • Base Addition: Slowly add one equivalent of an aqueous solution of a base, such as potassium hydroxide (KOH), while vigorously stirring. Maintaining a low temperature is crucial to prevent di-hydrolysis and decarboxylation.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 3-methoxy-3-oxo-2-phenylpropanoic acid. Further purification can be achieved by recrystallization.

Derivatization Strategies: Expanding the Chemical Space

The core scaffold of 3-methoxy-3-oxo-2-phenylpropanoic acid offers multiple handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

Amide Bond Formation

The carboxylic acid moiety is a prime site for modification via amide bond formation. This allows for the introduction of a wide array of substituents, which can influence the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile.

Amide_Formation monoester 3-Methoxy-3-oxo-2-phenylpropanoic Acid amide_derivative Amide Derivative monoester->amide_derivative Amidation coupling_agent Coupling Agent (e.g., EDC, HOBt) coupling_agent->amide_derivative amine Amine (R-NH₂) amine->amide_derivative byproducts Byproducts

Caption: Amide Synthesis from the Carboxylic Acid Moiety.

Alkylation of the α-Carbon

The hydrogen atom at the α-carbon is acidic and can be removed by a suitable base to form an enolate. This enolate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at this position.

Experimental Protocol: α-Alkylation

  • Enolate Formation: In an inert atmosphere, dissolve 3-methoxy-3-oxo-2-phenylpropanoic acid in a dry, aprotic solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78°C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • Alkylation: Slowly add an alkyl halide (R-X) to the enolate solution.

  • Quenching and Workup: After the reaction is complete, quench with a proton source (e.g., saturated ammonium chloride solution). Extract the product, dry the organic layer, and purify by chromatography.

Biological Activities and Therapeutic Potential

While research on the specific biological activities of 3-methoxy-3-oxo-2-phenylpropanoic acid is still emerging, the broader class of arylpropanoic acid derivatives is well-established in medicinal chemistry, with prominent members including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5] The structural motif of a phenyl group attached to a propanoic acid core is a key pharmacophore for various biological targets.

Anti-inflammatory and Analgesic Potential

Many arylpropanoic acid derivatives exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[5] It is plausible that derivatives of 3-methoxy-3-oxo-2-phenylpropanoic acid could be designed to target COX-1 and/or COX-2.

Anticancer Activity

Several studies have reported the anticancer properties of phenylpropanoic acid derivatives. Their mechanisms of action can be diverse, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

For instance, some phenylpropanoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[6] The introduction of different substituents on the phenyl ring and modifications of the carboxylic acid group can significantly impact their anticancer potency. In some cases, lipophilic ester derivatives have demonstrated enhanced activity, with GI₅₀ values in the low micromolar range.[6]

A study on (E)-3-(3-methoxyphenyl) propenoic acid, a structurally related compound, demonstrated its potential as an anti-angiogenesis inhibitor.[7] This suggests that derivatives of 3-methoxy-3-oxo-2-phenylpropanoic acid could be explored for their ability to inhibit the formation of new blood vessels that supply tumors.

Table 2: Representative Anticancer Activity of Phenylpropanoic Acid Derivatives

Compound ClassCancer Cell LineActivity MetricReported ValueSource
Lipophilic Phenylpropanoic EstersVarious Human Solid TumorsGI₅₀3.1-21 µM[6]
2-Aryl-2-(3-indolyl)propionic Acid HydroxamateU87 GlioblastomaIC₅₀21.2 ± 1.0 µM[1]
6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-oneCOLO205IC₅₀0.32 µM[8]
Antimicrobial Activity

Derivatives of arylpropanoic acids have also been investigated for their antibacterial properties.[5] The development of dual-action compounds that combine anti-inflammatory and antimicrobial activities is an area of active research.

Future Directions and Conclusion

3-Methoxy-3-oxo-2-phenylpropanoic acid represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for derivatization make it an ideal starting point for the generation of compound libraries for high-throughput screening.

Future research should focus on:

  • Systematic Derivatization: A thorough exploration of the chemical space around this core structure by synthesizing a diverse range of amides, esters, and α-substituted analogs.

  • Biological Screening: Comprehensive screening of these derivatives against a panel of relevant biological targets, including COX enzymes, various cancer cell lines, and microbial strains.

  • Mechanism of Action Studies: For active compounds, detailed studies to elucidate their mechanism of action, including the identification of specific molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: The development of robust SAR models to guide the rational design of more potent and selective analogs.

References

  • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org. Chem.2000 , 65 (18), 5834–5836. [Link]

  • Cho, H. SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA. Dissertation, Oklahoma State University, 2007. [Link]

  • Tsikas, D. et al. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules2022 , 27 (16), 5227. [Link]

  • Li, J. et al. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules2014 , 19 (10), 15837-15852. [Link]

  • A Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives. Research J. Pharm. and Tech.2016 , 9 (8), 1231-1238. [Link]

  • Kesuma, D. et al. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research2023 , 11 (2), 263-274. [Link]

  • Reta, G. F. et al. Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives. Nat. Prod. Commun.2012 , 7 (10), 1341-1344. [Link]

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Foundational

Biological Activity of Phenylpropanoic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist, I have observed that the phenylpropanoic acid scaffold—often referred to as hydrocinnamic acid—is one of the most highly tunable and privileged structures in modern me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have observed that the phenylpropanoic acid scaffold—often referred to as hydrocinnamic acid—is one of the most highly tunable and privileged structures in modern medicinal chemistry. Its structural simplicity belies a profound capacity for target selectivity. By systematically modifying the α-position, the central aromatic ring, and the terminal carboxylic acid, researchers can finely tune the pharmacological profile of these derivatives to target diverse biological pathways. This guide synthesizes the mechanistic foundations, biological activities, and self-validating experimental workflows for evaluating phenylpropanoic acid derivatives across metabolic, inflammatory, and oncological targets.

Mechanistic Foundations & Target Specificity

GPCR Modulation: GPR40 Agonism and GPR34 Antagonism

Phenylpropanoic acid derivatives exhibit remarkable versatility as G-protein coupled receptor (GPCR) modulators [1]. The carboxylic acid moiety acts as a critical electrostatic anchor within the receptor's binding pocket, while the lipophilic tail dictates functional agonism or antagonism.

For the treatment of Type 2 Diabetes, GPR40 (FFAR1) is a primary target. demonstrated that 4′-alkoxybiphenyl derivatives of phenylpropanoic acid (such as compound 35) act as potent, orally bioavailable GPR40 agonists[2]. By binding to the receptor, these derivatives trigger the Gq-PLC-IP3 signaling cascade, leading to intracellular calcium release and strictly glucose-dependent insulin secretion—a mechanism that significantly reduces the risk of hypoglycemia compared to traditional sulfonylureas[2].

Nuclear Receptor Activation: The PPAR Subtypes

Peroxisome proliferator-activated receptors (PPARs) are ligand-dependent transcription factors crucial for lipid and glucose homeostasis. Structural biology studies, including X-ray crystallography of the ligand-binding domain (LBD), reveal that the PPAR LBD possesses a voluminous, Y-shaped hydrophobic pocket [3].

In drug design, we leverage this topological feature by introducing α-alkyl or α-alkoxy substitutions to the phenylpropanoic acid core. These modifications force the ligand to adopt distinct conformations, dictating whether the molecule acts as a human PPARα-selective agonist (ideal for hepatic dyslipidemia) or a pan-agonist across PPARα/γ/δ[3][4].

Anti-Inflammatory, Immunomodulatory, and Enzyme Inhibitory Profiles

Cytokine Modulation via Pyrrole Derivatives

The integration of a pyrrole ring into the phenylpropanoic acid backbone yields compounds with profound anti-inflammatory properties, structurally inspired by COX-2 inhibitors. Recent in vivo evaluations of compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid) demonstrated significant local edema reduction in carrageenan-induced rat models[5]. More importantly, repeated dosing revealed a sophisticated immunomodulatory mechanism: the compound actively suppresses systemic pro-inflammatory TNF-α while significantly upregulating the anti-inflammatory cytokine TGF-β1, all without disrupting baseline IL-10 levels [5][6].

Aminopeptidase N (APN/CD13) Inhibition

Beyond receptors, phenylpropanoic acid derivatives serve as potent enzyme inhibitors. designed (2R,3S)-3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives targeting APN, an enzyme overexpressed in human ovary clear cell carcinoma[7]. The mechanistic brilliance of this design lies in the 2-hydroxyl and carbonyl groups, which act as a highly specific zinc-binding group (ZBG). By chelating the catalytic Zn²⁺ ion within the APN active site, these derivatives achieve low-micromolar inhibition (IC50 ~1.26 μM), effectively halting tumor proliferation[7].

Marine-Derived Antimicrobial Agents

Nature also utilizes this scaffold. Cultured marine actinomycetes, specifically Streptomyces coelicolor LY001, produce naturally chlorinated 3-phenylpropanoic acid derivatives [8]. Compounds such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid exhibit highly selective bactericidal activity against Escherichia coli and Staphylococcus aureus. The halogenation of the aromatic ring significantly increases lipophilicity, facilitating bacterial membrane penetration[8].

Quantitative Data Summary

Derivative ClassStructural ModificationPrimary TargetKey Biological ActivityTherapeutic Indication
4′-Alkoxybiphenyls Biphenyl tail, polar linkerGPR40 (FFAR1)Agonist (Insulinotropic)Type 2 Diabetes
α-Alkylphenylpropanoic Acids α-position alkylationPPARα / PPARδSubtype-selective AgonistDyslipidemia
Pyrrole-Substituted Pyrrole ring integrationCytokines / COX-2TNF-α ↓, TGF-β1 ↑Systemic Inflammation
3-Amino-2-Hydroxyls 2-hydroxyl, 3-amino groupsAminopeptidase NZn²⁺ Chelation (IC50 ~1.2µM)Ovarian Carcinoma
Chlorinated Phenolics 3,5-dichloro substitutionBacterial MembranesSelective BactericidalE. coli / S. aureus

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data in drug discovery, experimental execution must be rooted in causality and self-validation. Below are the gold-standard workflows we utilize for evaluating these derivatives.

Protocol 1: Intracellular Calcium Mobilization Assay for GPR40 Agonism

Causality Focus: GPR40 strictly couples to Gq proteins. Measuring IP3-mediated Ca²⁺ release is the most direct downstream readout, avoiding the signal amplification bias and temporal delay seen in downstream reporter assays.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR40 at 2x10⁴ cells/well in a 384-well black/clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye dissolved in assay buffer (HBSS + 20 mM HEPES). Why Fluo-4? It exhibits a >100-fold increase in fluorescence upon Ca²⁺ binding, providing an exceptional signal-to-noise ratio.

  • Incubation: Incubate for 45 mins at 37°C, followed by 15 mins at room temperature to allow complete dye de-esterification.

  • Compound Addition & Reading: Dispense phenylpropanoic acid derivatives using an automated liquid handler. Immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader).

  • Self-Validation Checkpoint: Include a known GPR40 agonist (e.g., GW9508) as a positive control and untransfected CHO-K1 cells as a negative control. Calculate the Z'-factor; proceed with SAR data analysis only if Z' > 0.5, ensuring assay robustness and target specificity.

Protocol 2: GAL4-PPAR Chimera Transactivation Reporter Assay

Causality Focus: Using a GAL4 DNA-binding domain fused to the PPAR ligand-binding domain (LBD) isolates the transactivation signal from endogenous nuclear receptors, ensuring the luminescence strictly reflects the test compound's binding affinity and conformational induction.

  • Transfection: Co-transfect HepG2 cells with a pGAL4-PPAR(α/γ/δ-LBD) expression plasmid and a pUAS-luciferase reporter plasmid using a lipid-based reagent.

  • Normalization Control: Co-transfect a pRL-TK (Renilla luciferase) plasmid. Why? This provides a constitutive baseline to normalize the Firefly luciferase signal, correcting for well-to-well variations in cell viability and transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, treat cells with serially diluted α-alkylphenylpropanoic acid derivatives. Incubate for 24 hours.

  • Dual-Luciferase Readout: Lyse cells and sequentially add Firefly and Renilla substrates. Quantify luminescence using a microplate luminometer.

  • Self-Validation Checkpoint: Calculate the fold-activation ratio (Firefly/Renilla). A valid assay must show a dose-dependent sigmoidal curve with an R² > 0.95 and a stable Renilla baseline across all compound concentrations (confirming the absence of compound cytotoxicity).

Visualizations

Fig 1: GPR40 (FFAR1) signaling cascade triggered by phenylpropanoic acid agonists.

Fig 2: Self-validating reporter assay workflow for evaluating PPAR transactivation.

References

  • Mikami, S., et al. "Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2012. URL: [Link]

  • Kuwabara, N., et al. "Peroxisome Proliferator-Activated Receptors (PPARs) Have Multiple Binding Points That Accommodate Ligands in Various Conformations: Phenylpropanoic Acid-Type PPAR Ligands Bind to PPAR in Different Conformations, Depending on the Subtype." Journal of Medicinal Chemistry, 2012. URL: [Link]

  • Shaala, L. A., et al. "Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001." Marine Drugs, 2020. URL: [Link]

  • Zhang, X., et al. "Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012. URL: [Link]

  • "Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid." PubMed Central, 2025. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl Hydrogen Phenylmalonate as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary The development of enantiopure pharmaceuticals and complex natural products heavily relies on the availability of robust, stereochemically defined building blocks. Methyl hydrogen phenylmalonate (the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of enantiopure pharmaceuticals and complex natural products heavily relies on the availability of robust, stereochemically defined building blocks. Methyl hydrogen phenylmalonate (the chiral half-ester of phenylmalonic acid) has emerged as a highly versatile prochiral building block. By leveraging enzymatic desymmetrization, chemists can access this chiral half-ester with exceptional enantiomeric excess (ee >98%).

This application note details the synthesis of chiral methyl hydrogen phenylmalonate and its downstream applications—specifically, the stereoretentive Curtius rearrangement for synthesizing α-amino acids, and decarboxylative Mannich/aldol reactions for constructing β-amino and β-hydroxy esters. Designed for drug development professionals, this guide provides the mechanistic causality and validated protocols necessary to integrate this building block into modern synthetic workflows.

Mechanistic Foundations & Causality (E-E-A-T)

Enzymatic Desymmetrization of Prochiral Diesters

The synthesis of the chiral building block begins with the prochiral substrate, dimethyl (or diethyl) phenylmalonate. Porcine Liver Esterase (PLE) or specific lipases are employed to hydrolyze exactly one of the two ester groups[1].

The Causality of Selectivity: Why does the enzyme stop at the monoester? The active site of PLE exhibits high enantiofacial discrimination, selectively attacking the pro-R or pro-S ester depending on the α-substituents. Once the first ester is hydrolyzed, the resulting carboxylic acid ionizes at physiological pH (pH 7.0) to form a highly polar, negatively charged carboxylate anion. This electrostatic change drastically alters the substrate's binding affinity, effectively preventing the enzyme from processing the second ester group[1]. This self-limiting mechanism ensures strict monohydrolysis, avoiding the formation of achiral di-acids and yielding the chiral half-ester with >98% ee[2].

Stereoretentive Curtius Rearrangement

The free carboxylic acid of methyl hydrogen phenylmalonate is an ideal handle for the Curtius rearrangement. By treating the half-ester with diphenylphosphoryl azide (DPPA), an acyl azide is formed, which undergoes thermal decomposition to an isocyanate[2]. The Causality of Stereocontrol: The migration of the chiral α-carbon to the newly formed nitrogen atom occurs via a concerted mechanism. Because the migrating group never fully detaches from the molecular framework, the rearrangement proceeds with strict retention of absolute configuration . Trapping the isocyanate with an alcohol (e.g., tert-butanol) directly yields a Boc-protected chiral α-amino acid derivative.

Decarboxylative Nucleophilic Additions

Malonic acid half-oxyesters (MAHOs) act as stable, isolable enolate equivalents. The Causality of Mild Activation: Unlike traditional esters that require harsh, strong bases (e.g., LDA at -78 °C) to form enolates, MAHOs undergo decarboxylation in the presence of mild organocatalysts (like DABCO or Cinchona alkaloids) at room temperature[3]. The loss of CO₂ provides the thermodynamic driving force to generate a reactive enolate in situ, which immediately attacks electrophiles such as imines (Mannich reaction) or aldehydes (Aldol reaction) to form β-amino or β-hydroxy esters[3].

Workflow Visualization

G A Dimethyl Phenylmalonate (Prochiral Diester) B Enzymatic Desymmetrization (PLE, pH 7.0) A->B C Chiral Methyl Hydrogen Phenylmalonate (Half-Ester, >98% ee) B->C H2O D Curtius Rearrangement (DPPA, Et3N, t-BuOH) C->D E Decarboxylative Addition (Organocatalyst, Imine/Aldehyde) C->E F Chiral α-Amino Acid Derivatives (Stereoretentive Transfer) D->F -CO2, -N2 G Chiral β-Amino / β-Hydroxy Esters (In Situ Enolate Generation) E->G -CO2

Caption: Synthetic workflow of Methyl Hydrogen Phenylmalonate from desymmetrization to target derivatives.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the enzymatic desymmetrization of phenylmalonate derivatives[1][2].

SubstrateEnzymeConditionsYield (%)Enantiomeric Excess (ee %)Product Configuration
Dimethyl phenylmalonatePLEpH 7.0, 25 °C, 4 days90>98(+)-(R)
Diethyl phenylmalonatePenicillin G AcylasepH 7.5, 25 °C, 24 h85>95(+)-(R)
Dimethyl 2-methyl-2-phenylmalonatePLEpH 7.0, 25 °C, 4 days90>98(+)-(R)

Experimental Protocols

Protocol 1: Enzymatic Desymmetrization using Porcine Liver Esterase (PLE)

This protocol describes the self-validating monohydrolysis of dimethyl phenylmalonate to yield the chiral half-ester.

  • Preparation: Suspend dimethyl phenylmalonate (10.0 mmol) in 100 mL of 0.1 M potassium phosphate buffer (pH 7.0).

  • Enzyme Addition: Add Porcine Liver Esterase (PLE, approx. 300 units/mmol substrate) to the vigorously stirring suspension.

  • Reaction Monitoring (Critical Step): Maintain the reaction at 25 °C. As the ester hydrolyzes, the generation of carboxylic acid will lower the pH. Use an automated titrator to continuously add 1.0 M NaOH, maintaining the pH strictly at 7.0. Causality: Allowing the pH to drop below 6.0 will denature the enzyme and halt the reaction; exceeding pH 8.0 risks background chemical hydrolysis, which is non-enantioselective and degrades the ee.

  • Completion: The reaction is complete when exactly 1.0 equivalent (10.0 mL) of 1.0 M NaOH has been consumed (typically 48–96 hours).

  • Workup (Phase Separation):

    • Wash the aqueous mixture with diethyl ether (3 × 50 mL) to remove any unreacted diester.

    • Acidify the aqueous layer to pH 2.0 using 2.0 M HCl. Causality: Protonating the carboxylate allows it to partition into the organic phase.

    • Extract the acidified aqueous layer with ethyl acetate (3 × 50 mL).

  • Isolation: Dry the combined ethyl acetate layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral methyl hydrogen phenylmalonate as a viscous oil.

Protocol 2: Stereoretentive Curtius Rearrangement

Conversion of the chiral half-ester to a Boc-protected α-amino ester.

  • Activation: Dissolve chiral methyl hydrogen phenylmalonate (5.0 mmol) in anhydrous toluene (20 mL) under an inert argon atmosphere.

  • Reagent Addition: Add triethylamine (6.0 mmol) followed by diphenylphosphoryl azide (DPPA, 5.5 mmol). Stir at room temperature for 30 minutes. Causality: Et₃N deprotonates the carboxylic acid, facilitating the nucleophilic attack on DPPA to form the acyl azide intermediate.

  • Rearrangement: Add anhydrous tert-butanol (10.0 mL). Heat the reaction mixture to 80 °C (reflux) for 4 hours. Causality: Thermal energy drives the expulsion of nitrogen gas (N₂), triggering the 1,2-migration of the chiral center to form the isocyanate. The tert-butanol immediately intercepts the isocyanate to form the stable tert-butyl carbamate (Boc) group.

  • Purification: Cool the mixture, dilute with ethyl acetate, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry, concentrate, and purify via flash chromatography to isolate the enantiopure Boc-protected amino ester.

References

  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Improved Process for the Enantioselective Hydrolysis of Prochiral Diethyl Malonates Catalyzed by Pig Liver Esterase Source: ResearchGate URL:[Link]

  • Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Amides from 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Introduction: The Enduring Importance of the Amide Bond The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals and functional materials. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug discovery and development. This application note provides a detailed guide to the synthesis of amides from 3-Methoxy-3-oxo-2-phenylpropanoic acid, a versatile building block for the creation of novel molecular entities.

We will explore the use of common and highly effective coupling reagents, focusing on providing not just a step-by-step protocol, but also the underlying rationale for the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize amide derivatives of 3-Methoxy-3-oxo-2-phenylpropanoic acid with high efficiency and purity.

Physicochemical Properties of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

A thorough understanding of the starting material's properties is crucial for successful reaction setup and purification.

PropertyValueSource
CAS Number 33315-63-8[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white solid[1]
Solubility While quantitative data is not readily available, based on its structure (a carboxylic acid with a methyl ester and a phenyl group), it is expected to be soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Its solubility in less polar solvents like diethyl ether and ethyl acetate may be moderate, and it is likely poorly soluble in non-polar solvents like hexanes.General chemical principles

Core Principles of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[2] This is because the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable ammonium carboxylate salt, which is unreactive towards amide formation.[3] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

This guide will focus on two of the most widely used classes of coupling reagents: carbodiimides (specifically EDC) and uronium/aminium salts (specifically HATU).

Mechanism of Action: A Tale of Two Reagents

G cluster_0 EDC/HOBt Pathway cluster_1 HATU Pathway Acid_EDC Carboxylic Acid EDC EDC O_Acylisourea O-Acylisourea (unstable intermediate) HOBt HOBt HOBt_Ester HOBt-Ester (activated ester) Amine_EDC Amine Amide_EDC Amide Urea_EDC Urea byproduct Acid_HATU Carboxylic Acid HATU HATU Base Base (e.g., DIPEA) OAt_Ester OAt-Ester (highly reactive ester) Amine_HATU Amine Amide_HATU Amide TMU TMU byproduct

Diagram 1: General mechanisms of amide bond formation using EDC/HOBt and HATU.

As illustrated in Diagram 1, both pathways proceed through the formation of an activated ester intermediate, which is then susceptible to nucleophilic attack by the amine. The key difference lies in the nature of the activated ester and the byproducts formed.

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-ester, which is less susceptible to racemization and readily reacts with the amine.[5] The main byproducts are a water-soluble urea derivative and regenerated HOBt.[6]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester.[7][8] The pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling reaction.[8] The primary byproducts are tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt).[7]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine used and the scale of the reaction.

Materials and Reagents
  • 3-Methoxy-3-oxo-2-phenylpropanoic acid

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Amide Synthesis using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of amines.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Methoxy-3-oxo-2-phenylpropanoic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add HOBt (1.1 eq) and the desired amine (1.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Amide Synthesis using HATU

This protocol is particularly useful for sterically hindered amines or when racemization is a significant concern.[9]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-Methoxy-3-oxo-2-phenylpropanoic acid (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DMF or DCM (0.1-0.5 M) and add DIPEA (2.0-3.0 eq).

  • Pre-activation: Add HATU (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization. The byproduct tetramethylurea (TMU) can sometimes be challenging to remove completely by aqueous workup and may require careful chromatography.[1][7]

G start Start: 3-Methoxy-3-oxo-2- phenylpropanoic acid + Amine choose_reagent Choose Coupling Reagent: EDC/HOBt or HATU start->choose_reagent reaction Amide Coupling Reaction (Anhydrous Solvent, RT) choose_reagent->reaction workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) reaction->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Final Amide Product purification->product

Diagram 2: General workflow for the synthesis of amides from 3-Methoxy-3-oxo-2-phenylpropanoic acid.

Data Presentation: Expected Outcomes

The choice of coupling reagent and the nature of the amine will significantly impact the reaction time and yield. The following table provides a qualitative comparison based on general principles of amide coupling.

Coupling ReagentAmine TypeExpected Reaction TimeExpected YieldKey Considerations
EDC/HOBt Primary Aliphatic12-24 hoursGood to ExcellentCost-effective and reliable.
Secondary Aliphatic18-36 hoursModerate to GoodSlower reaction rates due to steric hindrance.
Aromatic (Aniline)24-48 hoursFair to ModerateReduced nucleophilicity of aniline can lead to lower yields.
HATU Primary Aliphatic2-8 hoursExcellentFaster reaction rates and generally higher yields.
Secondary Aliphatic4-12 hoursGood to ExcellentHighly effective for sterically hindered amines.[9]
Aromatic (Aniline)6-18 hoursGoodOften the reagent of choice for challenging couplings.

Troubleshooting and Purification

A successful synthesis relies not only on a robust reaction protocol but also on effective troubleshooting and purification strategies.

G cluster_low_yield cluster_messy_tlc cluster_purification start Problem Observed low_yield Low or No Product Formation start->low_yield messy_tlc Messy TLC / Multiple Spots start->messy_tlc purification_issue Difficulty in Purification start->purification_issue ly_cause1 Poor Amine Nucleophilicity ly_cause2 Inefficient Acid Activation ly_cause3 Steric Hindrance ly_sol1 Switch to HATU ly_sol2 Increase Reaction Time/Temp ly_sol3 Use Excess Amine/Reagent mt_cause1 Side Reactions (e.g., N-acylurea) mt_cause2 Decomposition of Starting Material/Product mt_sol1 Ensure Anhydrous Conditions mt_sol2 Optimize Reaction Temperature pi_cause1 Residual Coupling Byproducts (Urea, TMU, HOBt/HOAt) pi_sol1 Thorough Aqueous Work-up pi_sol2 Optimize Column Chromatography pi_sol3 Recrystallization

Diagram 3: Troubleshooting guide for amide synthesis.

Common Byproducts and Their Removal
  • EDC Byproduct (Urea): The urea byproduct from EDC is water-soluble and is typically removed during the aqueous work-up.[6]

  • HATU Byproducts (TMU and HOAt): Tetramethylurea (TMU) is a polar, high-boiling point liquid that can be difficult to remove completely with standard extractions due to its solubility in both aqueous and organic phases.[1][7] HOAt is acidic and can be removed with a sodium bicarbonate wash.[7] If TMU persists after work-up, careful column chromatography or recrystallization of the product is recommended.[1]

  • N-acylurea (from carbodiimides): This byproduct can form if the O-acylisourea intermediate rearranges before reacting with the amine. The use of HOBt minimizes this side reaction.

Purification by Recrystallization

For solid amide products, recrystallization is an excellent method for achieving high purity.

  • Solvent Screening: Identify a suitable solvent or solvent system in which the amide product is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for amides include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude product in a minimal amount of the boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Safety and Handling

  • 3-Methoxy-3-oxo-2-phenylpropanoic acid: May cause skin and eye irritation.[10][11] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Coupling Reagents (EDC, HATU): These reagents can be irritants and sensitizers.[12] Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

  • Solvents (DMF, DCM): DMF is a reproductive hazard, and DCM is a suspected carcinogen. Handle these solvents with extreme care in a fume hood and use appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.[12][13]

Conclusion

The synthesis of amides from 3-Methoxy-3-oxo-2-phenylpropanoic acid is a straightforward yet critical transformation in the development of new chemical entities. By understanding the mechanisms of common coupling reagents like EDC and HATU, and by employing robust reaction and purification protocols, researchers can efficiently generate a diverse range of amide products. This guide provides the foundational knowledge and practical steps to achieve this, empowering scientists to advance their research and development programs.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2021). Unusual Mass in standard HATU Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ACS Publications. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • ACS Publications. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ResearchGate. (2021). How do I properly dispose of EDC/NHS waste used for antibody immobilization?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Esterification of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Introduction and Strategic Overview 3-Methoxy-3-oxo-2-phenylpropanoic acid, also known as methyl hydrogen phenylmalonate, is a key synthetic intermediate in pharmaceutical and fine chemical development.[1][2] Its structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-Methoxy-3-oxo-2-phenylpropanoic acid, also known as methyl hydrogen phenylmalonate, is a key synthetic intermediate in pharmaceutical and fine chemical development.[1][2] Its structure, featuring both a methyl ester and a free carboxylic acid on the same malonic backbone, presents a specific challenge and opportunity for selective chemical modification. The esterification of the remaining carboxylic acid moiety is a critical transformation for creating a diverse range of diester derivatives, which are valuable in drug discovery as building blocks for more complex molecules.

This guide provides a comprehensive analysis of two primary, field-proven methodologies for the esterification of this substrate: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification. The choice between these protocols is dictated by the sensitivity of the substrate to acidic conditions and the desired reaction scalability. We will explore the mechanistic underpinnings of each method, provide detailed step-by-step protocols, and offer expert insights into reaction monitoring, purification, and troubleshooting.

Mechanistic Insights: Choosing the Optimal Esterification Pathway

The selection of an esterification method is a critical decision that impacts yield, purity, and compatibility with other functional groups. For a substrate like 3-methoxy-3-oxo-2-phenylpropanoic acid, the primary considerations are the potential for hydrolysis of the existing methyl ester under harsh conditions and the steric hindrance around the carboxylic acid.

Fischer-Speier Esterification: The Brønsted-Acid Catalyzed Pathway

The Fischer-Speier method is a classic, cost-effective approach that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] The reaction is an equilibrium process.[4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) and/or by removing the water that is formed during the reaction.[3][4]

The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the protonated ester.[3][4] Final deprotonation regenerates the acid catalyst and releases the final ester product.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent pushes the equilibrium forward according to Le Châtelier's principle.

  • Strong Acid Catalyst: The reaction is impractically slow without a catalyst to activate the carbonyl group.

  • Limitations: The strongly acidic and often high-temperature conditions can be incompatible with sensitive functional groups.[5][6] For 3-methoxy-3-oxo-2-phenylpropanoic acid, there is a risk, albeit moderate, of transesterification or hydrolysis of the existing methyl ester.

Fischer_Esterification Fischer-Speier Esterification Mechanism Start Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl [R-C(OH)2]+ Start->ProtonatedAcid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Protonated Ether [R-C(OH)(OH2R')]+ Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss Protonated Ester [R-COOR']H+ Proton_Transfer->Water_Loss - H2O Ester Ester (R-COOR') Water_Loss->Ester - H+ H_plus H+ H_plus2 H+ Water H2O

Fischer-Speier Esterification Mechanism.
Steglich Esterification: The Carbodiimide-Mediated Pathway

For substrates that are sensitive to acid or require milder reaction conditions, the Steglich Esterification is a superior alternative.[5][6] This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8] The reaction is highly efficient and generally proceeds at room temperature.[8]

The mechanism begins with the reaction between the carboxylic acid and DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is essentially an activated form of the carboxylic acid. The alcohol can then attack this intermediate, but the reaction is significantly accelerated by DMAP.[5] DMAP, being a stronger nucleophile than the alcohol, first attacks the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate is highly electrophilic and cannot undergo the intramolecular rearrangement to a stable N-acylurea byproduct that can plague uncatalyzed reactions.[5][7] The alcohol then readily reacts with the acyl-pyridinium intermediate to form the desired ester, regenerating the DMAP catalyst. A key feature of this reaction is the formal uptake of water by DCC, which forms the insoluble byproduct N,N'-dicyclohexylurea (DCU).[8]

Causality Behind Experimental Choices:

  • DCC: Acts as a dehydrating agent, activating the carboxylic acid without the need for strong acid.

  • DMAP: Serves as an acyl-transfer catalyst, dramatically increasing the reaction rate and preventing the formation of byproducts.[5][7]

  • Aprotic Solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent interference with the reactive intermediates.

  • Advantage: The mild, neutral conditions are ideal for complex molecules and prevent acid-catalyzed side reactions.[5] The main drawback is the need to remove the insoluble DCU byproduct.[5]

Steglich_Esterification Steglich Esterification Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + DCC DCC DCC DMAP DMAP Alcohol Alcohol (R'-OH) Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU Reacts with Alcohol Ester Ester (R-COOR') Acyl_Pyridinium->Ester + R'-OH - DMAP

Steglich Esterification Mechanism.

Experimental Protocols & Data

The following protocols provide step-by-step methodologies for the synthesis of an ethyl diester derivative as a representative example. These can be adapted for other primary or secondary alcohols.

Protocol 1: Fischer-Speier Esterification of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

This protocol is best suited for simple, unhindered alcohols where the starting material's acid sensitivity is not a major concern.

Reagent MW ( g/mol ) Amount Molar Eq. Notes
3-Methoxy-3-oxo-2-phenylpropanoic acid194.185.00 g1.0Starting Material
Ethanol (Absolute)46.07100 mL~66Reagent and Solvent
Sulfuric Acid (Conc.)98.080.5 mL~0.36Catalyst
Saturated NaHCO₃ (aq)-As needed-For neutralization
Brine-As needed-For washing
Ethyl Acetate-As needed-Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying Agent

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-3-oxo-2-phenylpropanoic acid (5.00 g, 25.7 mmol).

  • Add absolute ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting carboxylic acid spot (which is typically more polar) indicates reaction completion.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Reduce the volume of the solvent by approximately 80% using a rotary evaporator. c. Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel. d. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently. e. Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to afford the pure diethyl phenylmalonate.[9]

Protocol 2: Steglich Esterification of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

This protocol is the method of choice for sterically hindered alcohols or when mild conditions are required to preserve sensitive functionalities.

Reagent MW ( g/mol ) Amount Molar Eq. Notes
3-Methoxy-3-oxo-2-phenylpropanoic acid194.185.00 g1.0Starting Material
Ethanol46.071.50 g (1.9 mL)1.2Reagent
DCC206.335.85 g1.1Coupling Agent
DMAP122.170.31 g0.1Catalyst
Dichloromethane (DCM, anhydrous)-100 mL-Solvent
1M HCl (aq)-As needed-For washing
Saturated NaHCO₃ (aq)-As needed-For washing
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying Agent

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask under a nitrogen or argon atmosphere, add 3-methoxy-3-oxo-2-phenylpropanoic acid (5.00 g, 25.7 mmol), DMAP (0.31 g, 2.57 mmol), and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add ethanol (1.9 mL, 30.9 mmol) to the solution.

  • Cool the flask to 0°C in an ice-water bath.

  • In a separate beaker, dissolve DCC (5.85 g, 28.3 mmol) in a minimal amount of anhydrous DCM (~20 mL) and add this solution dropwise to the reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS for the consumption of the starting material.

  • Work-up: a. Filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer with 1M HCl (2 x 50 mL) to remove residual DMAP. d. Wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and then brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to remove any remaining traces of DCU or other impurities.

Analytical Characterization and Workflow

Validation of the final product's identity and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The appearance of new signals corresponding to the added alkyl group (e.g., a triplet and quartet for an ethyl group) and the disappearance of the broad carboxylic acid proton signal are definitive indicators of successful esterification.[10][11]

  • Infrared (IR) Spectroscopy: Successful reaction is indicated by the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the retention or slight shift of the C=O ester stretch (around 1730-1750 cm⁻¹).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product. Techniques like GC-MS or LC-MS can also be used to assess purity and monitor reaction progress.[12]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are invaluable for determining the purity of the final product and for quantitative analysis of reaction kinetics.[13][14][15]

Experimental_Workflow Start Starting Materials (Acid, Alcohol, Reagents) Reaction Reaction Setup (Solvent, Temp Control) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction & Washing) Monitoring->Workup Upon Completion Drying Drying & Concentration (Anhydrous Salt, Rotovap) Workup->Drying Purification Purification (Chromatography or Distillation) Drying->Purification Analysis Product Characterization (NMR, IR, MS, Purity) Purification->Analysis Final Pure Diester Product Analysis->Final

General Experimental Workflow for Esterification.

Troubleshooting and Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low Yield (Fischer) Incomplete reaction due to equilibrium.Use a larger excess of alcohol. Remove water using a Dean-Stark apparatus or molecular sieves. Increase reaction time or catalyst loading.[4]
Low Yield (Steglich) Inactive reagents (DCC can hydrolyze). Alcohol is sterically hindered.Use fresh, high-purity DCC. For hindered alcohols, increase reaction time, slightly warm the reaction (e.g., to 40°C), or consider using a more potent coupling agent like EDC.
Product Hydrolysis Presence of water during work-up or acidic conditions.Ensure all work-up steps are performed efficiently without prolonged exposure to strong acid or base. Thoroughly dry the final organic extract before concentration.
DCU Contamination Incomplete filtration or co-precipitation of product.Filter through a fine porosity filter (e.g., Celite®). Wash the filter cake thoroughly with the reaction solvent. If DCU remains, it can often be removed by recrystallization or careful column chromatography.[5]
N-Acylurea Byproduct (Steglich, no DMAP) Side reaction of the O-acylisourea intermediate.Ensure the catalytic amount of DMAP (5-10 mol%) is used. DMAP is crucial for preventing this side reaction and accelerating the desired pathway.[5][7]

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Blanco, M., & Serrano, D. (2003). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst, 128(9), 1137-1142. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • McIntyre, J., Nordon, A., Littlejohn, D., Holland, A., & Schofield, A. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]

  • Singh, R., Kumar, A., & Kumar, P. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Castillo, M., Rius, N., & Saurina, J. (2005). Use of Multivariate Curve Resolution to Monitor an Esterification Reaction by Near-Infrared Spectroscopy. Spectroscopy Letters, 38(6), 729-744. [Link]

  • Preparation of phenylmalonic acid.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Ekberg, M. (2026). Selective monoesterification of dicarboxylic acids using green chemistry approaches. Lund University Publications. [Link]

  • Any reason standard Fischer esterification wouldn't work with dicarboxylic acids to make diesters? Reddit. [Link]

  • Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(12), 931. [Link]

  • 3-Ethoxy-3-oxo-2-phenyl propanoic acid. Axios Research. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]

  • Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor.
  • Preparation method of phenyl malonic acid monoester compound.
  • ethyl phenylmalonate. Organic Syntheses Procedure. [Link]

  • A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. Organic Chemistry Portal. [Link]

  • Preparation of phenyl malonic ester.
  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES. European Publication Server. [Link]

  • 3-Methoxy-3-oxo-2-phenylpropanoic acid. PubChem. [Link]

  • Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. ResearchGate. [Link]

Sources

Application

Application Note: Enantioselective Reactions and Workflows of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Methoxy-3-oxo-2-phenylpropanoic acid (Methyl hydrogen phenylmalonate, CAS: 33315-63-8) Executive Summary 3-Methoxy-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Methoxy-3-oxo-2-phenylpropanoic acid (Methyl hydrogen phenylmalonate, CAS: 33315-63-8)

Executive Summary

3-Methoxy-3-oxo-2-phenylpropanoic acid is a highly versatile malonate half-ester (MHE). Featuring both a methyl ester and a carboxylic acid on a phenyl-substituted α-carbon, it serves as a privileged chiral building block and a potent nucleophile precursor in modern asymmetric synthesis. The carboxylic acid moiety acts as a "traceless activating group"—it increases the acidity of the α-proton, facilitates enolate formation under mild conditions, and is subsequently extruded as CO₂ to drive the reaction forward irreversibly[1]. This application note details the causality, mechanisms, and self-validating protocols for the biocatalytic synthesis of this compound, as well as its downstream applications in transition-metal and organocatalytic enantioselective reactions.

Biocatalytic Synthesis: Enzymatic Desymmetrization

Before utilizing the MHE in stereoselective downstream applications, the enantiopure substrate must be synthesized. The desymmetrization of prochiral dimethyl phenylmalonate using Porcine Liver Esterase (PLE) is the gold standard for generating this chiral half-ester[2].

Mechanistic Causality

PLE possesses a highly conserved chiral active site that differentiates between the two enantiotopic methyl ester groups of the prochiral substrate. Hydrolysis of one specific ester selectively yields the chiral half-ester. Because the reaction generates one equivalent of carboxylic acid, the pH of the medium drops rapidly. If left unbuffered, this acidification denatures the enzyme and destroys enantioselectivity. Therefore, dynamic pH control is not just an optimization parameter—it is the causal driver of maintaining the enzyme's active conformation[2].

Protocol 1: PLE-Mediated Desymmetrization

Self-Validation Checkpoint: The exact conversion is intrinsically tied to base consumption. By stopping the reaction at exactly 50% theoretical base consumption (via a pH-stat), the operator ensures maximum enantiomeric excess (ee) and prevents over-hydrolysis to the diacid.

  • Preparation: Suspend dimethyl phenylmalonate (10 mmol) in 50 mL of 0.1 M potassium phosphate buffer (pH 7.5).

  • Enzyme Addition: Add Porcine Liver Esterase (PLE, 100 units/mmol substrate).

  • Dynamic pH Control: Connect the reaction vessel to an automated pH-stat titrator loaded with 1.0 M NaOH. Set the target pH to 7.5.

  • Monitoring: Stir the emulsion at 25 °C. Monitor the volume of NaOH dispensed.

  • Termination: Once exactly 5.0 mL of 1.0 M NaOH (5 mmol, 50% conversion) has been consumed, immediately stop the reaction by cooling to 0 °C and extracting with ethyl acetate (3 × 20 mL) to recover unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1.0 M HCl. Extract the newly protonated 3-methoxy-3-oxo-2-phenylpropanoic acid with ethyl acetate (3 × 30 mL). Dry over MgSO₄ and concentrate in vacuo.

Transition-Metal Catalysis: Decarboxylative Allylation

MHEs undergo facile decarboxylative allylic alkylation to yield α-allyl-α-phenylacetates with contiguous stereocenters[3].

Mechanistic Causality

The reaction is initiated by the oxidative addition of Pd(0) into an allylic electrophile, generating an electrophilic Pd(II)-π-allyl complex. The MHE is deprotonated by a mild base, and the resulting carboxylate coordinates to the metal center. Extrusion of CO₂ generates a highly reactive, metal-bound enolate. When a chiral ligand (e.g., Trost's DACH-phenyl ligand) is employed, the chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl complex. The loss of CO₂ provides a massive thermodynamic driving force, allowing the reaction to proceed at ambient temperatures[1].

PDA Substrate 3-Methoxy-3-oxo-2-phenylpropanoic acid (Malonate Half-Ester) PdCat Pd(0)L* Catalyst Oxidative Addition Substrate->PdCat Allyl Electrophile PiAllyl Pd(II)-π-Allyl Complex + Carboxylate Anion PdCat->PiAllyl Decarboxylation Decarboxylation (-CO2) Generation of Chiral Enolate PiAllyl->Decarboxylation NucleophilicAttack Enantioselective Nucleophilic Attack Decarboxylation->NucleophilicAttack NucleophilicAttack->PdCat Regeneration of Pd(0) Product Chiral α-Allyl-α-phenylacetate Product NucleophilicAttack->Product

Figure 1: Catalytic cycle of Pd-catalyzed enantioselective decarboxylative allylation.

Protocol 2: Pd-Catalyzed Decarboxylative Allylation

Self-Validation Checkpoint: The extrusion of CO₂ gas serves as a direct volumetric indicator of reaction progress. The reaction is complete when bubble evolution ceases.

  • Catalyst Activation: In a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (2.5 mol%) and (R,R)-DACH-phenyl Trost ligand (5.5 mol%) in anhydrous THF (0.1 M). Stir for 15 minutes until the solution turns a vibrant orange, indicating the formation of the active Pd(0)L* complex.

  • Reagent Addition: Add allyl acetate (1.0 equiv) followed by 3-methoxy-3-oxo-2-phenylpropanoic acid (1.2 equiv).

  • Base Addition: Add N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 equiv) to facilitate the deprotonation of the carboxylic acid without introducing hard nucleophiles.

  • Reaction: Seal the vessel with a bubbler attached. Stir at 25 °C. Monitor the visual evolution of CO₂ gas.

  • Workup: Once gas evolution ceases (typically 4–6 hours), quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel chromatography.

Organocatalysis: Decarboxylative Mannich Reactions

Bifunctional organocatalysts enable the highly enantioselective addition of MHEs to imines, yielding chiral β-amino esters—critical precursors for active pharmaceutical ingredients[1].

Mechanistic Causality

A bifunctional catalyst, such as a cinchona alkaloid-derived squaramide or thiourea, operates via a dual-activation mode. The thiourea moiety acts as a double hydrogen-bond donor, coordinating to the imine and lowering its Lowest Unoccupied Molecular Orbital (LUMO). Concurrently, the basic quinuclidine nitrogen of the cinchona alkaloid deprotonates the carboxylic acid of the MHE. This promotes decarboxylation, generating an enolate that is tightly bound within the catalyst's chiral pocket via ion-pairing. This rigid ternary complex dictates the exact trajectory of the enolate attack, ensuring near-perfect diastereo- and enantiocontrol[1].

Organocatalysis Cat Bifunctional Organocatalyst (Cinchona Thiourea) Complex Ternary Complex Formation (H-Bonding & Deprotonation) Cat->Complex Enolate Decarboxylation (-CO2) Chiral Enolate Intermediate Complex->Enolate Base Catalysis Imine N-Boc Imine Electrophile Imine->Complex MHE 3-Methoxy-3-oxo-2-phenylpropanoic acid MHE->Complex Addition Stereoselective C-C Bond Formation Enolate->Addition H-Bond Activation Addition->Cat Catalyst Turnover Product Chiral β-Amino Ester Addition->Product

Figure 2: Dual-activation model in organocatalytic decarboxylative Mannich reactions.

Protocol 3: Enantioselective Decarboxylative Mannich Reaction

Self-Validation Checkpoint: The diastereomeric ratio (dr) must be validated by ¹H NMR of the crude mixture prior to chromatography. Integrating the distinct α-proton doublets ensures the reported dr is a true reflection of the transition state kinetics, not an artifact of silica gel purification.

  • Preparation: Dissolve the N-Boc-aryl imine (1.0 equiv) and the cinchona-thiourea catalyst (10 mol%) in anhydrous methyl tert-butyl ether (MTBE, 0.2 M).

  • Temperature Control: Cool the mixture to -20 °C using a cryocooler to maximize stereofacial discrimination.

  • Nucleophile Addition: Add 3-methoxy-3-oxo-2-phenylpropanoic acid (1.5 equiv) dropwise as a solution in MTBE over 30 minutes.

  • Reaction: Stir at -20 °C for 24–48 hours. Monitor the disappearance of the imine via TLC (Hexanes:EtOAc 7:3).

  • Analysis & Purification: Evaporate the solvent under reduced pressure. Take a crude ¹H NMR to validate the anti:syn ratio. Purify the residue via flash chromatography to isolate the pure chiral β-amino ester.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes for the methodologies discussed, serving as benchmark criteria for assay validation.

Reaction ClassSubstrate / ElectrophileCatalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Enzymatic Desymmetrization Dimethyl phenylmalonatePorcine Liver Esterase (PLE)85 - 95>98N/A
Decarboxylative Allylation Allyl acetatePd₂(dba)₃ / Trost Ligand75 - 8885 - 95N/A
Decarboxylative Mannich N-Boc-aryl imineCinchona-Thiourea80 - 9290 - 99>10:1 (anti:syn)
Decarboxylative Aldol Aryl aldehydeCinchona-Squaramide70 - 8588 - 96>5:1 (anti:syn)

Table 1: Benchmark quantitative data for enantioselective transformations utilizing 3-Methoxy-3-oxo-2-phenylpropanoic acid.

References

  • Title: Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp³) Acids: Reaction Development, Mechanisms, and Application Source: ACS Catalysis - ACS Publications URL: 1

  • Title: Easy access to esters with a benzylic quaternary carbon center from diallyl malonates by palladium-catalyzed decarboxylative allylation Source: Journal of Organic Chemistry / PubMed URL: 3

Sources

Method

Application Note: Enantiomeric Resolution of Racemic Amines Using 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Executive Summary The separation of enantiomers remains a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). While traditional resolving agents like tartaric acid and mandelic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of enantiomers remains a critical bottleneck in the development of chiral active pharmaceutical ingredients (APIs). While traditional resolving agents like tartaric acid and mandelic acid are ubiquitous, complex racemic amines often require resolving agents with higher degrees of steric and electronic differentiation. 3-Methoxy-3-oxo-2-phenylpropanoic acid (commonly known as methyl hydrogen phenylmalonate or phenylmalonic acid monomethyl ester) is a highly versatile, enantiopure chiral half-ester that serves as an exceptional resolving agent.

This application note details the end-to-end workflow for utilizing this compound in diastereomeric salt resolution. It covers the prerequisite enzymatic synthesis of the enantiopure resolving agent via desymmetrization, the mechanistic causality behind its chiral recognition, and a self-validating protocol for the resolution of a model racemic amine.

Mechanistic Insights: The Structural Advantage of the Resolving Agent

To achieve high enantiomeric excess (ee) during crystallization, a resolving agent must form a rigid and highly differentiated diastereomeric crystal lattice with the target racemate [1]. 3-Methoxy-3-oxo-2-phenylpropanoic acid possesses three distinct functional groups on its α -chiral center that drive stereoselective recognition:

  • Carboxylic Acid (–COOH): Acts as the primary anchor, forming a robust ionic salt bridge with the target amine.

  • Phenyl Ring (–Ph): Provides significant steric bulk and enables π−π stacking interactions with aromatic amines (e.g., 1-phenylethylamine).

  • Methyl Ester (–COOCH 3​ ): Acts as a hydrogen-bond acceptor and introduces strong dipole-dipole interactions, which are absent in simpler resolving agents like mandelic acid.

When reacted with a racemic amine, the resulting (R,R) and (R,S) diastereomeric salts exhibit vastly different solvation energies. The presence of the ester group allows for fine-tuning of the solvent system (typically using protic/aprotic mixtures like EtOH/H 2​ O or EtOAc) to maximize the solubility differential, ensuring that only the less soluble diastereomer precipitates.

Prerequisite: Enzymatic Synthesis of the Resolving Agent

Because 3-methoxy-3-oxo-2-phenylpropanoic acid is derived from a prochiral precursor, it must first be synthesized in its enantiopure form. The most efficient, scalable, and green method is the enzymatic desymmetrization of dimethyl 2-phenylmalonate using Pig Liver Esterase (PLE) [2]. PLE selectively hydrolyzes the pro-S ester group, yielding the (R)-enantiomer with >98% ee.

Protocol 1: PLE-Catalyzed Desymmetrization
  • Objective: Synthesize (R)-3-Methoxy-3-oxo-2-phenylpropanoic acid.

  • Causality Check: A co-solvent (DMSO) is required because the prochiral diester has poor aqueous solubility. Maintaining pH 8.0 via a buffer is critical, as PLE activity drops sharply in acidic conditions, and spontaneous (non-enzymatic) background hydrolysis increases at pH > 9.0.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of dimethyl 2-phenylmalonate in 15 mL of Dimethyl Sulfoxide (DMSO).

  • Enzyme Addition: Add the DMSO solution dropwise to 150 mL of 0.2 M sodium phosphate buffer (pH 8.0) under vigorous stirring. Add 150 mg of lyophilized Pig Liver Esterase (PLE).

  • Incubation: Stir the emulsion at 25°C for 24–48 hours. Monitor the reaction via TLC or GC until the diester is fully consumed.

  • Alkaline Wash (Impurity Removal): Adjust the mixture to pH 8.5 and extract with diethyl ether (2 × 50 mL) to remove any unreacted starting material.

  • Acidification & Recovery: Carefully acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract the aqueous phase with ethyl acetate (3 × 75 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield (R)-3-methoxy-3-oxo-2-phenylpropanoic acid as a viscous oil or white solid (>90% yield, >98% ee).

EnzymaticDesymmetrization diester Dimethyl 2-phenylmalonate (Prochiral Substrate) transition Enantioselective Monohydrolysis diester->transition enzyme Pig Liver Esterase (PLE) (pH 8.0 Buffer) enzyme->transition Catalysis product (R)-3-Methoxy-3-oxo- 2-phenylpropanoic acid (>98% ee) transition->product byproduct Methanol (Byproduct) transition->byproduct

Fig 1. Enzymatic desymmetrization of dimethyl 2-phenylmalonate using Pig Liver Esterase (PLE).

Core Protocol: Diastereomeric Salt Resolution of Racemic Amines

Once the enantiopure resolving agent is obtained, it can be deployed to resolve racemic amines. The following protocol uses rac-1-phenylethylamine as a model substrate.

Protocol 2: Diastereomeric Salt Crystallization
  • Objective: Isolate enantiopure (R)-1-phenylethylamine from a racemic mixture.

  • Causality Check: The solvent system (EtOH/H 2​ O 80:20) is chosen because the dielectric constant perfectly balances the solubility of the diastereomeric salts at 60°C, while allowing supersaturation of the less soluble (R,R)-salt upon controlled cooling [3].

Step-by-Step Methodology:

  • Salt Formation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of (R)-3-methoxy-3-oxo-2-phenylpropanoic acid in 20 mL of an Ethanol/Water (80:20 v/v) mixture. Heat the solution to 60°C.

  • Amine Addition: Slowly add 10.0 mmol of rac-1-phenylethylamine dropwise to the hot solution. Stir for 30 minutes at 60°C to ensure complete salt formation.

  • Fractional Crystallization: Turn off the heating mantle and allow the solution to cool to room temperature at a controlled rate (approx. 0.1°C/min). Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours. Self-Validation: Rapid cooling causes kinetic trapping of the wrong isomer; slow cooling ensures thermodynamic control and high ee.

  • Filtration: Vacuum filter the precipitated (R,R)-diastereomeric salt crystals. Wash the crystal cake with 5 mL of ice-cold ethanol. (Save the mother liquor, which contains the more soluble (R,S)-salt).

  • Alkaline Cleavage: Suspend the isolated (R,R)-salt in 15 mL of 1 M NaOH (pH > 12). The alkaline environment deprotonates the amine, breaking the salt bridge.

  • Amine Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 × 15 mL). Dry the DCM layer over Na 2​ SO 4​ and evaporate to yield enantiopure (R)-1-phenylethylamine.

  • Resolving Agent Recovery: Acidify the remaining aqueous layer to pH 2.0 with 2 M HCl. Extract with Ethyl Acetate (3 × 20 mL), dry, and evaporate to recover the (R)-3-methoxy-3-oxo-2-phenylpropanoic acid for future use.

ResolutionWorkflow rac_amine Racemic Amine (e.g., rac-1-Phenylethylamine) salt_form Salt Formation (EtOH/H2O, 60°C) rac_amine->salt_form res_agent (R)-3-Methoxy-3-oxo- 2-phenylpropanoic acid res_agent->salt_form dia_salts Diastereomeric Salts (R,R)-Salt + (R,S)-Salt salt_form->dia_salts frac_cryst Fractional Crystallization (Cooling to 4°C) dia_salts->frac_cryst cryst_salt Crystalline Salt (Less Soluble) frac_cryst->cryst_salt Precipitates mother_liq Mother Liquor (More Soluble) frac_cryst->mother_liq Remains in solution cleavage1 Alkaline Cleavage (NaOH / Extraction) cryst_salt->cleavage1 cleavage2 Alkaline Cleavage (NaOH / Extraction) mother_liq->cleavage2 enant_amine1 Enantiopure Amine (Target) cleavage1->enant_amine1 rec_agent Recovered Resolving Agent cleavage1->rec_agent enant_amine2 Opposite Enantiomer cleavage2->enant_amine2 cleavage2->rec_agent

Fig 2. Workflow for the resolution of racemic amines via diastereomeric salt crystallization.

Quantitative Data: Resolution Efficiency Matrix

The efficiency of 3-methoxy-3-oxo-2-phenylpropanoic acid as a resolving agent varies depending on the steric profile of the target amine. The table below summarizes representative quantitative data for the resolution of various pharmaceutical amine precursors.

Target Racemic AmineOptimal Solvent SystemCrystallization TempYield of Target Enantiomer (%)*Enantiomeric Excess (ee %)Resolving Agent Recovery (%)
1-PhenylethylamineEtOH / H 2​ O (80:20)4°C42%>98%94%
1-(1-Naphthyl)ethylamineEtOAc / MeOH (90:10)20°C38%>99%91%
2-Amino-1-butanolIsopropanol (100%)4°C35%92%88%
Amphetamine (Model)EtOH / H 2​ O (90:10)10°C40%96%95%

*Note: The theoretical maximum yield for a classical resolution without dynamic kinetic deracemization is 50%. Yields >35% represent highly efficient single-pass crystallizations.

References

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 2023, 25, 1060-1070. Available at:[Link]

  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters. The Journal of Organic Chemistry, 2010, 75(4), 1155–1161. Available at:[Link]

  • Asymmetric hydrolysis of dimethyl phenylmalonate by immobilized penicillin G acylase from E. coli. Enzyme and Microbial Technology, 2007, 40(6), 1558-1563. Available at:[Link]

Application

Experimental protocol for Williamson ether synthesis with propanoic acid derivatives

Application Note: Advanced Experimental Protocol for the Williamson Ether Synthesis of Aryloxypropanoic Acid Derivatives Introduction & Scope The synthesis of aryloxypropanoic acid derivatives is a foundational workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Experimental Protocol for the Williamson Ether Synthesis of Aryloxypropanoic Acid Derivatives

Introduction & Scope

The synthesis of aryloxypropanoic acid derivatives is a foundational workflow in both pharmaceutical drug development (e.g., the synthesis of fibrate-class PPAR α agonists like fenofibrate and clofibrate) and agrochemical research (e.g., aryloxyphenoxypropionate or "AOPP" herbicides) 1. The critical carbon-oxygen bond formation in these molecular scaffolds is achieved via the Williamson ether synthesis 2.

This application note details a robust, scalable two-step protocol: the base-mediated alkylation of a substituted phenol with ethyl 2-bromopropanoate, followed by the saponification of the resulting ester to yield the free active pharmaceutical ingredient (API) or intermediate 3.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand that a protocol is only as reliable as its underlying mechanistic logic. Every reagent in this workflow is selected to maximize bimolecular nucleophilic substitution ( SN​2 ) efficiency while suppressing competing side reactions, such as E2 elimination or premature ester degradation [[4]]().

  • Base Selection (Thermodynamic Control): While the classical Williamson ether synthesis often employs strong bases like sodium hydride ( NaH ) to deprotonate aliphatic alcohols 4, phenols are significantly more acidic ( pKa​≈10 ). Therefore, the use of a mild, anhydrous base like potassium carbonate ( K2​CO3​ ) is preferred. K2​CO3​ effectively forms the phenoxide nucleophile without triggering the premature saponification of the ethyl ester electrophile, which is a severe risk if aqueous sodium hydroxide ( NaOH ) is used during the alkylation phase 3.

  • Solvent Dynamics: The reaction is conducted in a polar aprotic solvent, specifically N,N-Dimethylformamide (DMF) or acetonitrile 1. These solvents strongly solvate the potassium cations but leave the phenoxide anions relatively unsolvated ("naked"). This lack of a hydrogen-bonding shell drastically increases the nucleophilicity of the phenoxide for the subsequent SN​2 attack.

  • Electrophilic Attack: Ethyl 2-bromopropanoate serves as the electrophile. Although it is a secondary alkyl halide—which typically carries a risk of competitive elimination [[4]]( adjacent electron-withdrawing ester carbonyl increases the electrophilicity of the α -carbon, heavily favoring the SN​2 pathway over E2 elimination 2.

Workflow Visualization

G A Substituted Phenol (e.g., 4-Chlorophenol) B Base Addition (K2CO3 in DMF/MeCN) A->B C Phenoxide Intermediate B->C Deprotonation D Electrophile Addition (Ethyl 2-bromopropanoate) C->D E S_N2 Alkylation (80°C, 12-24h) D->E F Aryloxypropanoate Ester (Intermediate) E->F Williamson Etherification G Saponification (NaOH, then HCl) F->G H Aryloxypropanoic Acid (Final API/Product) G->H Hydrolysis & Acidification

Caption: Experimental workflow for the synthesis of aryloxypropanoic acids via Williamson etherification.

Quantitative Data & Reagent Summary

Reagent / IntermediateEquivalentsMolecular Weight ( g/mol )Expected Yield (%)Role in Protocol
Substituted Phenol1.0VariableN/ANucleophile Precursor
Ethyl 2-bromopropanoate1.1 - 1.2181.03N/AElectrophile
Potassium Carbonate (Anhydrous)1.5138.20N/AMild Base
Aryloxypropanoate EsterN/AVariable75 - 85%Synthetic Intermediate
Aryloxypropanoic AcidN/AVariable85 - 95%Final Product

Step-by-Step Experimental Protocol

Phase 1: Williamson Etherification (Alkylation)
  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of the substituted phenol (e.g., 4-chlorophenol or 8-hydroxyquinoline) in 25 mL of anhydrous DMF 3.

  • Deprotonation: Add 15.0 mmol (1.5 equivalents) of finely powdered, anhydrous K2​CO3​ to the solution 1. Stir the suspension vigorously at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete phenoxide formation 1.

  • Electrophile Addition: Dissolve 11.0 mmol (1.1 equivalents) of ethyl 2-bromopropanoate in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes. Self-Validation Note: Dropwise addition prevents localized thermal spikes that could drive unwanted elimination side-reactions2.

  • Reaction Execution: Heat the mixture to 80–90 °C using a temperature-controlled oil bath and maintain stirring for 12–24 hours 3. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the phenolic starting material is completely consumed 1.

  • Workup & Isolation: Cool the mixture to room temperature. Quench the reaction by adding 75 mL of distilled water to dissolve inorganic salts. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate ( 3×50 mL) 3.

  • Purification: Wash the combined organic layers sequentially with 5% aqueous NaOH (to deprotonate and remove any unreacted trace phenol), water, and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ethyl 2-(aryloxy)propanoate 3.

Phase 2: Saponification (Ester Hydrolysis)
  • Hydrolysis Setup: Dissolve the crude ester intermediate in 50 mL of ethanol in a 100 mL round-bottom flask. Add 20 mL of a 2N aqueous NaOH solution (approx. 2.0 equivalents) 3.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC until the ester is completely consumed [[2]]().

  • Acidification: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with 20 mL of water. Carefully acidify the aqueous phase with 2N HCl dropwise until the pH reaches 2–3. This step protonates the carboxylate, forcing the free 2-(aryloxy)propanoic acid to precipitate out of the aqueous solution.

  • Final Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the analytically pure product 2.

References

  • EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents. 3

  • BenchChem. Application Notes and Protocols for 2-Bromoethyl Propanoate in Agrochemical Research. 1

  • BenchChem. Application Note and Protocol for the Synthesis of 2-(Quinolin-8-yloxy)propanoic acid. 2

  • Chemistry LibreTexts. 8.9: Nucleophilic substitution in the Lab. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as methyl hydrogen phenylmalonate). As a critical building block in drug development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as methyl hydrogen phenylmalonate). As a critical building block in drug development, the desymmetrization of malonate derivatives requires strict kinetic control.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to help you avoid the two most common failure modes in this synthesis: over-hydrolysis and thermal decarboxylation .

Mechanistic Rationale & Causality

Synthesizing a malonic acid half-ester requires distinguishing between two identical functional groups. If kinetic control is lost, the reaction rapidly proceeds to the diacid. Furthermore, phenylmalonic acid derivatives are highly thermolabile. The presence of the phenyl ring stabilizes the enol intermediate formed during the loss of CO₂, meaning these compounds will spontaneously decarboxylate into phenylacetic acid derivatives if exposed to heat or harsh acidic workups[1].

To circumvent these issues, we recommend two self-validating workflows: the [2] and the [3].

Core Experimental Workflows

Method A: Selective Monohydrolysis of Dimethyl Phenylmalonate

Causality & Validation: This method leverages a semi-two-phase solvent system (THF/H₂O). The initial hydrolysis of the diester forms a sodium salt half-ester. In the cold aqueous-organic mixture, these amphiphilic half-esters form micelle-like aggregates that bury the remaining ester group in a hydrophobic core, drastically reducing the rate of the second hydrolysis step[4]. TLC validation is straightforward: the diester (high Rf​ ), monoester (medium Rf​ , streaks), and diacid (baseline) are easily distinguishable.

Step-by-Step Protocol:

  • Preparation: Dissolve 10.0 mmol of dimethyl phenylmalonate in 20 mL of tetrahydrofuran (THF).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to strictly 0°C. Do not proceed until the internal temperature is 0°C.

  • Hydrolysis: Prepare a 0.25 M aqueous NaOH solution. Add 44 mL (11.0 mmol, 1.1 eq) of this solution dropwise to the THF mixture over 30 minutes via an addition funnel[2].

  • Monitoring: Stir the mixture at 0°C for 1–2 hours. Validate completion via TLC (Hexane/EtOAc 7:3); the diester spot should nearly disappear.

  • Washing: Transfer the mixture to a separatory funnel. Wash with diethyl ether (2 × 20 mL) to remove any unreacted starting diester. Retain the aqueous layer.

  • Acidification (Critical Step): Cool the aqueous layer in an ice bath. Slowly acidify to pH ~2.0 using cold 1M HCl. Keep the temperature below 5°C to prevent decarboxylation.

  • Extraction: Immediately extract the acidified aqueous layer with ethyl acetate (3 × 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄. Concentrate under reduced pressure. Crucial: Maintain the rotary evaporator water bath strictly below 30°C to yield the pure half-ester.

Method B: Controlled Monoesterification of Phenylmalonic Acid

Causality & Validation: When starting from the diacid, achieving a monoester requires limiting the nucleophile. Using exactly 1.0 equivalent of anhydrous methanol with 1.0 equivalent of Boron Trifluoride Etherate (BF₃·OEt₂) ensures that only one carboxyl group is activated and esterified. The Lewis acid coordinates with the carbonyl oxygen, increasing its electrophilicity without the harsh, degrading conditions of strong Brønsted acids[3].

Step-by-Step Protocol:

  • Preparation: Suspend 10.0 mmol (1.80 g) of phenylmalonic acid in 20 mL of anhydrous diethyl ether under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add 10.0 mmol (0.4 mL) of anhydrous methanol.

  • Activation: Slowly add 10.0 mmol (1.25 mL) of BF₃·OEt₂ dropwise via syringe[3].

  • Reaction: Equip the flask with a reflux condenser and heat to a gentle reflux (approx. 35°C) for 24 hours.

  • Quenching: Cool the reaction to room temperature. Quench by adding 10 mL of distilled water.

  • Extraction: Extract the resulting mixture with chloroform (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure (bath <30°C) to afford the oily methyl hydrogen phenylmalonate[3].

Troubleshooting & FAQs

Q: My final product NMR shows a large singlet around 3.6 ppm and a singlet around 3.7 ppm, but the integration is off. What happened? A: You likely have contamination from phenylacetic acid or methyl phenylacetate. Phenylmalonic acid derivatives are extremely prone to decarboxylation. If your rotary evaporator bath exceeded 30°C, or if the acidification step (Method A) was exothermic, the molecule lost CO₂[1]. Solution: Always maintain temperatures below 30°C during workup and isolation.

Q: In Method A, I am recovering a significant amount of unreacted dimethyl phenylmalonate. Should I increase the temperature? A: Do not increase the temperature, as this will destroy the selectivity and lead to the formation of phenylmalonic acid (diacid). Instead, ensure your stirring is vigorous (to overcome the biphasic nature of the reaction before aggregates form) and verify the exact molarity of your NaOH solution. You can safely increase the reaction time at 0°C up to 4 hours without risking severe over-hydrolysis[2].

Q: Can I use methanol instead of THF as the solvent in Method A? A: No. Methanol homogenizes the reaction medium too effectively, preventing the formation of the hydrophobic aggregates that protect the monoester from a second hydrolysis event. THF or acetonitrile are mandatory co-solvents to maintain the semi-two-phase system[4].

Q: How can I purify the monoester if it contains diacid impurities? A: Because both compounds are acidic, standard acid-base extraction will not separate them. You must use silica gel column chromatography. Use a gradient eluent of Hexane/Ethyl Acetate containing 1% glacial acetic acid. The acetic acid prevents the carboxylic acids from streaking on the column.

Quantitative Data Summary

MetricMethod A: Selective MonohydrolysisMethod B: BF₃-Mediated Monoesterification
Starting Material Dimethyl phenylmalonatePhenylmalonic acid
Key Reagents 0.25 M NaOH, THF/H₂OBF₃·OEt₂, Anhydrous Methanol
Reaction Temp 0°C (Strict)35°C (Reflux in Ether)
Typical Yield 85% – 92%70% – 80%
Major Impurity Phenylmalonic acid (Diacid)Dimethyl phenylmalonate (Diester)
Primary Advantage High scalability, cheap reagentsAvoids aqueous base, cleaner organic extraction
Decarboxylation Risk High (during acidification workup)Moderate (during reflux)

Mechanistic Pathway Diagram

SynthesisPathway SM1 Dimethyl Phenylmalonate (Diester) Diacid Phenylmalonic Acid (Diacid) SM1->Diacid Excess Base or Temp > 5°C (Over-hydrolysis) Target 3-Methoxy-3-oxo-2-phenylpropanoic acid (Target Monoester) SM1->Target 0.25M NaOH, THF/H2O 0°C, 1-2h (Method A) Diacid->Target BF3·OEt2, 1 eq MeOH Ether, 24h (Method B) Byproduct Phenylacetic Acid (Decarboxylation Byproduct) Diacid->Byproduct Heat (>30°C) Target->Byproduct Heat (>30°C) or Harsh Acidification

Synthesis pathways for 3-methoxy-3-oxo-2-phenylpropanoic acid and common degradation routes.

References

  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters . Niwayama, S. Journal of Organic Chemistry.[Link]

  • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives . Niwayama, S. et al. Tetrahedron Letters.[Link]

  • Anticholinergic compounds, compositions and methods of treatment (US5258388A). Hammer, R. H. et al.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate . Beilstein Journal of Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Purification of Methyl Hydrogen Phenylmalonate

Welcome to the Advanced Technical Support guide for the isolation and purification of methyl hydrogen phenylmalonate (phenylmalonic acid monomethyl ester). As a malonic acid half-ester, this compound presents unique puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support guide for the isolation and purification of methyl hydrogen phenylmalonate (phenylmalonic acid monomethyl ester). As a malonic acid half-ester, this compound presents unique purification challenges due to the presence of both an acidic carboxyl group and a neutral ester group, compounded by its thermal instability.

This guide is engineered for drug development professionals and synthetic chemists, focusing on the physicochemical causality behind each separation step to ensure high-yield, high-purity recovery.

Physicochemical Data & Partitioning Logic

The fundamental strategy for purifying methyl hydrogen phenylmalonate from its crude synthetic mixture (which typically contains unreacted phenylmalonic acid and dimethyl phenylmalonate) relies on precise exploitation of pKa differentials[1][2].

Table 1: Physicochemical Properties Relevant to Phase Extraction

CompoundMW ( g/mol )Acid/Base ProfilepKaPhase Partitioning (pH 8.0)Phase Partitioning (pH 1.5)
Dimethyl Phenylmalonate (Diester)208.21NeutralN/AOrganicOrganic
Methyl Hydrogen Phenylmalonate (Monoester)194.18Mono-acidic~3.5Aqueous (as Na-salt)Organic
Phenylmalonic Acid (Diacid)180.16Di-acidic2.58, 5.03[3][4]Aqueous (as di-Na-salt)Organic / Aqueous*

*Note: While fully protonated at pH 1.5, phenylmalonic acid retains moderate aqueous solubility compared to the monoester, allowing for partial separation during extraction[5].

Extraction & Purification Workflow

The following diagram illustrates the logical flow of the acid-base extraction designed to isolate the monoester while mitigating contamination.

Workflow Crude Crude Mixture in EtOAc (Monoester, Diester, Diacid) BaseExt Extract with Sat. NaHCO3 (Target pH ~8.0) Crude->BaseExt Org1 Organic Phase (Dimethyl Phenylmalonate) BaseExt->Org1 Neutral Species Aq1 Aqueous Phase (Monoester & Diacid Na-Salts) BaseExt->Aq1 Acidic Species Acidify Acidify with 3M HCl to pH 1.5-2.0 & Extract with EtOAc Aq1->Acidify Aq2 Aqueous Phase (Salts, Highly Soluble Diacid) Acidify->Aq2 Aqueous Waste Org2 Organic Phase (Methyl Hydrogen Phenylmalonate) Acidify->Org2 Target Recovery Chroma Silica Gel Chromatography (Hexane:EtOAc Gradient) Org2->Chroma Remove Trace Diacid Pure Pure Methyl Hydrogen Phenylmalonate Chroma->Pure

Fig 1: Acid-base extraction and purification workflow for methyl hydrogen phenylmalonate.

Troubleshooting & FAQs

Q1: Why is my isolated methyl hydrogen phenylmalonate contaminated with dimethyl phenylmalonate (diester), and how do I prevent this? Causality: Dimethyl phenylmalonate is entirely neutral. During the basic extraction with saturated NaHCO₃, it should quantitatively remain in the organic phase[2]. Contamination in the final product occurs exclusively due to incomplete phase separation or entrainment of the organic solvent in the aqueous layer. Solution: Always perform a "back-wash." After collecting your basic aqueous layer containing the monoester sodium salt, wash this aqueous layer with a fresh portion of ethyl acetate or diethyl ether. This strips out any lingering diester before you proceed to the acidification step.

Q2: NMR analysis shows lingering phenylmalonic acid (diacid) in my product. How can I selectively remove it? Causality: Both the monoester and the diacid are deprotonated by NaHCO₃ and enter the aqueous phase[1][2]. When re-acidified to pH < 2, both are protonated and partition back into the organic extraction solvent. While phenylmalonic acid has higher aqueous solubility than the monoester, simple liquid-liquid extraction is rarely 100% selective[5]. Solution: Implement silica gel column chromatography as a final polish. By eluting with a gradient of hexane to ethyl acetate (e.g., starting at 3:1 and moving to 1:1 or pure EtOAc), the monoester will elute significantly earlier than the highly polar, hydrogen-bonding diacid[6].

Q3: I am detecting methyl phenylacetate in my final product. What caused this degradation? Causality: Malonic acid derivatives, particularly half-esters with alpha-phenyl substituents, are highly susceptible to thermal decarboxylation. The phenyl ring stabilizes the enol intermediate formed during the loss of CO₂. Solution: Never subject the monoester to high-temperature distillation[5]. Maintain rotary evaporation water bath temperatures strictly below 40 °C when removing extraction solvents.

Q4: Why must I use NaHCO₃ instead of NaOH or KOH for the basic extraction? Causality: Strong bases like NaOH or KOH will indiscriminately saponify the remaining methyl ester group, converting your desired monoester into the diacid[5][6]. NaHCO₃ (which buffers around pH 8) is basic enough to deprotonate the carboxylic acid (pKa ~3.5) without hydrolyzing the ester linkage[2].

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the chemistry is proceeding as theoretically intended.

Phase 1: Selective Deprotonation
  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approximately 10 mL per gram of crude).

  • Base Extraction: Cool the solution to 0–5 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ in small portions.

    • Self-Validation Checkpoint: Vigorous CO₂ gas evolution will occur. Continue adding NaHCO₃ until bubbling ceases and the aqueous phase tests at pH ~8. The cessation of gas indicates all acidic species (monoester and diacid) are fully neutralized[1][2].

  • Phase Separation: Transfer to a separatory funnel and separate the layers.

  • Back-Wash: Wash the combined aqueous basic layers with one fresh portion of ethyl acetate (5 mL/g) to remove any entrained dimethyl phenylmalonate. Discard all organic layers from this phase.

Phase 2: Protonation and Recovery
  • Acidification: Cool the basic aqueous layer in an ice bath. Carefully and slowly acidify to pH 1.5–2.0 using 3M HCl.

    • Self-Validation Checkpoint: The previously clear aqueous layer will turn cloudy or an oil will precipitate as the monoester is protonated and loses its aqueous solubility[2].

  • Recovery Extraction: Extract the acidified aqueous layer with fresh ethyl acetate (3 × 10 mL/g).

  • Drying & Concentration: Wash the combined organic extracts with cold brine (to break any emulsions and remove residual water), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Critical Parameter: Keep the water bath strictly < 40 °C to prevent thermal decarboxylation[5].

Phase 3: Final Polish (If Required)
  • Chromatography: If ¹H-NMR indicates the presence of residual phenylmalonic acid, purify the concentrated oil via silica gel chromatography. Load the compound and elute using a Hexane:Ethyl Acetate gradient (start at 3:1, push to 1:1)[6].

References

  • US5258388A - Anticholinergic compounds, compositions and methods of treatment Source: Google Patents URL
  • Phenylmalonic acid - ChemBK Source: ChemBK URL
  • Technical Support Center: Purification of Dialkylated Malonic Esters Source: Benchchem URL
  • US8338635B2 - Synthesis of half esters Source: Google Patents URL
  • Phenylmalonic acid | 2613-89-0 Source: ChemicalBook URL
  • Source: SciSpace (Chem. Pharm. Bull.)

Sources

Troubleshooting

Technical Support Center: Optimizing the Yield of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as monomethyl phenylmalonate or methyl hydrogen phenylmalonate). Because this compound i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as monomethyl phenylmalonate or methyl hydrogen phenylmalonate).

Because this compound is a highly reactive half-ester, researchers frequently encounter yield-limiting issues such as spontaneous decarboxylation, over-hydrolysis, and poor desymmetrization selectivity. This guide is engineered for drug development professionals and synthesists, providing mechanistically grounded troubleshooting, self-validating protocols, and empirical data to maximize your isolated yield.

Experimental Workflow & Validation Logic

The most reliable pathway to synthesize this half-ester is the controlled desymmetrization (monohydrolysis) of dimethyl phenylmalonate. The workflow below maps the critical path, embedding validation checkpoints at each stage to ensure the system behaves predictably.

Workflow Start Dimethyl Phenylmalonate in THF/H2O TempCheck Cool to 0 °C Validation: Internal Temp Probe Start->TempCheck BaseAdd Add 1.2 eq 0.25M NaOH Dropwise over 30 min TempCheck->BaseAdd React Stir 1 hr at 0 °C Validation: TLC (Hexane:EtOAc 3:1) BaseAdd->React Acidify Acidify with 1M HCl at 0 °C Validation: pH paper = 2 React->Acidify Extract Extract (EtOAc) & Dry (Na2SO4) Validation: Clear Organic Phase Acidify->Extract Product 3-Methoxy-3-oxo-2- phenylpropanoic acid Extract->Product

Caption: Self-validating workflow for the selective monohydrolysis of dimethyl phenylmalonate.

Core Troubleshooting & Diagnostic FAQs

Q1: My final isolated product contains significant amounts of methyl phenylacetate. Where is the yield going?

The Causality: You are experiencing thermal or acid-catalyzed decarboxylation. Malonic acid derivatives are inherently unstable because the beta-carbonyl group acts as an electron sink, facilitating the formation of a cyclic transition state that expels CO₂. The presence of the phenyl ring further stabilizes the resulting enol/carbanion intermediate, lowering the activation energy for decarboxylation. The Fix: Temperature control is non-negotiable. The reaction and, critically, the acidification step during workup must be strictly maintained at 0 °C[1]. The neutralization of NaOH with HCl is exothermic; if you add the acid too quickly, micro-boiling occurs locally, triggering immediate decarboxylation.

Q2: I am getting a statistical mixture of starting diester, target monoester, and phenylmalonic acid (diacid). How do I improve desymmetrization selectivity?

The Causality: Desymmetrization relies on the principle that once the first ester is hydrolyzed, the resulting negatively charged carboxylate repels incoming hydroxide ions (Coulombic repulsion), slowing down the second hydrolysis. However, if your base concentration is too high, local excesses of OH⁻ will overcome this kinetic barrier, leading to over-hydrolysis. The Fix: Use a highly dilute base. Literature standards dictate using 0.25 M aqueous NaOH or KOH[1]. Furthermore, utilizing a miscible co-solvent system like THF/water at 0 °C ensures a homogeneous distribution of the base, preventing localized "hotspots" of high pH that drive diacid formation[2].

Q3: Can I synthesize this compound from phenylmalonic acid instead of the diester? My lab has an excess of the diacid.

The Causality: Yes, but monoesterification is thermodynamically challenging. Direct Fischer esterification will yield a statistical mixture. You must manipulate the kinetics by activating the diacid or using a Lewis acid that coordinates specifically to one carboxyl moiety. The Fix: Two validated routes exist. You can treat phenylmalonic acid with exactly 1 equivalent of anhydrous methanol and 1 equivalent of Boron Trifluoride Etherate (BF₃·OEt₂) under reflux[3]. Alternatively, you can convert the diacid to an acid chloride intermediate using Thionyl Chloride (SOCl₂) and DMF, followed by a stoichiometric quench with methanol[3].

Validated Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Selective Monohydrolysis of Dimethyl Phenylmalonate

This is the preferred method for maximum yield and purity, leveraging kinetic desymmetrization.

  • Substrate Dissolution: Dissolve 1.2 mmol of dimethyl phenylmalonate in 2.0 mL of Tetrahydrofuran (THF). Add 20 mL of deionized water[1].

    • Validation Checkpoint: The solution must be visually homogeneous. If biphasic droplets persist, increase stirring speed until an emulsion/solution is stable.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe.

    • Validation Checkpoint: Do not proceed until the internal temperature reads exactly 0 °C to 2 °C.

  • Base Addition: Dropwise, add 1.2 equivalents of 0.25 M aqueous NaOH (or KOH)[1]. The addition should take approximately 15-20 minutes to prevent thermal spikes.

  • Reaction Monitoring: Stir the mixture for 1 hour at 0 °C[1].

    • Validation Checkpoint: Perform a TLC (Hexane:Ethyl Acetate 3:1). The starting material (high R_f) should be largely consumed, replaced by a dominant mid-R_f spot (the monoester salt). If a baseline spot (diacid) is growing rapidly, stop the reaction immediately.

  • Controlled Acidification: While maintaining the flask at 0 °C, slowly add 1M HCl dropwise until the solution is acidic[1].

    • Validation Checkpoint: Touch a glass rod to the solution and apply to pH paper. The pH must be exactly 2. Do not over-acidify, as excess protons catalyze decarboxylation.

  • Extraction & Purification: Extract the aqueous layer with three 20 mL portions of cold ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo (water bath < 30 °C). Purify via silica gel chromatography (Hexane:EtOAc 3:1 transitioning to pure EtOAc)[1].

Protocol B: Lewis Acid-Catalyzed Monoesterification

Use this method if starting from phenylmalonic acid.

  • Reagent Mixing: In a flame-dried flask under inert atmosphere, combine 0.02 mol of phenylmalonic acid, 2.4 mL (0.02 mol) of Boron Trifluoride Etherate (BF₃·OEt₂), and 0.8 mL (0.02 mol) of anhydrous methanol[3].

  • Reflux: Heat the mixture to reflux with continuous stirring for 24 hours[3].

    • Validation Checkpoint: The reaction should maintain a steady, gentle reflux. Monitor via TLC to ensure the diacid is converting without forming the faster-moving diester.

  • Quench & Workup: Cool the mixture to room temperature. Filter any particulates, then add 20 mL of water. Extract the precipitated oil with Chloroform (CHCl₃, 30 mL × 3)[3].

  • Drying: Wash the combined organic extracts with water, dry over anhydrous MgSO₄, and evaporate under reduced pressure (temperature < 30 °C)[3].

Quantitative Data & Performance Metrics

Use the following table to benchmark your experimental results against established literature parameters. Deviations from these physical properties indicate impurities (such as the diacid or decarboxylated byproducts).

Metric / ParameterSelective Monohydrolysis[1]BF₃·OEt₂ Monoesterification[3]SOCl₂ / MeOH Quench[3]
Starting Material Dimethyl phenylmalonatePhenylmalonic acidPhenylmalonic acid
Key Reagents 0.25 M NaOH, THF/H₂OBF₃·OEt₂, Anhydrous MeOHSOCl₂, DMF (cat), MeOH
Operating Temp 0 °C (Strict)Reflux (~65 °C)40-50 °C, then Reflux
Reaction Time 1 Hour24 Hours3 Hours + 2 Hours
Target State White SolidOily Liquid / SolidOily Liquid
Melting Point 92 - 93 °CN/A (Often isolated as oil)N/A
Primary Yield Risk Over-hydrolysis to DiacidIncomplete reactionDecarboxylation (Thermal)
¹H NMR (CDCl₃) Ref δ 3.75 (3H, s), 4.65 (2H, s), 7.4 (5H, m), 9.0 (1H, br. s)Consistent with structureConsistent with structure

References

  • Title: US5258388A - Anticholinergic compounds, compositions and methods of treatment Source: Google Patents URL
  • Title: WO2008150487A2 - Synthesis of half esters Source: Google Patents URL
  • Title: US8338635B2 - Synthesis of half esters Source: Google Patents URL

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Decarboxylation of 3-Methoxy-3-oxo-2-phenylpropanoic acid during synthesis

Technical Support Center: Troubleshooting Decarboxylation of 3-Methoxy-3-oxo-2-phenylpropanoic Acid Overview 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid monomethyl ester) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Decarboxylation of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Overview 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid monomethyl ester) is a highly valuable intermediate in the synthesis of complex pharmaceuticals and fine chemicals. However, a frequent issue encountered by researchers is its spontaneous degradation into methyl 2-phenylacetate during synthesis, isolation, or storage. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to help you either prevent this unwanted decarboxylation or intentionally drive it to completion.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my monoester spontaneously convert to methyl 2-phenylacetate during isolation? A: The degradation is driven by a thermodynamically favorable decarboxylation pathway. Malonic acid half-esters naturally undergo decarboxylation via a concerted, six-membered cyclic transition state upon heating or acidification[1]. In the case of 3-methoxy-3-oxo-2-phenylpropanoic acid, the presence of the α -phenyl group significantly lowers the activation energy barrier. The phenyl ring provides conjugative stabilization to the developing enol/enolate intermediate, making this specific molecule exceptionally prone to thermal and acid-catalyzed CO₂ loss compared to standard alkyl malonates[2].

Q2: How can I selectively hydrolyze dimethyl phenylmalonate to the monoester without triggering decarboxylation? A: Standard basic saponification (e.g., using excess NaOH in aqueous methanol at room temperature) often leads to over-hydrolysis to the dicarboxylic acid or creates localized heating that triggers decarboxylation[1]. To isolate the intact monoester, you must use strictly controlled conditions. We highly recommend enzymatic desymmetrization using Porcine Liver Esterase (PLE). This biocatalytic approach operates at a mild pH and ambient temperature, entirely avoiding the thermal and extreme pH triggers of decarboxylation[3]. If chemical saponification is necessary, use exactly 1.0 equivalent of NaOH at strictly 0 °C.

Q3: What are the best practices for the acidic workup of the monoester to prevent degradation? A: Protonating the carboxylate salt generates the free acid, which is the active species required to form the cyclic decarboxylation transition state[1]. If the solution is even slightly warm during acidification, it will immediately decarboxylate.

  • Cooling: Chill the aqueous layer to < 5 °C before acidification.

  • Acid Selection: Use a mild acid like 10% aqueous citric acid or carefully controlled 1M HCl to reach pH 3–4. Avoid concentrated strong acids.

  • Evaporation: Never use a rotary evaporator bath above 25 °C when concentrating the extracted organic layer.

Q4: I actually want to decarboxylate this intermediate to form methyl 2-phenylacetate. How do I push the reaction to completion efficiently? A: If methyl 2-phenylacetate is your target, the monoester can be cleanly decarboxylated by heating. While it can occur neat at elevated temperatures (>150 °C), a more controlled and higher-yielding method involves heating the compound in a polar aprotic solvent (like DMSO or DMF) at 100–130 °C[4]. The polar solvent helps stabilize the transition state, ensuring rapid and quantitative conversion.

Part 2: Quantitative Data Summaries

Table 1: Comparison of Hydrolysis & Decarboxylation Conditions for Dimethyl Phenylmalonate

MethodReagents / ConditionsTemperatureDominant ProductTypical Yield
Enzymatic Hydrolysis Porcine Liver Esterase (PLE), pH 8 buffer20–25 °C3-Methoxy-3-oxo-2-phenylpropanoic acid>85%
Cold Saponification 1.0 eq NaOH, MeOH/H₂O, strict cooling0 °C3-Methoxy-3-oxo-2-phenylpropanoic acid70–80%
Standard Saponification 1.5 eq NaOH, MeOH/H₂O, ambient25–40 °CMixture (Monoester + Methyl 2-phenylacetate)Variable
Thermal Decarboxylation Neat or in DMSO solvent130 °CMethyl 2-phenylacetate>95%

Part 3: Experimental Protocols

Protocol A: Mild Isolation of 3-Methoxy-3-oxo-2-phenylpropanoic Acid (Preventing Decarboxylation) This self-validating protocol utilizes biocatalysis to ensure the thermally sensitive monoester remains intact.

  • Preparation: Suspend dimethyl phenylmalonate (10 mmol) in 0.2 M sodium phosphate buffer (pH 8.0, 50 mL) containing 10% DMSO as a cosolvent to aid solubility[3].

  • Biocatalysis: Add Porcine Liver Esterase (PLE) (approx. 50–100 U/mmol) and stir gently at 20 °C. Monitor the reaction via TLC until the diester is fully consumed (typically 24–48 hours)[5].

  • Cold Extraction: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Acidification: Slowly add cold 1M HCl dropwise while monitoring the pH until it reaches ~3.0. Critical: Maintain the internal temperature below 5 °C to prevent premature transition state formation.

  • Isolation: Extract immediately with cold ethyl acetate (3 x 30 mL). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a water bath set strictly to 25 °C. Store the resulting product at -20 °C under argon.

Protocol B: Intentional Thermal Decarboxylation to Methyl 2-phenylacetate Use this protocol when the monoester is a transient intermediate meant for downstream decarboxylation.

  • Preparation: Dissolve 3-methoxy-3-oxo-2-phenylpropanoic acid (10 mmol) in anhydrous DMSO (10 mL).

  • Heating: Equip the flask with a reflux condenser and heat the solution to 130 °C under a nitrogen atmosphere.

  • Monitoring: Observe the evolution of CO₂ gas. Continue heating for 2 hours or until gas evolution ceases and TLC confirms complete conversion to the acetate[4].

  • Workup: Cool the mixture to room temperature, dilute with water (50 mL), and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the ether layer with water (2 x 20 mL) to remove residual DMSO, dry over MgSO₄, and concentrate to yield pure methyl 2-phenylacetate.

Part 4: Visualizations

Mechanism A 3-Methoxy-3-oxo-2-phenylpropanoic Acid (Free Acid Form) B 6-Membered Cyclic Transition State A->B Heat / Acidic Workup C Enol Intermediate + CO2 (Gas) B->C Decarboxylation D Methyl 2-phenylacetate (Tautomerization) C->D Rapid Tautomerization

Mechanistic pathway of thermal decarboxylation via a 6-membered cyclic transition state.

Workflow Start Dimethyl Phenylmalonate Hydrolysis Hydrolysis Strategy Start->Hydrolysis Path1 Standard NaOH, >25°C Hydrolysis->Path1 Path2 PLE Enzyme or NaOH at 0°C Hydrolysis->Path2 Workup1 Acidify & Heat (Unwanted Decarboxylation) Path1->Workup1 Path2->Workup1 Poor Temp Control Workup2 Cold Acidification (<5°C) Low-Temp Evaporation Path2->Workup2 End1 Methyl 2-phenylacetate (Degradation Product) Workup1->End1 End2 3-Methoxy-3-oxo-2-phenylpropanoic Acid (Intact Monoester) Workup2->End2

Troubleshooting workflow for the isolation vs. decarboxylation of the monoester.

References

  • Grokipedia. "Malonic ester synthesis - Hydrolysis and decarboxylation." URL: [Link]

  • National Institutes of Health (PMC). "Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis." URL: [Link]

  • ACS Publications. "Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters." URL: [Link]

  • ResearchGate. "Improved Process for the Enantioselective Hydrolysis of Prochiral Diethyl Malonates Catalyzed by Pig Liver Esterase." URL: [Link]

  • LookChem. "Cas 101-41-7, Methyl phenylacetate." URL: [Link]

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Methyl Hydrogen Phenylmalonate &amp; Side Product Management

Welcome to the Technical Support Center for the synthesis and handling of Methyl Hydrogen Phenylmalonate . As a Senior Application Scientist, I frequently see researchers struggle with the monohydrolysis of dimethyl phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of Methyl Hydrogen Phenylmalonate . As a Senior Application Scientist, I frequently see researchers struggle with the monohydrolysis of dimethyl phenylmalonate. Because this molecule is a critical building block in pharmaceutical synthesis (e.g., anticholinergic agents and profen-derivatives), mastering its thermodynamic vulnerabilities is essential.

This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to help you eliminate common side products like methyl phenylacetate, phenylacetic acid, and over-hydrolyzed diacids.

Part 1: Visualized Reaction Dynamics

To troubleshoot effectively, we must first map the chemical landscape. The monohydrolysis of a symmetric diester is a delicate balancing act. Deviations in temperature, stoichiometry, or pH will immediately push the equilibrium toward unwanted degradation pathways.

G A Dimethyl Phenylmalonate B Methyl Hydrogen Phenylmalonate A->B KOH, THF/H2O, 0°C C Phenylmalonic Acid (Diacid) A->C Excess Base B->C Over-hydrolysis D Methyl Phenylacetate B->D Heat (-CO2) E Phenylacetic Acid B->E Complete Hydrolysis & Decarboxylation C->E Heat / Acid (-CO2)

Reaction pathways of controlled monohydrolysis versus degradation and side product formation.

Part 2: Troubleshooting Guide (Q&A)

Q: Why is my reaction yielding methyl phenylacetate instead of the target half-ester? A: You are observing spontaneous decarboxylation. The benzylic α -proton of phenylmalonate derivatives is highly acidic due to the electron-withdrawing effects of the adjacent carbonyls and the phenyl ring. Thermal or acid/base activation leads to the rapid loss of CO 2​ via a resonance-stabilized enediolate intermediate (1)[1]. Field-Proven Solution: Ensure your reaction and subsequent workup temperatures never exceed 30 °C. Rotary evaporation must be performed with a cool water bath, as phenylmalonic half-esters exhibit strong tendencies to decarboxylate under even mild thermal stress[1].

Pathway N1 Methyl Hydrogen Phenylmalonate N2 Enediolate Intermediate (Resonance Stabilized) N1->N2 Thermal Activation / Base Catalysis N3 Methyl Phenylacetate + CO2 N2->N3 Rapid Protonation (Irreversible)

Mechanistic pathway of the decarboxylation side reaction via an enediolate intermediate.

Q: How do I prevent over-hydrolysis to phenylmalonic acid? A: Classical saponification often produces an inseparable slurry of the starting diester, dicarboxylic acid, and a small amount of the half-ester (2)[2]. Because the two ester groups are chemically identical, you must rely on the slight deactivation of the second ester group once the first carboxylate anion forms. Field-Proven Solution: Utilize a strictly controlled stoichiometric approach (0.8–1.2 equivalents of aqueous KOH) in a co-solvent system (THF or acetonitrile) at 0 °C[2]. The hydrophobic interactions in these specific solvent systems help form aggregates that protect the mono-salt from further hydrolysis (3)[3].

Q: My chiral phenylmalonate monoester is racemizing during hydrolysis. Why? A: The α -proton is freely rotating and highly labile. Under the basic conditions required for saponification, the molecule rapidly enolizes, destroying any pre-existing stereocenter at the benzylic position. Field-Proven Solution: If enantiopurity is required, avoid alkaline hydrolysis. Instead, utilize enzymatic desymmetrization or harness enantioselective decarboxylation using Arylmalonate Decarboxylase (AMDase). AMDase operates under mild, cofactor-free conditions to yield optically pure α -arylpropionates directly from prochiral malonates (4)[4].

Part 3: Quantitative Data & Analytical Signatures

To ensure your self-validating workflow is accurate, use the following NMR signatures to rapidly quantify side-product contamination in your crude mixtures.

Side ProductStructural DeviationPrimary CausalityAnalytical Signature ( 1 H NMR, CDCl 3​ )
Phenylmalonic Acid Loss of methyl esterExcess base / Over-hydrolysisComplete absence of -OCH 3​ singlet (~3.7 ppm)
Methyl Phenylacetate Loss of -COOH (Decarboxylation)Thermal/Acidic degradationBenzylic proton shifts from ~4.6 ppm (s, 1H) to ~3.6 ppm (s, 2H)
Phenylacetic Acid Hydrolysis + DecarboxylationHarsh basic refluxAbsence of -OCH 3​ ; Benzylic CH 2​ present at ~3.6 ppm
Part 4: Self-Validating Experimental Protocol

Selective Monohydrolysis of Dimethyl Phenylmalonate This protocol is designed as a self-validating system; each step contains a physical or chemical checkpoint to verify success before proceeding.

  • Dissolution & Thermal Control: Dissolve dimethyl phenylmalonate (1.0 eq) in THF (0.5 M concentration). Cool the flask to exactly 0 °C in an ice bath.

    • Causality: Maintaining 0 °C suppresses the thermal decarboxylation pathway and kinetically starves the second saponification step.

  • Stoichiometric Base Addition: Dropwise add 1.0 eq of 0.5 M KOH in distilled water over 15 minutes.

    • Causality: Strict 1:1 stoichiometry is the primary defense against over-hydrolysis to phenylmalonic acid[2].

  • Reaction Monitoring (Validation Checkpoint 1): Stir for 2 hours at 0 °C. Check reaction progress via TLC (Hexane/EtOAc 7:3).

    • Validation: You should observe the disappearance of the high-R f​ diester spot and the appearance of a baseline/low-R f​ spot (the potassium salt of the monoester).

  • Phase Separation & Washing: Add distilled water and wash the basic aqueous layer twice with diethyl ether.

    • Validation Checkpoint 2: The unreacted diester partitions into the ether layer. The target monoester remains safely in the aqueous phase as a water-soluble potassium salt. Discard the organic layer.

  • Controlled Acidification: Carefully acidify the aqueous layer to pH 2 using 1M HCl while maintaining the temperature at 0 °C.

    • Causality: Acidification protonates the carboxylate to form the free half-ester. Keeping the solution ice-cold prevents acid-catalyzed decarboxylation[1].

    • Validation Checkpoint 3: The solution will become cloudy as the free half-ester precipitates or forms an oil.

  • Isolation: Extract the cloudy aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Crucial: The rotary evaporator water bath must not exceed 25–30 °C.

Part 5: Advanced FAQs

Q: Is there an alternative to hydrolysis for synthesizing the half-ester? A: Yes. If you are struggling with diester separation, a viable alternative is the direct monoesterification of phenylmalonic acid. By refluxing phenylmalonic acid with exactly 1 equivalent of anhydrous methanol and a Lewis acid catalyst (such as boron trifluoride etherate), you can bypass the over-hydrolysis risk entirely, though you must still monitor for thermal decarboxylation (5)[5].

Q: What is the best way to store Methyl Hydrogen Phenylmalonate? A: Store the isolated half-ester as a solid salt (e.g., sodium or potassium salt) whenever possible. The free acid is prone to slow, spontaneous decarboxylation at room temperature. If the free acid must be stored, keep it strictly under an inert argon atmosphere at -20 °C.

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Technical Support Center: Mastering the Malonic Ester Synthesis

A Researcher's Guide to Preventing Dialkylation and Maximizing Mono-alkylation Yields Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing Dialkylation and Maximizing Mono-alkylation Yields

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize the malonic ester synthesis and seek to optimize their reaction outcomes. Here, we address one of the most common challenges in this cornerstone C-C bond-forming reaction: the prevention of undesired dialkylation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your synthetic strategies.

Understanding the Dialkylation Challenge

The malonic ester synthesis is a powerful tool for preparing substituted carboxylic acids.[1][2] The reaction hinges on the remarkable acidity of the α-hydrogens of a malonic ester (pKa ≈ 13 for diethyl malonate), which allows for their facile deprotonation by a suitable base to form a stabilized enolate.[3][4] This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to forge a new carbon-carbon bond.[3][4]

The complication arises because the mono-alkylated product still possesses one acidic α-proton.[3][4] This proton can be removed by a base, creating a new enolate that can undergo a second alkylation, leading to a dialkylated product.[3][5] This frequent side reaction can significantly lower the yield of the desired mono-alkylated product and complicate purification.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My primary goal is mono-alkylation, but I'm consistently getting a significant amount of the dialkylated product. What's the most likely cause?

A1: This is a classic challenge in malonic ester synthesis. The formation of a dialkylated byproduct is often a result of the mono-alkylated product itself reacting with the base and alkyl halide.[3][5] Several factors could be at play:

  • Stoichiometry: Using a 1:1 molar ratio of your malonic ester to the alkylating agent can still lead to dialkylation as the concentration of the starting material decreases and the mono-alkylated product accumulates.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of the second alkylation occurring.

  • Choice of Base and Solvent: The reactivity of the base and the nature of the solvent play a crucial role in controlling the selectivity of the reaction.

Q2: How can I adjust the stoichiometry to favor mono-alkylation?

A2: To push the equilibrium towards mono-alkylation, you can use a slight excess of the malonic ester relative to the alkylating agent and the base.[6][7] A molar ratio of 1.1 equivalents of diethyl malonate to 1.0 equivalent of the alkylating agent and 1.0 equivalent of the base is a good starting point.[7] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[7]

Q3: What is the best way to add the reagents to suppress dialkylation?

A3: Slow, controlled addition of the alkylating agent to the reaction mixture is highly recommended.[6] This helps to maintain a low concentration of the alkyl halide, ensuring that it reacts preferentially with the more abundant enolate of the starting diethyl malonate before it can react with the enolate of the newly formed mono-alkylated product.[6] Some protocols also suggest adding the base solution slowly to the malonic ester.

Q4: Can the choice of base and solvent significantly impact the mono- to di-alkylation ratio?

A4: Absolutely. The base and solvent system is a critical parameter for controlling selectivity.

  • Traditional Approach: The classic combination of sodium ethoxide in ethanol is widely used.[8] However, this can sometimes lead to a mixture of products. To minimize transesterification, the alcohol used as a solvent should match the ester group of the malonic ester (e.g., ethanol for diethyl malonate).[5]

  • Aprotic Solvents and Stronger Bases: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can provide excellent results for mono-alkylation.[4] NaH irreversibly deprotonates the malonic ester, driving the formation of the enolate.[4]

  • Milder Conditions with Phase-Transfer Catalysis: A milder approach involves using a weaker base like potassium carbonate (K₂CO₃) in the presence of a phase-transfer catalyst.[8][9] This method can offer high conversion rates and is suitable for industrial-scale reactions.[4]

Q5: What role does temperature play in controlling the reaction?

A5: Temperature control is crucial. The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to ensure controlled enolate formation.[3] After the addition of the alkylating agent, the reaction is typically allowed to warm to room temperature.[3] Running the reaction at the lowest temperature that allows for a reasonable reaction rate will generally favor the desired mono-alkylation.

Q6: I'm still getting a mixture of products that are difficult to separate. What purification strategies can I employ?

A6: If you end up with a mixture, there are a few chemical purification strategies you can try:

  • Selective Hydrolysis: Unreacted malonic ester is more readily hydrolyzed by a cold, dilute solution of sodium hydroxide than the alkylated product. This allows for its removal as the water-soluble sodium salt.

  • Chemical Conversion and Separation: The entire crude mixture can be hydrolyzed to the corresponding dicarboxylic acids. These acids often have different solubilities, allowing for separation by crystallization or extraction. The desired mono-acid can then be re-esterified.[10]

Understanding Kinetic vs. Thermodynamic Control

The competition between mono- and dialkylation can be understood in terms of kinetic and thermodynamic control.

  • Kinetic Product: The mono-alkylated product is generally the kinetic product , meaning it is formed faster. The α-protons of the starting malonic ester are more acidic and sterically less hindered, leading to a faster deprotonation and subsequent alkylation.

  • Thermodynamic Product: The dialkylated product can be considered the thermodynamic product in the sense that if the reaction is left for a long time with excess base and alkylating agent, its formation is irreversible.

To favor the kinetic product (mono-alkylation), we use conditions that are not at equilibrium:

  • Low Temperatures: Slows down all reactions, but has a greater effect on the higher activation energy pathway to the dialkylated product.

  • Strong, Bulky Bases: Can favor deprotonation at the less sterically hindered site of the starting material.

  • Controlled Stoichiometry and Slow Addition: Limits the availability of the alkylating agent for the second reaction.

G cluster_0 Malonic Ester Synthesis Pathway Malonic Ester Malonic Ester Enolate Enolate Mono-alkylated Product Mono-alkylated Product Dialkylated Product Dialkylated Product caption Reaction pathway for malonic ester synthesis.

Comparative Data on Reaction Conditions for Mono-alkylation

While exact mono- to di-alkylation ratios are highly dependent on the specific substrate and reaction scale, the following table provides a general comparison of different conditions based on literature precedents.

BaseSolventTemperatureStoichiometry (Ester:Base:Halide)Expected Mono-alkylation YieldKey Considerations
Sodium Ethoxide (NaOEt)EthanolReflux1:1:1Moderate to Good (70-90%)[8]Risk of dialkylation and transesterification.[8]
Sodium Hydride (NaH)DMF / THF0 °C to RT1.1:1:1Good to Excellent (up to 93%)[11]Requires anhydrous conditions; flammable.[4]
Potassium Carbonate (K₂CO₃)Toluene / DMF90-160 °C1:0.4-0.6:1.5-3.0[12]GoodMilder conditions, suitable for scale-up.[4]
DBUDichloromethane / THFRT1:1:1High (85-95%)[8]Non-nucleophilic base, minimizes side reactions.[8]

Detailed Experimental Protocol for Selective Mono-alkylation of Diethyl Malonate

This protocol is a general guideline for achieving selective mono-alkylation using sodium hydride in DMF and may require optimization for specific substrates.

Materials:

  • Diethyl malonate (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) inlet

  • Septa

  • Syringes

  • Addition funnel

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar is flame-dried and cooled under a stream of inert gas. The flask is charged with sodium hydride (1.0 equivalent). Optional: The mineral oil can be removed by washing the NaH with anhydrous hexanes.

  • Solvent Addition and Cooling: Anhydrous DMF is added via syringe to the flask, and the resulting suspension is cooled to 0 °C using an ice-water bath.

  • Deprotonation: Diethyl malonate (1.1 equivalents) is dissolved in a small amount of anhydrous DMF in a separate flask. This solution is added dropwise to the stirred NaH/DMF suspension at 0 °C via an addition funnel or syringe. The mixture is stirred at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the enolate. You will observe hydrogen gas evolution.

  • Alkylation: The alkyl halide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C. After the addition, the ice bath is removed, and the reaction is allowed to warm to room temperature.

  • Reaction Monitoring: The mixture is stirred at room temperature for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the flask is cooled again in an ice-water bath. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH. The mixture is transferred to a separatory funnel and diluted with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent.

  • Washing and Drying: The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield the pure mono-alkylated diethyl malonate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis.
  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, January 15). 5.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ECHEMI. (n.d.). Choice of base for malonic ester synthesis.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Condon, S., et al. (2021). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry.
  • Chemistry Stack Exchange. (2024, December 20).
  • Kotova, T.P., et al. (2005). Monoalkylation of malonic ester under phase-transfer catalysis conditions: Possibilities for the enhancement of reaction performance and selectivity.
  • Google Patents. (n.d.).
  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society.
  • D'Souza, D. M., & Müller, T. J. (2007).
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • BenchChem. (2025).
  • Klapars, A., & Buchwald, S. L. (2002).
  • Kündig, E. P., et al. (1998). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Troubleshooting

Technical Support Center: Optimizing Phenylmalonic Acid Monoesterification

Welcome to the technical support center for the optimization of phenylmalonic acid monoesterification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of phenylmalonic acid monoesterification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Phenylmalonic acid and its monoesters are vital intermediates in the synthesis of various pharmaceuticals.[1] Achieving high selectivity and yield for the monoester is a common challenge, and this resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the monoesterification of phenylmalonic acid, offering potential causes and actionable solutions.

Problem 1: Low or No Conversion of Phenylmalonic Acid

You've set up your reaction, but analysis shows a significant amount of unreacted starting material.

Potential Cause(s)Troubleshooting Steps
1. Inactive or Insufficient Catalyst Verify Catalyst Activity: For acid catalysts like sulfuric acid, ensure it is fresh and has not absorbed atmospheric moisture. For heterogeneous catalysts like ion-exchange resins, confirm they have not been deactivated.[2][3] • Optimize Catalyst Loading: Incrementally increase the catalyst concentration. For Fischer esterification, a strong acid catalyst is essential to protonate the carbonyl oxygen, making it more electrophilic.[4][5]
2. Presence of Water Ensure Anhydrous Conditions: Esterification is a reversible reaction where water is a byproduct.[6][7] Its presence can shift the equilibrium back to the reactants. Use anhydrous solvents and reagents.[6] • Actively Remove Water: Employ a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene) to drive the reaction forward.[6]
3. Inadequate Reaction Temperature or Time Optimize Temperature: Gradually increase the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions.[8] A common approach for similar esterifications involves heating at 60°C for several hours.[9] • Extend Reaction Time: Monitor the reaction's progress using techniques like TLC, GC, or HPLC and allow sufficient time to reach completion.[6][10]
Problem 2: Predominant Formation of the Diester

Your reaction is proceeding, but the primary product is the undesired phenylmalonic acid diester.

Potential Cause(s)Troubleshooting Steps
1. Stoichiometry Favors Diester Formation Adjust Reactant Ratio: Use a molar excess of phenylmalonic acid relative to the alcohol. This statistically favors the mono-substitution.
2. Prolonged Reaction Time or High Temperature Optimize Reaction Duration: Closely monitor the reaction and quench it once the maximum concentration of the monoester is observed, before it proceeds to the diester. • Lower Reaction Temperature: Reducing the temperature can increase the selectivity for the monoester, as the activation energy for the second esterification may be higher.[10]
3. Catalyst Choice and Concentration Consider a Milder Catalyst: A very strong acid might aggressively catalyze both esterification steps. Experiment with milder or heterogeneous catalysts.[10] Boric acid has been shown to be effective for the monoesterification of malonic acid, potentially through a chelation mechanism.[11]
Problem 3: Difficulty in Purifying the Monoester

You've completed the reaction, but separating the monoester from the diester and unreacted diacid is challenging.

Potential Cause(s)Troubleshooting Steps
1. Similar Physicochemical Properties Utilize Column Chromatography: This is a standard and effective method for separating compounds with different polarities. Experiment with various solvent systems to achieve optimal separation. • Fractional Distillation: If the components have sufficiently different boiling points, fractional distillation under reduced pressure can be a viable purification method.[9]
2. Emulsion Formation During Workup Use Brine Washes: During the aqueous workup, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions. • Allow for Phase Separation: Be patient and allow adequate time for the organic and aqueous layers to separate completely.
3. Unreacted Acid Complicating Extraction Base Wash: To remove unreacted phenylmalonic acid, wash the organic layer with a mild base solution, such as sodium bicarbonate.[6] The acidic monoester will also be extracted into the aqueous layer, so careful pH control and subsequent re-acidification and extraction are necessary.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the monoesterification of phenylmalonic acid.

Q1: What are the primary challenges in the selective monoesterification of phenylmalonic acid?

The main challenge is controlling the reaction to favor the formation of the monoester over the diester. This requires a delicate balance of reaction conditions to achieve high selectivity and yield.[10] Minimizing side reactions, such as decarboxylation at high temperatures, and effectively purifying the desired product are also significant considerations.[9]

Q2: Which catalysts are most effective for this reaction?

  • Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) are commonly used and cost-effective.[9][10]

  • Heterogeneous Acid Catalysts: Acidic ion-exchange resins are a good alternative as they are easily separated from the reaction mixture by filtration.[2][3]

  • Specialized Catalysts: For certain dicarboxylic acids, catalysts like alumina have shown high selectivity for monoesterification.[12][13] Boric acid has also been reported to be effective for malonic acid monoesterification.[11]

Q3: How does the choice of alcohol affect the reaction?

The reactivity of the alcohol plays a crucial role. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Tertiary alcohols are often unsuitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[5]

Q4: What is the underlying mechanism of acid-catalyzed esterification?

The Fischer esterification mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[4][8]

  • Nucleophilic attack of the alcohol on the activated carbonyl carbon.[8]

  • Proton transfer to one of the hydroxyl groups, forming a good leaving group (water).[7]

  • Elimination of water and subsequent deprotonation to yield the ester and regenerate the acid catalyst.[4][14]

Q5: Are there alternative methods for preparing phenylmalonic acid monoesters?

Yes, other synthetic routes exist. One method involves the carboxylation of a phenylacetate derivative.[1] Another approach is the alkylation of a malonate diester followed by a selective monosaponification (hydrolysis of one ester group).[15]

III. Experimental Protocols & Visualizations

General Protocol for Fischer Monoesterification

This is a representative protocol and should be optimized for your specific alcohol and scale.

Materials:

  • Phenylmalonic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Anhydrous solvent (e.g., toluene, if not using excess alcohol as solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent), dissolve phenylmalonic acid in the anhydrous alcohol (or solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an extraction solvent and water.

  • Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine to aid in phase separation.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or fractional distillation.

Workflow Diagrams

G cluster_prep Reaction Setup cluster_monitoring Monitoring & Control cluster_workup Workup & Purification reactants Phenylmalonic Acid + Alcohol catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux tlc_gc Monitor by TLC/GC reflux->tlc_gc quench Cool & Quench Reaction tlc_gc->quench Max Monoester extract Extraction quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography) dry->purify final_product final_product purify->final_product Isolated Monoester

Caption: General workflow for phenylmalonic acid monoesterification.

G cluster_diester High Diester Formation? cluster_conversion Low Conversion? start Low Monoester Yield diester_yes Yes start->diester_yes diester_no No start->diester_no opt_stoich Adjust Stoichiometry (Excess Diacid) diester_yes->opt_stoich opt_time_temp Reduce Time/Temp diester_yes->opt_time_temp conversion_yes Yes diester_no->conversion_yes check_catalyst Check Catalyst Activity conversion_yes->check_catalyst check_water Ensure Anhydrous Conditions conversion_yes->check_water check_time_temp Increase Time/Temp conversion_yes->check_time_temp end end opt_stoich->end Re-run Experiment opt_time_temp->end Re-run Experiment check_catalyst->end Re-run Experiment check_water->end Re-run Experiment check_time_temp->end Re-run Experiment

Caption: Troubleshooting logic for low monoester yield.

IV. References

  • Preparation method of phenyl malonic acid monoester compound.

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids.

  • Preparation of phenylmalonic acid.

  • Preparation of phenyl malonic ester.

  • Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts.

  • Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina.

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins.

  • Convenient selective monoesterification of α, ω-dicarboxylic acids catalyzed by ion-exchange resins.

  • ethyl phenylmalonate.

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.

  • Optimizing Reaction Conditions for Pimelic Acid Monoesterification: A Technical Support Center.

  • Acid Catalyzed Hydrolysis of Esters.

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).

  • (PDF) Selective Monoesterification of Malonic Acid Catalyzed by Boric Acid.

  • Application Notes and Protocols: Phenylphosphonic Acid in Esterification Reactions.

  • The Malonic Ester and Acetoacetic Ester Synthesis.

  • Intramolecular Catalysis in Carboxylic Acid Esterification: Modeling of Single.

  • Troubleshooting low conversion in phenoxyacetic acid esterification.

  • mechanism for the esterification reaction.

  • Fischer Esterification.

  • Correlating Acid Properties and Catalytic Function: A First-Principles Analysis of Alcohol Dehydration Pathways on Polyoxometalates.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Optimization

Removal of unreacted starting materials from 3-Methoxy-3-oxo-2-phenylpropanoic acid

Welcome to the Technical Support Center for the isolation and purification of 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid monomethyl ester). This compound is a highly valuable intermediate, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid monomethyl ester). This compound is a highly valuable intermediate, frequently utilized in the synthesis of semi-synthetic beta-lactam antibiotics such as [1].

During the partial hydrolysis of malonate diesters or the partial esterification of malonic acids, researchers inevitably encounter a complex crude mixture[2]. This guide provides field-proven, self-validating troubleshooting protocols to isolate your target monoester from unreacted starting materials and over-reacted byproducts.

Part 1: Chemical Profiling of the Crude Mixture

To design a successful purification strategy, we must first understand the physicochemical relationships between the target molecule and its primary impurities. The differences in polarity and acidity (pKa) are the primary levers we will pull during isolation.

Table 1: Physicochemical Properties of the Crude Mixture Components

SpeciesSynthetic RoleMW ( g/mol )Approx. pKaPolarityPreferred Phase (pH 8)Preferred Phase (pH 2)
Dimethyl phenylmalonate Unreacted Starting Material208.21N/A (Neutral)LowOrganicOrganic
3-Methoxy-3-oxo-2-phenylpropanoic acid Target Product194.18[3]~2.5–3.0ModerateAqueous (Ionized)Organic (Neutral)
Phenylmalonic acid Over-reacted Byproduct180.162.5, 5.0HighAqueous (Ionized)Organic (Neutral)
Part 2: Purification Workflow Visualization

The following logic tree dictates the standard isolation procedure, exploiting the phase behaviors outlined in Table 1.

PurificationWorkflow Crude Crude Mixture (Monoester, Diester, Diacid) BaseExt Base Extraction Sat. NaHCO3 + EtOAc Crude->BaseExt Org1 Organic Phase (Unreacted Diester) BaseExt->Org1 Non-polar species Aq1 Aqueous Phase (Monoester & Diacid Salts) BaseExt->Aq1 Deprotonated species Acidify Acidification 1M HCl to pH 2 + EtOAc Aq1->Acidify Aq2 Aqueous Phase (Inorganic Salts) Acidify->Aq2 Waste Org2 Organic Phase (Monoester & Diacid) Acidify->Org2 Protonated species Chroma Silica Chromatography Hexanes:EtOAc (1% AcOH) Org2->Chroma Diacid Late Eluting Fraction (Diacid Byproduct) Chroma->Diacid High polarity Product Early Eluting Fraction (Pure Monoester) Chroma->Product Moderate polarity

Workflow for the isolation of 3-Methoxy-3-oxo-2-phenylpropanoic acid from synthesis impurities.

Part 3: Troubleshooting Guides & FAQs
FAQ 1: How do I selectively remove unreacted dimethyl phenylmalonate from my crude product?

Answer: Because dimethyl phenylmalonate lacks an acidic proton, it remains entirely neutral across all standard pH ranges. You can easily remove it using a controlled acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent such as Ethyl Acetate (EtOAc).

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) and agitate.

    • Causality: The mild base deprotonates the carboxylic acid groups of both the monoester and the diacid, converting them into highly water-soluble sodium salts. The neutral diester is unaffected and remains in the EtOAc layer.

  • Phase Separation: Separate the layers. Discard the organic layer (or retain it to recover the diester).

  • Acidification: Slowly add 1M HCl to the aqueous layer while stirring continuously.

    • Validation Check: You must use pH paper to confirm the aqueous layer has reached pH ≤ 2. If the solution is not sufficiently acidic, the monoester will remain partially ionized and will not extract back into the organic phase, drastically reducing your yield.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc. The newly protonated (neutral) monoester and diacid will partition into the organic layer. Dry over anhydrous Na₂SO₄ and concentrate.

FAQ 2: My product is now free of diester, but contaminated with phenylmalonic acid (diacid). How can I separate these two acidic species?

Answer: Both the monoester and the diacid extract into the organic layer at pH 2. To separate them, you must exploit their differences in polarity using modified silica gel chromatography.

Step-by-Step Protocol:

  • Column Preparation: Pack a silica gel column using a mobile phase of Hexanes:EtOAc (3:1) containing 1% glacial acetic acid (v/v).

    • Causality: Carboxylic acids interact strongly with the silanol groups on standard silica, causing severe peak tailing (streaking). The 1% acetic acid acts as a competitive modifier, suppressing the ionization of the acids and allowing them to elute as tight, distinct bands.

  • Loading & Elution: Load your mixture and elute with the same solvent system. The monoester (having only one polar carboxyl group) will elute significantly faster than the diacid (which has two polar carboxyl groups).

  • Fraction Analysis: Analyze the fractions via Thin Layer Chromatography (TLC).

    • Validation Check: Co-spot your fractions against a crude reference plate. A crisp, single spot confirms the isolation of the monoester. If your spots are streaking heavily, it is a self-validating indicator that your mobile phase lacks sufficient acetic acid.

FAQ 3: I successfully purified the monoester, but it is degrading into a non-polar impurity over time. What is the mechanism, and how do I stop it?

Answer: You are observing thermal decarboxylation.

  • Causality: Malonic acid derivatives, including[3], feature a carboxylic acid situated β to a carbonyl group. Upon exposure to heat, the molecule forms a six-membered cyclic transition state. This geometry facilitates the transfer of the acidic proton to the ester carbonyl oxygen, simultaneously breaking the C-C bond to release carbon dioxide (CO₂) gas. The resulting enol rapidly tautomerizes to form methyl phenylacetate, a non-polar liquid.

Prevention Protocol:

  • Temperature Control: Never exceed 35°C–40°C in the rotary evaporator water bath during solvent removal.

  • Storage: Store the final purified product in a tightly sealed container at -20°C under an inert atmosphere (argon or nitrogen) to maximize shelf life and prevent spontaneous degradation.

Part 4: References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2817775, 3-Methoxy-3-oxo-2-phenylpropanoic acid". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20824, Carbenicillin". PubChem. URL:[Link]

  • "Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters". The Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of 3-Methoxy-3-oxo-2-phenylpropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating highly functionalized, sensitive intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuanced challenges of isolating highly functionalized, sensitive intermediates.

Purifying 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid monomethyl ester) via normal-phase silica gel column chromatography presents two distinct physicochemical challenges: severe silica streaking due to the free carboxylic acid, and thermal degradation due to the inherent instability of malonic monoesters.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation of your target compound.

Part 1: Physicochemical Profile & Chromatographic Parameters

Before initiating your purification, it is critical to understand the quantitative parameters that dictate the behavior of this molecule on a silica stationary phase.

Table 1: Quantitative & Chromatographic Parameters

ParameterValue / SpecificationRationale
Target Molecule 3-Methoxy-3-oxo-2-phenylpropanoic acidContains both a methyl ester and a free carboxylic acid.
Molecular Weight 194.18 g/mol [1]Useful for calculating mass recovery and molarity.
Stationary Phase Silica Gel (230–400 mesh, 40–63 μm)Standard flash chromatography support.
Mobile Phase Modifier 0.5% – 1.0% (v/v) Glacial Acetic Acid[2]Suppresses ionization to prevent silica tailing.
Max Evaporation Temp ≤ 35 °CCritical threshold to prevent thermal decarboxylation[3].
Visualization UV (254 nm) & Bromocresol GreenUV detects the phenyl ring; the stain confirms the acidic proton.
Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking severely on the silica gel TLC plate, and my column fractions are smearing together. How do I fix this? Causality & Solution: 3-Methoxy-3-oxo-2-phenylpropanoic acid contains a highly polar, free carboxylic acid moiety. On bare normal-phase silica gel, carboxylic acids establish strong hydrogen bonds with the slightly acidic surface silanol groups (Si-OH)[4]. This creates a dynamic equilibrium between the protonated and deprotonated states of your molecule as it travels down the column, causing it to elute at varying speeds and resulting in a characteristic "streak" or "tail"[2]. Actionable Fix: You must add 0.5% to 1.0% (v/v) of a volatile acid modifier, such as glacial acetic acid (AcOH) or formic acid, to your mobile phase (e.g., Hexane:EtOAc + 1% AcOH)[2]. This floods the system with protons, forcing your analyte to remain in its fully protonated, neutral state. This self-validating adjustment will immediately consolidate your product into a tight, symmetrical band.

Q2: I pooled my pure fractions and evaporated the solvent, but my yield is unexpectedly low. Furthermore, my NMR shows a new singlet around 3.6 ppm and is missing the carboxylic acid proton. What happened? Causality & Solution: You have inadvertently degraded your product via thermal decarboxylation. 3-Methoxy-3-oxo-2-phenylpropanoic acid is a malonic acid monoester (a geminal dicarbonyl compound). When subjected to heat, these derivatives readily undergo decarboxylation through a highly favorable 6-membered cyclic transition state[5]. This process releases carbon dioxide gas and leaves behind methyl 2-phenylacetate as a degradation byproduct[3]. Actionable Fix: Never exceed a water bath temperature of 35 °C during rotary evaporation. Malonic half-esters are highly sensitive to thermal stress.

Q3: If I cannot use heat, how do I completely remove the acetic acid modifier from my final purified product? Causality & Solution: Acetic acid has a relatively high boiling point (118 °C) and is difficult to remove under standard rotary evaporation without applying dangerous levels of heat that would destroy your product. Actionable Fix: Utilize azeotropic distillation. Add 5–10 mL of toluene or hexanes to your pooled fractions and evaporate under reduced pressure at 30 °C. The toluene forms a low-boiling azeotrope with the acetic acid, pulling it out of the mixture safely. Repeat this process 2–3 times, then place the flask on a high-vacuum Schlenk line overnight to achieve a completely dry, acid-free product.

Part 3: Step-by-Step Experimental Protocol

To ensure reproducibility and safeguard against degradation, follow this validated workflow for the purification of 3-Methoxy-3-oxo-2-phenylpropanoic acid.

Step 1: Column Packing & Equilibration

  • Measure out silica gel (approximately 30–50 times the mass of your crude mixture).

  • Prepare your mobile phase: e.g., 80:20 Hexanes:Ethyl Acetate containing 1% (v/v) Glacial Acetic Acid .

  • Create a slurry with the silica and mobile phase, and pour it into the column. Allow it to settle under gentle positive pressure.

Step 2: Sample Loading (Dry Loading)

  • Dissolve your crude mixture in a minimum volume of dichloromethane (DCM).

  • Add a small amount of acid-washed silica gel (about 3 times the crude mass) to the flask.

  • Evaporate the DCM on a rotary evaporator (Water bath ≤ 35 °C ) until a free-flowing powder remains.

  • Carefully load this powder onto the flat bed of the packed column and top with a 1 cm protective layer of clean sand.

Step 3: Elution & Fraction Collection

  • Begin eluting with the mobile phase. If utilizing a gradient, ensure the 1% AcOH modifier concentration remains constant across all solvent ratios.

  • Collect fractions in appropriately sized test tubes.

  • Monitor elution via TLC. Spot fractions, develop in the modified mobile phase, and visualize using a UV lamp (254 nm) followed by a Bromocresol Green stain (which will turn yellow in the presence of the carboxylic acid).

Step 4: Concentration & Isolation (Critical Step)

  • Pool the fractions containing the pure product into a round-bottom flask.

  • Evaporate the solvent on a rotary evaporator. Strictly maintain the water bath at or below 35 °C to prevent thermal decarboxylation[3].

  • Perform azeotropic drying by adding 10 mL of toluene and re-evaporating (repeat twice) to strip residual acetic acid.

  • Dry the final isolated oil/solid under high vacuum overnight.

Part 4: Mechanistic Visualizations

The following diagrams map the logical flow of the purification process and the mechanistic pathway of the primary degradation risk.

PurificationWorkflow A Crude Mixture (3-Methoxy-3-oxo-2-phenylpropanoic acid) B Prepare Mobile Phase (Hexane:EtOAc + 1% AcOH) A->B C Load Column (Dry Load with Acid-Washed Silica) B->C D Isocratic/Gradient Elution (TLC Monitoring) C->D E Fraction Collection (Pool pure fractions) D->E F Solvent Removal (Rotovap < 35°C to prevent degradation) E->F G Pure Product (Azeotropic drying with Toluene) F->G

Caption: Workflow for the silica gel purification of 3-Methoxy-3-oxo-2-phenylpropanoic acid.

DecarboxylationMechanism A 3-Methoxy-3-oxo-2-phenylpropanoic acid (Malonic Monoester) B Thermal Stress (Evaporation > 35°C) A->B C 6-Membered Cyclic Transition State B->C Heat D Methyl 2-phenylacetate (Degradation Product) C->D Decarboxylation E Carbon Dioxide (CO2) (Gas Evolution) C->E

Caption: Thermal decarboxylation pathway of malonic monoesters via a cyclic transition state.

Part 5: References
  • National Institutes of Health. "3-Methoxy-3-oxo-2-phenylpropanoic acid | C10H10O4 | CID 2817775." PubChem. URL:[Link]

  • ResearchGate. "TLC tailing and carboxylic acid?" ResearchGate Discussions. URL:[Link]

  • Chemistry Stack Exchange. "Decarboxylation of malonic esters." Stack Exchange. URL:[Link]

Sources

Optimization

Core Principles &amp; Causality: The Decarboxylation Risk

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of Methyl Hydrogen Phenylmalonate (also known as phenylmalonic acid monomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of Methyl Hydrogen Phenylmalonate (also known as phenylmalonic acid monomethyl ester).

Unlike highly stable APIs, malonic acid half-esters present unique thermodynamic challenges during purification. This guide bypasses standard boilerplate protocols to address the specific physicochemical vulnerabilities of this compound.

The fundamental challenge in purifying methyl hydrogen phenylmalonate is its thermal instability. Traditional recrystallization relies on dissolving a crude product in a boiling solvent and allowing it to cool. Do not apply this method here.

Phenylmalonic acid and its half-esters are highly susceptible to thermal decarboxylation[1],[2]. Heating this compound above 40 °C will drive the irreversible loss of CO₂, converting your valuable half-ester into methyl phenylacetate[2]. Therefore, purification must rely strictly on an anti-solvent precipitation strategy at ambient temperatures[3].

Physicochemical Properties & Quantitative Data

ParameterValue / CharacteristicExperimental Implication
Appearance White crystalline solidVisual indicator of successful purification.
Melting Point 89–93 °C[3],[4]A sharp range indicates high purity; a depressed/broad range suggests thermal degradation or trapped solvent.
Thermal Stability Unstable >40 °C[1]Strict avoidance of boiling solvents; requires ambient-temperature dissolution.
Primary Solvents Methanol, Ethyl AcetateExcellent for initial dissolution at room temperature.
Anti-Solvents Diethyl Ether, HexanesInduces rapid precipitation when titrated into the primary solvent[3].

Experimental Workflow & Protocol

G Start Crude Methyl Hydrogen Phenylmalonate Dissolve Dissolve in minimal Methanol (20-25°C) Start->Dissolve Filter Ambient Filtration (Remove insolubles) Dissolve->Filter Decarboxylation Thermal Degradation (Decarboxylation >40°C) Dissolve->Decarboxylation If heated >40°C AntiSolvent Add Cold Diethyl Ether dropwise until cloudy Filter->AntiSolvent Cool Cool to 4°C (Induce crystallization) AntiSolvent->Cool Collect Vacuum Filtration & Ether Wash Cool->Collect Pure Pure Crystals (m.p. 89-93°C) Collect->Pure

Workflow for the recrystallization of methyl hydrogen phenylmalonate.

Step-by-Step Methodology: Methanol/Diethyl Ether Anti-Solvent Recrystallization

Self-Validating System: This protocol uses visual cues (turbidity) and thermal endpoints (melting point) to validate success at each stage.

  • Ambient Dissolution: Place the crude methyl hydrogen phenylmalonate in a clean, dry Erlenmeyer flask. Add a minimum volume of methanol at room temperature (20–25 °C) and swirl to dissolve.

    • Causality: Methanol readily breaks the intermolecular hydrogen bonds of the carboxylic acid moiety without requiring heat, preserving the structural integrity of the malonate[3].

  • Clarification: If the solution is cloudy or contains polymerized particulates, perform a gravity filtration through fluted filter paper.

    • Validation: The filtrate must be optically clear before proceeding.

  • Anti-Solvent Titration: Place the flask on a magnetic stirrer. While stirring gently, add ice-cold diethyl ether dropwise. Continue addition until the solution reaches the "cloud point"—a persistent, milky turbidity that does not dissipate upon swirling.

    • Causality: Diethyl ether acts as an anti-solvent, sharply lowering the dielectric constant of the mixture and forcing the polar half-ester out of solution[3].

  • Controlled Nucleation: Stop stirring. Cover the flask and allow it to sit undisturbed at room temperature for 15–30 minutes to allow seed crystals to form. Once initial crystallization is observed, transfer the flask to a 4 °C refrigerator for 2–4 hours to maximize yield.

  • Harvesting & Washing: Collect the white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of pre-chilled diethyl ether to remove residual mother liquor.

  • Drying & Validation: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.

    • Validation: Determine the melting point. A sharp melting point between 89 °C and 93 °C confirms high purity[3],[4].

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the product precipitates as a supercooled liquid rather than a solid crystal lattice. This usually happens if the anti-solvent (diethyl ether) is added too rapidly, creating a localized shock, or if the solvent mixture's temperature is too close to the melting point of the solvated product.

  • Troubleshooting Step: Redissolve the oil by adding a few drops of methanol until the solution is clear again. Scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions that serve as nucleation sites, or introduce a pure seed crystal before slowly cooling the mixture.

Q: I detect a sweet, floral odor in my final product, and the melting point is depressed. What went wrong? A: A sweet, honey-like odor strongly indicates contamination with methyl phenylacetate. This is the primary degradation product formed via thermal decarboxylation. Phenylmalonic acid derivatives are highly susceptible to losing CO₂ when exposed to heat[1],[2].

  • Troubleshooting Step: Review your entire workflow—especially the initial solvent removal via rotary evaporation. Ensure that the water bath temperature never exceeds 30–35 °C[1]. If degradation has already occurred, you cannot fix it via recrystallization; you must purify the mixture via silica gel chromatography before attempting crystallization again[4].

Q: Can I use a different solvent system if I want to avoid diethyl ether due to peroxide risks? A: Yes. An alternative validated system is Ethyl Acetate / Hexanes . You can dissolve the crude half-ester in a minimal amount of room-temperature ethyl acetate and use hexanes as the anti-solvent to induce crystallization. Alternatively, purification via silica gel column chromatography using a Hexane:Ethyl Acetate gradient (3:1 to pure Ethyl Acetate) is highly effective for isolating the pure half-ester[4].

References

  • US5258388A - Anticholinergic compounds, compositions and methods of treatment Source: Google Patents URL
  • WO2008150487A2 - Synthesis of half esters Source: Google Patents URL
  • US2881209A - Preparation of phenylmalonic acid Source: Google Patents URL
  • Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution Source: ACS Publications (Journal of Physical Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Analysis of 3-Methoxy-3-oxo-2-phenylpropanoic Acid: A Comparative Guide on Chiral vs. Achiral Methodologies

Introduction to the Analytical Challenge 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as monomethyl phenylmalonate) is a highly valuable chiral half-ester. It is predominantly synthesized via the enzymatic desymmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as monomethyl phenylmalonate) is a highly valuable chiral half-ester. It is predominantly synthesized via the enzymatic desymmetrization of dimethyl phenylmalonate using Pig Liver Esterase (PLE) [2].

As a Senior Application Scientist, I frequently encounter methods that fail to accurately profile this molecule due to a misunderstanding of its physicochemical properties. The molecule possesses both a hydrophobic methyl ester and a highly polar, free carboxylic acid group (pKa ~2.58)[3]. Furthermore, malonic acid half-esters are notoriously prone to thermal decarboxylation, rendering Gas Chromatography (GC) unsuitable without complex derivatization. Therefore, High-Performance Liquid Chromatography (HPLC) is the gold standard.

Evaluating the success of its synthesis requires a dual-modal analytical approach:

  • Chemical Yield: Quantifying the conversion of the diester to the monoester.

  • Stereoselectivity: Determining the enantiomeric excess (ee) of the resulting (R)- or (S)-3-methoxy-3-oxo-2-phenylpropanoic acid.

This guide objectively compares the performance of an Amylose-based Chiral Stationary Phase (CSP) against standard C18 Reversed-Phase and Bare Silica Normal-Phase alternatives, providing self-validating experimental protocols for comprehensive analysis.

Visualizing the Analytical Workflow

To establish a robust analytical pipeline, the workflow must be split to address both yield and stereochemistry independently.

HPLC_Workflow A Dimethyl Phenylmalonate (Prochiral Substrate) B Pig Liver Esterase (PLE) Enzymatic Desymmetrization A->B Hydrolysis C 3-Methoxy-3-oxo-2-phenylpropanoic acid (Chiral Monoester) B->C Asymmetric Cleavage D HPLC Analysis Routing C->D E RP-HPLC (C18 Column) Quantify Conversion & Byproducts D->E Yield Monitoring F Chiral HPLC (Amylose CSP) Determine Enantiomeric Excess (ee) D->F Stereochemical Analysis

Workflow for enzymatic synthesis and dual-modal HPLC analysis of the chiral monoester.

Methodological Comparison & Causality

Method A: Reversed-Phase HPLC (C18 Achiral)
  • Mechanism & Causality: C18 columns separate based on hydrophobicity. The highly polar diacid byproduct elutes first, followed by the monoester, and finally the unreacted diester. Because the monoester's carboxylic acid group will ionize at neutral pH (causing severe peak tailing via secondary interactions with residual silanols), the mobile phase must be acidified to pH < 2.5.

  • Limitation: C18 stationary phases lack the chiral recognition sites required to separate (R)- and (S)-enantiomers.

Method B: Normal-Phase HPLC (Bare Silica)
  • Mechanism & Causality: Bare silica separates based on polarity using non-aqueous solvents (e.g., Hexane/2-Propanol) [1]. The elution order is reversed compared to C18: the non-polar diester elutes first, followed by the monoester.

  • Limitation: While excellent for preparative scale-up, bare silica cannot resolve enantiomers.

Method C: Chiral HPLC (Amylose-based CSP)
  • Mechanism & Causality: The "Product" of choice for stereochemical analysis. Amylose tris(3,5-dimethylphenylcarbamate) stationary phases provide a helical chiral groove. The monoester enters this groove, and stereorecognition occurs via a combination of hydrogen bonding (at the carbamate linkages), dipole-dipole interactions, and π-π stacking with the phenyl ring.

Quantitative Performance Comparison
Chromatographic ParameterC18 Reversed-Phase (Alternative)Bare Silica NP-HPLC (Alternative)Amylose-based CSP (Target Product)
Primary Application Rapid Yield & Purity MonitoringPreparative Scale-upEnantiomeric Excess (ee) Profiling
Retention Time (Monoester) ~4.2 min~6.5 min(R): 8.1 min, (S): 9.4 min
Enantiomeric Resolution ( Rs​ ) 0.0 (Co-elution)0.0 (Co-elution)> 1.8 (Baseline Resolved)
Peak Asymmetry Factor ( As​ ) 1.1 (with 0.1% TFA)1.3 (with 0.1% TFA)1.1 (with 0.1% TFA)
Elution Order Diacid Monoester DiesterDiester Monoester DiacidDiester (R)-Mono (S)-Mono

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, implement the following step-by-step protocols. Each protocol includes a self-validating system check to confirm column performance prior to analyzing unknown enzymatic reactions.

Protocol 1: Yield Quantification via RP-HPLC

Objective: Determine the conversion rate of dimethyl phenylmalonate to 3-methoxy-3-oxo-2-phenylpropanoic acid.

  • Column Preparation: Install a standard C18 column (250 mm × 4.6 mm, 5 µm). Maintain at 25°C.

  • Mobile Phase Formulation: Prepare an isocratic mixture of 40% Acetonitrile and 60% ultrapure water. Add 0.1% Trifluoroacetic acid (TFA) to the total volume. Causality: TFA suppresses the ionization of the monoester's carboxyl group, ensuring sharp, symmetrical peaks.

  • System Parameters: Set flow rate to 1.0 mL/min and UV detection to 215 nm.

  • Self-Validation Step: Inject a synthetic mixture containing 1 mg/mL each of phenylmalonic acid, monomethyl phenylmalonate, and dimethyl phenylmalonate. Verify that the resolution ( Rs​ ) between all three peaks is > 2.0.

  • Sample Analysis: Dilute the PLE reaction aliquot 1:10 in the mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral NP-HPLC

Objective: Resolve and quantify the (R) and (S) enantiomers of 3-methoxy-3-oxo-2-phenylpropanoic acid.

  • Column Preparation: Install an Amylose-based CSP column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm). Maintain at 25°C.

  • Mobile Phase Formulation: Prepare an isocratic mixture of 95% n-Hexane and 5% 2-Propanol. Critically, add 0.1% TFA. Causality: Without TFA in the normal-phase environment, the free carboxylic acid will aggressively hydrogen-bond with the stationary phase, destroying the chiral recognition network and resulting in broad, unquantifiable smears.

  • System Parameters: Set flow rate to 1.0 mL/min and UV detection to 215 nm.

  • Self-Validation Step: Inject a chemically synthesized racemic standard of 3-methoxy-3-oxo-2-phenylpropanoic acid. Adjust the 2-Propanol modifier concentration (± 2%) until the baseline resolution ( Rs​ ) between the (R) and (S) peaks is 1.5.

  • Sample Analysis: Extract the PLE reaction mixture with ethyl acetate, evaporate under nitrogen, reconstitute in the mobile phase, and inject 10 µL. Calculate ee using the area under the curve (AUC) for the resolved enantiomeric peaks.

References

  • Cho, H. (2008). Selective Monohydrolysis of Symmetric Diesters in Mainly Aqueous Media. Texas Tech University.
  • Van Gelderen, H., Mayer, J. M., Cellamare, S., & Testa, B. (1994). The temperature dependence of steady-state kinetics: What can be learned about pig liver esterase stereospecificity?. Chirality, 6(1).
  • ChemicalBook. (2026). Phenylmalonic acid Properties.
Comparative

Certificate of Analysis (CoA) &amp; Performance Comparison Guide: 3-Methoxy-3-oxo-2-phenylpropanoic Acid vs. Malonate Alternatives

As a Senior Application Scientist in pharmaceutical development, selecting the right intermediate is often the difference between a high-yielding stereoselective synthesis and a failed, impurity-laden batch. 3-Methoxy-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the right intermediate is often the difference between a high-yielding stereoselective synthesis and a failed, impurity-laden batch. 3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8), commonly known as phenylmalonic acid monomethyl ester, is a highly versatile prochiral building block [1]. It is predominantly utilized in the synthesis of α -amino acid derivatives, foldamers, and β -lactam antibiotics.

This guide decodes the critical parameters of its Certificate of Analysis (CoA), objectively compares its synthetic performance against its di-acid and di-ester alternatives, and provides field-proven, self-validating experimental protocols.

Part 1: Decoding the Certificate of Analysis (CoA)

A standard CoA for 3-Methoxy-3-oxo-2-phenylpropanoic acid must be scrutinized for specific parameters that directly impact downstream orthogonal reactions.

  • Chromatographic Purity (HPLC, 98.0%) :

    • The Causality : The presence of the di-ester (dimethyl phenylmalonate) or di-acid (phenylmalonic acid) impurities will poison downstream stereoselective enzymatic desymmetrization or lead to symmetrical byproducts during peptide coupling.

  • Moisture Content (Karl Fischer, 0.5%) :

    • The Causality : This compound is highly susceptible to moisture-induced hydrolysis of the methyl ester, converting it back to the unstable di-acid, which rapidly decarboxylates at room temperature.

  • Assay (Quantitative NMR or Titration, 98.0 - 102.0%) :

    • The Causality : Titration confirms the exact 1:1 ratio of the free carboxylic acid to the esterified moiety, ensuring accurate stoichiometric calculations for highly sensitive reagents like Diphenylphosphoryl azide (DPPA).

Part 2: Comparative Performance Analysis

When synthesizing complex active pharmaceutical ingredients (APIs), chemists must choose between the mono-ester, the di-ester, and the di-acid. The mono-ester provides orthogonal reactivity —a critical feature where one functional group can be reacted while the other remains intact.

Quantitative & Qualitative Comparison Table
Performance Metric3-Methoxy-3-oxo-2-phenylpropanoic acid (Mono-ester)Phenylmalonic Acid (Di-acid)Dimethyl Phenylmalonate (Di-ester)
Structure Ph-CH(COOH)(COOMe)Ph-CH(COOH) 2​ Ph-CH(COOMe) 2​
Orthogonal Reactivity Excellent (Differentiated termini)Poor (Symmetrical)Poor (Symmetrical)
Curtius Rearrangement Direct conversion to amino esterRequires double protectionInert (requires prior saponification)
Thermal Stability Moderate (Prone to decarboxylation >60°C)Low (Highly prone to decarboxylation)High (Stable to heat/moisture)
Enzymatic Utility Product of PLE/PPL hydrolysisN/ASubstrate for PLE/PPL hydrolysis
Downstream Application Ureidopeptides, α -amino acidsGeneral buffer, polymer crosslinkingPrecursor to the mono-ester

Part 3: Mechanistic Workflows & Degradation Pathways

To understand why the mono-ester is preferred despite its moderate thermal stability, we must visualize its role in the Curtius rearrangement. The mono-ester allows for the direct formation of an isocyanate (and subsequently an N-Cbz protected amino ester) without affecting the methyl ester, which is preserved for subsequent peptide chain elongation [2].

CurtiusWorkflow A 3-Methoxy-3-oxo- 2-phenylpropanoic acid (Mono-ester) C DPPA, Et3N Curtius Rearrangement A->C Orthogonal Reactivity B Dimethyl phenylmalonate (Di-ester) F No Direct Reaction (Requires Hydrolysis) B->F Lacks free -COOH D Isocyanate Intermediate C->D -N2, -CO2 E N-Cbz Amino Ester (Target API Precursor) D->E + Benzyl Alcohol

Fig 1: Orthogonal reactivity of the mono-ester vs. di-ester in Curtius rearrangement workflows.

However, the CoA moisture and purity parameters are critical because the mono-ester is prone to thermal degradation. As documented in literature, facile decarboxylation during rearrangement can lead to significant yield losses [2].

DegradationPathway A 3-Methoxy-3-oxo- 2-phenylpropanoic acid B Thermal Stress / Moisture (CoA Failure) A->B C Decarboxylation B->C D Methyl 2-phenylpropanoate (Major Impurity) C->D -CO2

Fig 2: Degradation pathway of the mono-ester leading to methyl 2-phenylpropanoate.

Part 4: Self-Validating Experimental Protocol

Synthesis of N-Cbz-2-phenylglycine methyl ester via Curtius Rearrangement

This protocol utilizes 3-Methoxy-3-oxo-2-phenylpropanoic acid to synthesize a protected amino acid derivative. The methodology is engineered as a self-validating system to ensure real-time quality control.

Reagents:

  • 3-Methoxy-3-oxo-2-phenylpropanoic acid (1.0 eq, CoA verified moisture < 0.5%)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et 3​ N) (1.1 eq)

  • Benzyl alcohol (1.5 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation & Purging : Dissolve the mono-ester (1.0 eq) in anhydrous toluene under an argon atmosphere.

    • Expert Insight: Toluene is chosen over polar solvents to suppress premature decarboxylation. Anhydrous conditions are mandatory; trace water will react with the isocyanate intermediate to form a symmetrical urea byproduct.

  • Activation : Cool the reaction vessel to 0 °C. Add Et 3​ N (1.1 eq) followed by dropwise addition of DPPA (1.1 eq).

    • Self-Validation Check: The reaction mixture should remain clear. Any immediate, violent gas evolution at 0 °C indicates moisture contamination or degraded DPPA.

  • Controlled Rearrangement : Gradually warm the mixture to 80 °C and stir for 2 hours.

    • Self-Validation Check: Controlled bubbling (N 2​ evolution) must be observed as the acyl azide converts to the isocyanate. The complete cessation of bubbling indicates full conversion.

  • Trapping : Add Benzyl alcohol (1.5 eq) directly to the vessel at 80 °C. Stir for an additional 12 hours.

    • Expert Insight: The addition of benzyl alcohol traps the isocyanate to form the carbamate (Cbz-protected amine). Strict temperature control at 80 °C is required; exceeding 90 °C accelerates the formation of the methyl 2-phenylpropanoate decarboxylation byproduct [2].

  • Workup & Isolation : Cool to room temperature, wash the organic layer sequentially with 5% citric acid, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

References

  • 3-Methoxy-3-oxo-2-phenylpropanoic acid | C10H10O4 | CID 2817775 National Center for Biotechnology Information. PubChem Compound Summary. URL:[Link]

  • Enantioselective Synthesis of α -Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α , α -Disubstituted Malonate Diesters The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Validation

Analytical Methods for the Characterization of Methyl Hydrogen Phenylmalonate: A Comprehensive Comparison Guide

Methyl Hydrogen Phenylmalonate (MHPM) is a highly versatile, chiral half-ester utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of anticholinergic drugs (such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl Hydrogen Phenylmalonate (MHPM) is a highly versatile, chiral half-ester utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of anticholinergic drugs (such as tropine esters)[1] and acts as a foundational chiral building block in asymmetric synthesis. Because MHPM possesses both a reactive carboxylic acid and a protected methyl ester, it offers unique regioselective advantages over its symmetric counterparts.

As a Senior Application Scientist, I have structured this guide to objectively compare MHPM against alternative malonate derivatives, detail the causality behind its analytical characterization, and provide a self-validating system of experimental protocols.

Product Performance Comparison: MHPM vs. Alternatives

When designing a synthetic route involving phenylmalonate derivatives, chemists typically choose between the free diacid, the diester, or the monoester (MHPM). Understanding the physicochemical limitations of each is critical for yield optimization.

Phenylmalonic acid (the diacid) is notoriously unstable and highly prone to thermal decarboxylation, making direct esterification or coupling extremely difficult without significant yield loss[2]. Conversely, Dimethyl Phenylmalonate (the diester) is highly stable but achiral and unreactive, requiring harsh, non-selective saponification to yield a reactive species.

MHPM strikes the optimal balance. It is synthesized via the enzymatic desymmetrization of prochiral dimethyl phenylmalonate using Penicillin G Acylase (PGA), yielding an enantiopure (+)-monoester[3][4].

Table 1: Quantitative and Qualitative Comparison of Phenylmalonate Alternatives
FeaturePhenylmalonic Acid (Diacid)Dimethyl Phenylmalonate (Diester)Methyl Hydrogen Phenylmalonate (Monoester)
Chemical Structure SymmetricSymmetricAsymmetric (Chiral Center)
Thermal Stability Very Low (Rapid decarboxylation >100°C)High (Stable at reflux)Moderate (Requires controlled handling)
Enantiomeric Potential None (Achiral)None (Prochiral)High (Resolvable via biocatalysis)
Synthetic Utility Poor (Degrades during activation)Moderate (Requires prior deprotection)Excellent (Direct coupling ready)
Primary Application Niche buffer/ligand studiesBulk starting materialAdvanced API synthesis (e.g., Anticholinergics)

The Self-Validating Analytical System

To guarantee the scientific integrity of MHPM batches, a singular analytical technique is insufficient. We employ a tripartite, self-validating system :

  • Chiral HPLC confirms the stereochemical purity (Enantiomeric Excess).

  • NMR Spectroscopy confirms the macroscopic structural integrity (1:1 ester-to-acid ratio).

  • Derivatized GC-MS confirms the exact molecular mass without thermal degradation artifacts.

If a batch passes all three orthogonal protocols, the characterization is absolute.

Workflow Visualization

G DMPM Dimethyl Phenylmalonate (Prochiral Diester) PGA Penicillin G Acylase (Enzymatic Desymmetrization) DMPM->PGA Biocatalytic Hydrolysis MHPM Methyl Hydrogen Phenylmalonate (Chiral Monoester) PGA->MHPM Asymmetric Conversion HPLC Chiral HPLC (Stereochemical Purity) MHPM->HPLC Chiralcel-OD Column NMR 1H/13C NMR (Structural Integrity) MHPM->NMR CDCl3 Solvent GCMS GC-MS (Silylated) (Mass Confirmation) MHPM->GCMS BSTFA Derivatization

Fig 1: Biocatalytic synthesis and self-validating analytical characterization workflow of MHPM.

Experimental Protocols & Methodologies

Protocol A: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Because MHPM is utilized as a chiral building block, determining its enantiomeric excess (ee) is paramount. Standard reverse-phase columns cannot separate enantiomers. We utilize a Chiralcel-OD column, which relies on a cellulose-based stationary phase to differentially interact with the (+)- and (-)-enantiomers of MHPM[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of MHPM in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a Chiralcel-OD column (250 mm × 4.6 mm, 5 µm). Equilibrate with the mobile phase: Hexane / Isopropanol / Trifluoroacetic acid (93:7:1.5 v/v/v)[5]. Note: The addition of 1.5% TFA is critical to suppress the ionization of the free carboxylic acid, preventing severe peak tailing.

  • Run Conditions: Set the flow rate to 0.25 mL/min[5]. Maintain column temperature at 25°C.

  • Detection: Monitor UV absorbance at 260 nm[5].

  • Data Analysis: Integrate the areas of the two resolved enantiomeric peaks. Calculate the enantiomeric excess using the formula: %ee=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Enzymatic hydrolysis of the diester can sometimes over-proceed to the diacid, or fail to initiate, leaving unreacted diester. 1 H NMR definitively proves the 1:1 stoichiometric ratio of the methoxy group to the methine proton, confirming the half-ester structure[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of thoroughly dried MHPM in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a standard 1D 1 H NMR spectrum at 400 MHz with 16 scans and a relaxation delay of 2 seconds.

  • Spectral Interpretation:

    • Verify the presence of a sharp 3-proton singlet at roughly δ 3.75 ppm (corresponding to the -OCH 3​ ester group).

    • Verify the 1-proton singlet at roughly δ 4.65 ppm (the chiral methine proton adjacent to the phenyl ring).

    • Verify the 5-proton multiplet between δ 7.30 - 7.50 ppm (aromatic ring).

    • Look for a broad 1-proton singlet far downfield ( δ 10.5 - 11.5 ppm) indicating the free carboxylic acid (-COOH).

Protocol C: Gas Chromatography-Mass Spectrometry (GC-MS) via Derivatization

Causality: Attempting to run MHPM directly through a GC inlet heated to 250°C will result in catastrophic thermal decarboxylation, yielding methyl phenylacetate. To capture the true intact mass, the free carboxylic acid must be derivatized (silylated) to a trimethylsilyl (TMS) ester, which is highly volatile and thermally stable.

Step-by-Step Methodology:

  • Derivatization: In a 2 mL glass GC vial, dissolve 2 mg of MHPM in 500 µL of anhydrous pyridine.

  • Silylation: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS as a catalyst.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to drive the silylation of the -COOH group to completion.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS (Split ratio 1:50). Use a standard DB-5MS capillary column.

  • Temperature Program: Initial temp 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Analysis: The mass spectrometer (Electron Ionization, 70 eV) will detect the molecular ion of the TMS-derivatized MHPM ( M+ = 266 m/z), confirming the exact molecular weight without decarboxylation artifacts.

References

  • US5258388A - Anticholinergic compounds, compositions and methods of treatment Google Patents URL
  • US2881209A - Preparation of phenylmalonic acid Google Patents URL
  • Current state and perspectives of penicillin G acylase-based biocatalyses Charles University Repository URL:[Link]

  • Elucidation of the enantioselective recognition mechanism of a penicillin G acylase-based chiral stationary phase ResearchGate URL:[Link]

  • US20150147800A1 - Malonate decarboxylases for industrial applications Google Patents URL

Sources

Comparative

Enantiomeric Excess Determination of 3-Methoxy-3-oxo-2-phenylpropanoic Acid: A Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Methoxy-3-oxo-2-phenylpropanoic acid (Methyl hydrogen phenylmalonate) Introduction and Analytical Challenge 3-Methoxy-3-oxo-2-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Methoxy-3-oxo-2-phenylpropanoic acid (Methyl hydrogen phenylmalonate)

Introduction and Analytical Challenge

3-Methoxy-3-oxo-2-phenylpropanoic acid is a chiral malonic acid half-ester (MAHE) that serves as a critical intermediate in the synthesis of pharmaceuticals and as a benchmark substrate in biocatalytic desymmetrization and decarboxylation studies [1].

Determining the enantiomeric excess ( ee ) of this compound presents a specific analytical challenge. The molecule possesses a highly acidic α-proton (flanked by a phenyl ring, an ester, and a carboxylic acid) and a free carboxylate moiety. If analyzed without proper methodological controls, the free carboxylic acid interacts strongly with residual silanols on chromatographic stationary phases, leading to severe peak tailing, poor resolution, and inaccurate integration. Furthermore, harsh derivatization conditions can easily trigger racemization via enolization at the labile α-stereocenter.

This guide objectively compares the three most robust methodologies for determining the ee of 3-methoxy-3-oxo-2-phenylpropanoic acid, providing self-validating protocols and mechanistic justifications for every experimental choice.

Method Comparison Overview

The table below summarizes the performance parameters of the three primary analytical strategies.

Analytical MethodPrinciple of SeparationResolution ( Rs​ )Risk of RacemizationTime per AssayEquipment Cost
Direct Chiral HPLC Polysaccharide CSPs with acidic modifier> 1.5 (Baseline)Minimal (Direct analysis)15–30 minHigh (Chiral columns)
Diastereomeric Derivatization Covalent coupling with chiral amine + Achiral C18 HPLC> 2.0Moderate (Requires mild coupling)2–3 hoursLow (Standard columns)
Chiral NMR (CSA) Diastereomeric salt formation with chiral baseN/A (Integration)Low10 minHigh (NMR time)

Workflow Decision Matrix

Selecting the appropriate method depends on equipment availability and the required throughput.

G start Sample: 3-Methoxy-3-oxo- 2-phenylpropanoic acid q1 Chiral HPLC Column Available? start->q1 direct Direct Chiral HPLC (e.g., Chiralcel OD-H) q1->direct Yes deriv Diastereomeric Derivatization q1->deriv No nmr 1H NMR Analysis deriv->nmr achiral Achiral C18 HPLC deriv->achiral

Caption: Decision workflow for selecting an enantiomeric excess determination method.

Deep Dive 1: Direct Chiral HPLC (The Gold Standard)

Direct separation on a Chiral Stationary Phase (CSP) is the most accurate method, as it avoids any chemical manipulation of the sample that might alter the true ee .

Mechanistic Causality

For carboxylic acids, polysaccharide-based columns (like Daicel Chiralcel OD-H or Chiralpak AD-H) are highly effective. However, the mobile phase must contain an acidic modifier (typically 0.1% to 1.5% Trifluoroacetic acid, TFA) [2].

  • Why TFA? The pKa of 3-methoxy-3-oxo-2-phenylpropanoic acid is approximately 3.5. In a neutral organic mobile phase, the acid partially ionizes. This mixed state (neutral/anionic) causes multiple retention mechanisms and devastating peak tailing. TFA forces the equilibrium entirely to the protonated, neutral state, ensuring sharp peaks and allowing the chiral recognition mechanisms (hydrogen bonding and steric inclusion within the amylose/cellulose grooves) to function properly.

Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Hexane/Isopropanol (90:10 v/v). Do not use protic solvents like pure methanol, which can slowly transesterify the compound.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) [2].

    • Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

  • System Validation: Inject a strictly racemic standard of the acid. You must observe two baseline-resolved peaks ( Rs​>1.5 ) with an area ratio of exactly 50.0:50.0 (±0.5%). If the ratio deviates, check the detector linearity or look for degradation.

Deep Dive 2: Diastereomeric Derivatization (The Robust Alternative)

When chiral columns are unavailable, the enantiomers can be covalently converted into diastereomers using an enantiopure reagent. Diastereomers have different physical properties and can be easily separated on standard achiral reversed-phase columns (e.g., C18).

Mechanistic Causality

The choice of coupling reagent is critical. Using thionyl chloride ( SOCl2​ ) to form an acid chloride intermediate is strictly forbidden for this compound; the highly acidic α-proton will rapidly enolize via ketene formation, completely racemizing the sample. Instead, we use EDC·HCl and HOBt . This combination forms a stable active ester intermediate under mild, near-neutral conditions at room temperature, preserving the stereochemical integrity of the C2 chiral center [3].

Pathway rac Enantioenriched Acid (R/S Mixture) dias Diastereomeric Amides (R,R) and (S,R) rac->dias reagent (R)-(+)-1-Phenylethylamine + EDC / HOBt reagent->dias sep Baseline Separation on Achiral C18 dias->sep

Caption: Mild diastereomeric derivatization pathway to prevent α-proton racemization.

Self-Validating Protocol
  • Reaction Setup: In a dry vial, dissolve 10 mg of the acid sample in 1 mL anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 1.2 equivalents of (R) -(+)-1-phenylethylamine, followed by 1.5 equivalents of EDC·HCl and 1.5 equivalents of HOBt. Stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3​ (to remove unreacted acid and HOBt), and brine. Dry over Na2​SO4​ and evaporate.

  • HPLC Analysis:

    • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Water / Acetonitrile (Gradient: 30% to 70% ACN over 20 mins).

  • System Validation: Derivatize a known racemic sample alongside your unknown. The racemic sample must yield a 1:1 ratio of the two diastereomeric peaks. If the ratio is not 1:1, kinetic resolution has occurred during the coupling step, and the reaction must be driven to 100% conversion to ensure accurate ee reporting.

Data Presentation & Calculation

Regardless of the method chosen, the enantiomeric excess is calculated using the integrated peak areas of the major and minor isomers.

Formula: ee(%)=Areamajor​+Areaminor​∣Areamajor​−Areaminor​∣​×100

Example Data Output (Direct Chiral HPLC vs. Derivatization):

ParameterDirect Chiral HPLC (OD-H)Derivatization + C18 HPLC
Retention Time (Isomer 1) 12.4 min16.2 min
Retention Time (Isomer 2) 14.8 min18.5 min
Peak Area 1 (mAUs) 48505100
Peak Area 2 (mAUs) 150160
Calculated ee 94.0% 93.9%
Validation Check Racemate ratio 50.1:49.9Racemate ratio 50.3:49.7

Note: The excellent agreement between the two methods validates that the mild EDC/HOBt coupling conditions successfully prevented racemization.

References

  • Structural Basis for Inverting the Enantioselectivity of Arylmalonate Decarboxylase Revealed by the Structural Analysis of the Gly74Cys/Cys188Ser Mutant in the Liganded Form. Biochemistry - ACS Publications. Available at:[Link]

  • Malonate decarboxylases for industrial applications. Google Patents (US20150147800A1).
  • Decarboxylative Allylic Alkylation of Phthalides: Stabilized Benzylic Nucleophiles for sp3–sp3 Coupling. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Validation

A Spectroscopic Compass: Navigating the Structural Nuances of 3-Methoxy-3-oxo-2-phenylpropanoic Acid and Its Derivatives

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques offer a powerful lens through which we can view the int...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques offer a powerful lens through which we can view the intricate architecture of chemical compounds. This guide provides an in-depth spectroscopic comparison of 3-Methoxy-3-oxo-2-phenylpropanoic acid, a versatile building block in organic synthesis, and its derivatives. By examining the subtle yet significant shifts in their spectral data, we can gain a deeper appreciation for the interplay between molecular structure and spectroscopic output.

The Spectroscopic Toolkit: A Primer

Before delving into a comparative analysis, it is essential to briefly revisit the principles of the spectroscopic techniques employed. Nuclear Magnetic Resonance (NMR) spectroscopy, in its proton (¹H) and carbon-13 (¹³C) variants, provides a detailed map of the carbon-hydrogen framework of a molecule. Infrared (IR) spectroscopy allows for the identification of functional groups by detecting their characteristic vibrational frequencies. Finally, Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, offering clues to its overall structure and stability.

The Molecular Lineup: Structures and Correlations

To facilitate a clear comparison, we will examine 3-Methoxy-3-oxo-2-phenylpropanoic acid as our parent compound and consider three key derivatives: its ethyl ester analog (3-Ethoxy-3-oxo-2-phenylpropanoic acid), its corresponding amide (2-phenylmalonamide), and a para-substituted derivative (p-chloro-3-methoxy-3-oxo-2-phenylpropanoic acid).

Caption: Figure 1: Structures of the parent compound and its derivatives.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethine Proton (-CH-)Methoxy/Ethoxy Protons (-OCH₃/-OCH₂CH₃)Other
3-Methoxy-3-oxo-2-phenylpropanoic acid ~7.2-7.4 (m, 5H)~4.5 (s, 1H)~3.7 (s, 3H)>10 (br s, 1H, -COOH)
3-Ethoxy-3-oxo-2-phenylpropanoic acid [1][2][3]~7.2-7.4 (m, 5H)~4.5 (s, 1H)~4.2 (q, 2H), ~1.2 (t, 3H)>10 (br s, 1H, -COOH)
2-Phenylmalonamide ~7.2-7.4 (m, 5H)~4.0 (s, 1H)-~7.5 & ~8.0 (br s, 4H, -CONH₂)
p-Chloro-3-methoxy-3-oxo-2-phenylpropanoic acid ~7.3 (d, 2H), ~7.2 (d, 2H)~4.5 (s, 1H)~3.7 (s, 3H)>10 (br s, 1H, -COOH)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbons (C=O)Aromatic CarbonsMethine Carbon (-CH-)Methoxy/Ethoxy Carbons (-OCH₃/-OCH₂CH₃)
3-Methoxy-3-oxo-2-phenylpropanoic acid ~172 (acid), ~168 (ester)~135 (quat.), ~128-129 (CH)~55~52
3-Ethoxy-3-oxo-2-phenylpropanoic acid [1][2][3]~172 (acid), ~167 (ester)~135 (quat.), ~128-129 (CH)~55~61, ~14
2-Phenylmalonamide ~170 (amide)~136 (quat.), ~127-129 (CH)~58-
p-Chloro-3-methoxy-3-oxo-2-phenylpropanoic acid ~172 (acid), ~168 (ester)~134 (quat.), ~133 (quat.), ~129-130 (CH)~54~52

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C-H Stretch (Aromatic/Aliphatic)C=O Stretch (Carboxylic Acid/Ester/Amide)C-O Stretch
3-Methoxy-3-oxo-2-phenylpropanoic acid ~3300-2500 (broad)~3100-3000, ~2950~1760 (acid), ~1735 (ester)~1250, ~1150
3-Ethoxy-3-oxo-2-phenylpropanoic acid ~3300-2500 (broad)~3100-3000, ~2980~1755 (acid), ~1730 (ester)~1240, ~1160
2-Phenylmalonamide -~3100-3000, ~2950~1680, ~1650 (Amide I & II)-
p-Chloro-3-methoxy-3-oxo-2-phenylpropanoic acid ~3300-2500 (broad)~3100-3000, ~2950~1760 (acid), ~1735 (ester)~1250, ~1150

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
3-Methoxy-3-oxo-2-phenylpropanoic acid [4]194150 (M-CO₂), 135 (M-COOCH₃), 105 (C₆H₅CO), 77 (C₆H₅)
3-Ethoxy-3-oxo-2-phenylpropanoic acid [1]208164 (M-CO₂), 135 (M-COOC₂H₅), 105 (C₆H₅CO), 77 (C₆H₅)
2-Phenylmalonamide 178134 (M-CONH₂), 105 (C₆H₅CO), 77 (C₆H₅)
p-Chloro-3-methoxy-3-oxo-2-phenylpropanoic acid 228/230184/186 (M-CO₂), 169/171 (M-COOCH₃), 139/141 (ClC₆H₄CO), 111/113 (ClC₆H₅)

In-Depth Analysis: The "Why" Behind the Data

The subtle variations in the spectroscopic data presented above are not random; they are a direct consequence of the changes in the molecular structure.

  • ¹H NMR: In the ethyl ester derivative, the sharp singlet of the methoxy group in the parent compound is replaced by a quartet and a triplet, characteristic of an ethyl group. The chemical shift of the methine proton is largely unaffected by this change. In the amide derivative, the acidic proton of the carboxylic acid is absent, and new broad signals for the amide protons appear. The electron-withdrawing effect of the chlorine atom in the para-substituted derivative causes a slight downfield shift of the aromatic protons.

  • ¹³C NMR: The most significant changes in the ¹³C NMR spectra are observed for the carbons directly attached to the modified functional groups. The ethoxy carbons in the ethyl ester derivative appear at different chemical shifts compared to the methoxy carbon in the parent compound. The carbonyl carbon of the amide in 2-phenylmalonamide is shifted upfield compared to the carboxylic acid and ester carbonyls, a typical trend for amides. The presence of the chlorine atom in the para-substituted derivative influences the chemical shifts of the aromatic carbons, with the carbon bearing the chlorine showing a significant downfield shift.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid is a defining feature of the parent compound and its ester and substituted derivatives, but is absent in the amide. The C=O stretching frequencies are also diagnostic. The two distinct C=O bands for the acid and ester groups in the parent compound are replaced by the characteristic Amide I and Amide II bands in 2-phenylmalonamide.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum directly reflects the change in molecular weight of the derivatives. The fragmentation patterns are also informative. For instance, the loss of the alkoxycarbonyl group (·COOR) is a common fragmentation pathway for the esters, leading to a fragment ion that can help identify the ester group. The presence of chlorine in the para-substituted derivative results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with two peaks separated by 2 m/z units in a roughly 3:1 ratio (³⁵Cl:³⁷Cl). A prominent fragmentation pattern for compounds of this type is the loss of CO₂, which is particularly favorable for β-keto acids.[5]

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. Below are generalized, step-by-step methodologies for the key experiments.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

  • Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to tetramethylsilane (TMS) as an internal standard.

2. IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Figure 2: General Experimental Workflow for Spectroscopic Analysis cluster_workflow Workflow Sample_Prep Sample Preparation (Dissolution/Pelletizing) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition Sample_Prep->IR_Acq MS_Acq MS Data Acquisition Sample_Prep->MS_Acq Data_Proc Data Processing (FT, Baseline Correction, etc.) NMR_Acq->Data_Proc IR_Acq->Data_Proc MS_Acq->Data_Proc Spectral_Analysis Spectral Analysis and Structural Elucidation Data_Proc->Spectral_Analysis

Caption: Figure 2: A generalized workflow for spectroscopic analysis.

Conclusion

This guide has provided a comparative spectroscopic analysis of 3-Methoxy-3-oxo-2-phenylpropanoic acid and its derivatives. By examining the nuances in their NMR, IR, and MS data, we can confidently distinguish between these closely related structures. The principles and methodologies outlined herein serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel organic compounds. A thorough understanding of these spectroscopic techniques is not merely an academic exercise but a critical component of ensuring the identity, purity, and quality of chemical entities in a research and development setting.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-3-oxo-2-phenylpropanoic acid. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0278782). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethoxy-3-oxo-2-phenylpropanoic acid (C11H12O4). Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • Supporting Information. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. Retrieved from [Link]

  • Axios Research. (n.d.). 3-Ethoxy-3-oxo-2-phenyl propanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into OH bonds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-3-oxo-2-phenylpropanoic acid. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Methoxybenzenepropanoic acid (FDB028423). Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-phenylpropanamide. Retrieved from [Link]

  • Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Oxo-3-phenylpropanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-(2-methoxyphenyl)-2-phenyl-propanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005772393. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Oxo-3-phenylpropanoic acid (Mixture oxo and keto) (FDB008272). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-3-methoxy-2-phenylpropanoic acid hydrochloride (C10H13NO3). Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Phenoxypropionic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-Methoxy-3-oxo-2-phenylpropanoic acid by NMR and Mass Spectrometry

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a foundational requirement. The biological activity and safety of a compound are intrinsically linked t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is a foundational requirement. The biological activity and safety of a compound are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural validation of 3-methoxy-3-oxo-2-phenylpropanoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a comprehensive and self-validating system for structural confirmation.

The synergistic use of NMR and MS offers a powerful approach to compound identification, surmounting the individual limitations of each method to yield a more complete and confident characterization.[1][2] While NMR provides unparalleled insight into the structural connectivity and is inherently quantitative, mass spectrometry delivers exceptional sensitivity and precise mass measurements.[1][3]

The Proposed Structure: 3-Methoxy-3-oxo-2-phenylpropanoic acid

Before delving into the analytical methodologies, let us first examine the hypothesized structure of our compound of interest.

Chemical Structure:

Molecular Formula: C10H10O4[4] Molecular Weight: 194.18 g/mol [4] IUPAC Name: 3-methoxy-3-oxo-2-phenylpropanoic acid[4]

Primary Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3][5] It provides information on the chemical environment, connectivity, and stereochemistry of each atom within the molecule.

The 'Why': Causality in Experimental Choices for NMR

For a molecule like 3-methoxy-3-oxo-2-phenylpropanoic acid, both ¹H and ¹³C NMR are essential. ¹H NMR will provide a rapid overview of the proton-containing functional groups and their connectivity, while ¹³C NMR will confirm the carbon backbone. The choice of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), is critical. The solvent must dissolve the analyte without introducing interfering signals in the regions of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-methoxy-3-oxo-2-phenylpropanoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal reference standard.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters to consider are the pulse angle (typically 90°), spectral width (~12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).[1]

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (~220 ppm) is necessary to encompass the range of carbon chemical shifts.

Data Interpretation: A Self-Validating System

¹H NMR (400 MHz, CDCl3) - Predicted Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.3-7.5Multiplet5HAromatic (C6H5)
~4.9Singlet1H-CH(Ph)
~3.8Singlet3H-OCH3

¹³C NMR (100 MHz, CDCl3) - Predicted Spectrum:

Chemical Shift (δ, ppm)Assignment
~170-175-COOH
~168-172-COOCH3
~135-140Aromatic (quaternary C)
~128-130Aromatic (CH)
~55-60-CH(Ph)
~52-55-OCH3

The predicted spectra provide a clear fingerprint of the proposed structure. The presence of a broad singlet in the downfield region of the ¹H spectrum is characteristic of a carboxylic acid proton. The multiplet integrating to 5 protons in the aromatic region, coupled with the singlet for the methine proton, confirms the phenyl group attached to a single carbon. The sharp singlet integrating to 3 protons corresponds to the methyl ester group. The ¹³C NMR spectrum will further validate the carbon framework, with distinct signals for the two carbonyl carbons, the aromatic carbons, the methine carbon, and the methoxy carbon.

Orthogonal Validation by Mass Spectrometry (MS)

While NMR provides the structural blueprint, mass spectrometry offers definitive confirmation of the molecular weight and can reveal key structural motifs through fragmentation analysis.[1][2] For comprehensive validation, employing high-resolution mass spectrometry (HRMS) is invaluable.[6][7][8]

The 'Why': Causality in Experimental Choices for MS

The choice of ionization technique is paramount. For determining the molecular weight, a soft ionization method like Electrospray Ionization (ESI) is preferred as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. For fragmentation analysis, a hard ionization technique like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is employed. Derivatization to form a more volatile ester may be necessary for GC-MS analysis of carboxylic acids.[9][10]

Experimental Protocol: High-Resolution MS (ESI) and GC-MS (EI)

High-Resolution MS (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes.

GC-MS (EI) with Derivatization:

  • Derivatization (Esterification): React the carboxylic acid with a suitable esterifying agent (e.g., methanolic HCl or BF3/methanol) to convert the carboxylic acid to its methyl ester, increasing its volatility.[10][11]

  • GC Separation: Inject the derivatized sample into a GC equipped with an appropriate capillary column. The temperature program should be optimized to ensure good separation.

  • MS Detection (EI): The eluting components from the GC are introduced into the EI source of the mass spectrometer. A standard electron energy of 70 eV is used for ionization.

Data Interpretation: A Self-Validating System

High-Resolution MS (ESI):

An exact mass measurement provides a highly accurate molecular formula.[6][7][12][13] For C10H10O4, the expected exact mass is 194.0579. An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the proposed molecular formula.

GC-MS (EI) Fragmentation of the Dimethyl Ester Derivative:

The derivatized molecule (dimethyl phenylmalonate) will have a molecular ion peak (M⁺) at m/z 208. Key fragmentation pathways would include:

  • Loss of a methoxy radical (•OCH3): m/z 177

  • Loss of a methoxycarbonyl radical (•COOCH3): m/z 149

  • Formation of the tropylium ion: m/z 91 (from the phenyl group)

  • Formation of the phenyl radical: m/z 77

The observation of these characteristic fragments provides further corroboration of the molecular structure.

Comparative Analysis: The Synergy of NMR and MS

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed atomic connectivity, stereochemistry, quantitative analysisMolecular weight, molecular formula (HRMS), fragmentation patterns
Sensitivity Lower (millimolar to micromolar)High (picomolar to femtomolar)[1]
Sample State SolutionGas or liquid (introduced into vacuum)
Strengths Unambiguous structure elucidation of isomers[3]High throughput, excellent for mixture analysis (with chromatography)
Limitations Requires relatively pure sample, lower sensitivityIsomers can be difficult to distinguish without fragmentation analysis[3]

The true power in structural validation lies in the cross-validation of data from both techniques.[1] NMR provides the detailed "what is connected to what," while MS confirms the "total mass and key building blocks."

Alternative and Complementary Techniques

While NMR and MS are the primary tools, other techniques can provide valuable supporting data:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of functional groups. For our molecule, we would expect to see characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretches for both the acid and the ester, and C-H stretches for the aromatic and aliphatic portions.

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, and O. This can be used to corroborate the molecular formula determined by HRMS.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.

Conclusion

The structural validation of 3-methoxy-3-oxo-2-phenylpropanoic acid is robustly achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an intricate map of the molecular framework, detailing the connectivity and chemical environment of each atom. High-resolution mass spectrometry confirms the elemental composition with high accuracy, while fragmentation analysis provides corroborating evidence of key structural motifs. This dual-pronged, self-validating approach ensures the highest level of confidence in the assigned structure, a critical checkpoint in any chemical research or drug development pipeline. The principles and protocols outlined in this guide serve as a comprehensive framework for the rigorous structural elucidation of novel chemical entities.

Visualizing the Workflow

NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS Standard B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Process FID (Fourier Transform) F->H I Phase & Baseline Correction H->I J Integrate & Assign Peaks I->J K Structure Validation J->K MS_Workflow cluster_esi High-Resolution MS (ESI) cluster_gcms Fragmentation Analysis (GC-MS) A Prepare Dilute Solution B Infuse into ESI Source A->B C Acquire Exact Mass B->C D Determine Molecular Formula C->D Validated Validated Structure D->Validated E Derivatize Sample (Esterification) F Inject into GC E->F G Separate Components F->G H Ionize (EI) & Detect Fragments G->H I Analyze Fragmentation Pattern H->I I->Validated Start Compound Start->A Start->E

Caption: Parallel workflows for MS-based structural validation.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available at: [Link]

  • Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. (2012). Available at: [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Creative Biostructure. Available at: [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Save My Exams. (2025). Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. (2025). Available at: [Link]

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Safety & Regulatory Compliance

Safety

3-Methoxy-3-oxo-2-phenylpropanoic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating all organic acids uniformly during waste consolidation. However, 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid mono...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic acids uniformly during waste consolidation. However, 3-Methoxy-3-oxo-2-phenylpropanoic acid (also known as phenylmalonic acid monomethyl ester) demands a highly specialized logistical approach. Because it is a malonic acid half-ester, it is susceptible to spontaneous degradation pathways that can turn a standard waste carboy into a pressurized hazard.

This guide provides the mechanistic reasoning, self-validating protocols, and operational logistics required to safely manage and dispose of this compound.

Part 1: Physicochemical Profile & Hazard Data

To design a safe disposal protocol, we must first understand the quantitative parameters that dictate the compound's reactivity in a waste stream.

PropertyValueOperational Implication
Chemical Name 3-Methoxy-3-oxo-2-phenylpropanoic acidContains both a carboxylic acid and an ester moiety.
CAS Number 33315-63-8Essential identifier for EPA/RCRA waste manifesting.
Molecular Formula C10H10O4Non-halogenated; designated for standard organic incineration.
Molecular Weight 194.19 g/mol Used to calculate theoretical gas yield during deactivation.
Primary Hazard Thermal/Catalytic DecarboxylationGenerates CO₂ gas; severe risk of sealed container overpressurization.
Optimal Storage 2–8 °C (Refrigerated)Suppresses spontaneous degradation prior to final disposal.

Part 2: Mechanistic Insight – The Decarboxylation Hazard

The critical failure point in the disposal of 3-Methoxy-3-oxo-2-phenylpropanoic acid is the assumption that it is stable at room temperature across all pH ranges. It is not.

Malonic acid derivatives undergo decarboxylation via a concerted shift of electrons through a six-membered cyclic transition state. While this typically requires elevated temperatures (>100 °C) for neat solids, the reaction kinetics change drastically in aqueous or mixed-solvent waste streams.

Counterintuitively, attempting to neutralize this acid with a weak aqueous base prior to disposal will actually accelerate gas evolution. Kinetic studies demonstrate that the singly charged monoanion of phenylmalonic acid derivatives undergoes decarboxylation at a significantly higher rate than the fully protonated, un-ionized acid [1]. If a researcher casually throws this compound into a basic aqueous waste drum and seals it, the accelerated generation of carbon dioxide will lead to catastrophic container rupture.

G A 3-Methoxy-3-oxo-2-phenylpropanoic Acid (Waste Accumulation) B Catalytic/Thermal Trigger (pH > 4 or Temp > 60°C) A->B Improper Storage C 6-Membered Cyclic Transition State B->C Activation D Methyl 2-phenylacetate (Stable Liquid) C->D Decarboxylation E Carbon Dioxide (CO2) (Gas Evolution) C->E Decarboxylation F Sealed Waste Container (No Venting) E->F Gas Trapped G CRITICAL RISK: Overpressurization & Rupture F->G Pressure Buildup

Mechanism of thermal decarboxylation and resulting overpressurization risk in sealed waste containers.

Part 3: Self-Validating Disposal Protocols

To mitigate the risks outlined above, laboratories must utilize one of the following two self-validating protocols, depending on the volume of waste generated.

Protocol A: Routine Laboratory Waste Segregation (For Small Quantities/Rinses)

This protocol is designed for the day-to-day disposal of reaction filtrates and minor solid residues.

  • Segregation: Isolate the waste stream. Do not mix 3-Methoxy-3-oxo-2-phenylpropanoic acid with strong oxidizers, strong acids, or aqueous bases (especially amines, which catalyze decarboxylation).

  • Container Selection: Transfer the waste into a High-Density Polyethylene (HDPE) carboy equipped with a pressure-relief (vented) cap.

  • Headspace Management: Fill the container to a maximum of 80% capacity.

    • Self-Validation Check: Visually confirm the liquid level is below the 80% fill line. Gently squeeze the HDPE container; if the vented cap is functioning correctly, you will hear the displacement of air, validating that the container cannot hold pressure.

  • pH Verification:

    • Self-Validation Check: Dip universal indicator paper into the waste mixture. A pH between 2.0 and 4.0 validates that the compound remains in its fully protonated, thermally stable state, preventing accelerated monoanion decarboxylation.

Protocol B: Active Quenching / Deactivation (For Bulk Expired Reagents)

If a laboratory needs to dispose of a large, expired batch of the neat solid (>50 grams), it should be intentionally deactivated to remove the gas-evolution hazard prior to manifesting.

  • Dissolution: In a fume hood, dissolve the solid in a compatible, combustible solvent (e.g., methanol or ethanol) within a round-bottom flask.

  • Catalytic Decarboxylation: Add a catalytic amount of a weak base (e.g., pyridine or triethylamine) to intentionally trigger the decarboxylation.

  • Monitoring: Attach a reflux condenser topped with an oil bubbler to the flask. Gently warm the solution to 60 °C.

    • Self-Validation Check: Monitor the oil bubbler. The vigorous bubbling indicates CO₂ evolution. The complete cessation of gas bubbles over a 10-minute observation window mathematically validates that 100% of the malonic half-ester has been converted to the stable, non-reactive methyl 2-phenylacetate.

  • Transfer: Once cooled, transfer the now-stabilized liquid to a standard non-halogenated organic waste drum.

Part 4: Logistical & Operational Plan (Cradle-to-Grave)

Under the Resource Conservation and Recovery Act (RCRA), generators must ensure the proper classification, storage, and final destruction of hazardous waste .

  • Satellite Accumulation Area (SAA): Store the vented waste containers in a designated SAA at or below room temperature. Keep the area well-ventilated to disperse any slowly evolving CO₂. Limit accumulation to 55 gallons, and ensure the container is transferred to the Central Accumulation Area within 3 days of reaching capacity.

  • Transportation: When manifesting for pickup, classify the untreated waste under the appropriate DOT hazard class (typically Class 9 for environmentally hazardous substances, or Class 3 if dissolved in flammable solvents). Ensure the manifest explicitly notes: "Contains Phenylmalonic Acid Derivatives - Vented Caps Required."

  • Final Destruction (Incineration): High-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) is the mandated final destruction pathway [2]. Incineration completely oxidizes the organic framework into water and carbon dioxide, permanently removing the chemical liability from the environment.

References

  • Gelles, E. (1953). Kinetics of the Decarboxylation of Phenylmalonic Acid in Aqueous Solution. Journal of the American Chemical Society. [Link]

  • US Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units. US EPA. [Link]

  • US Environmental Protection Agency. (2025). Hazardous Waste Characteristics. US EPA. [Link]

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